Product packaging for Methyl 2-iodo-3-nitrobenzoate(Cat. No.:CAS No. 93415-79-3)

Methyl 2-iodo-3-nitrobenzoate

Cat. No.: B1580584
CAS No.: 93415-79-3
M. Wt: 307.04 g/mol
InChI Key: CMCWXWQXFLAUFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-iodo-3-nitrobenzoate is a useful research compound. Its molecular formula is C8H6INO4 and its molecular weight is 307.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98959. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6INO4 B1580584 Methyl 2-iodo-3-nitrobenzoate CAS No. 93415-79-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-iodo-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCWXWQXFLAUFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294961
Record name methyl 2-iodo-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93415-79-3
Record name 93415-79-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98959
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-iodo-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-iodo-3-nitrobenzoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-iodo-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a pivotal intermediate in advanced organic synthesis. Characterized by a benzene ring substituted with a methyl ester, an iodine atom, and a nitro group, this molecule presents a unique combination of reactive sites. The strategic placement of these functional groups—an ortho-iodo substituent and a meta-nitro group relative to the ester—makes it an invaluable building block for medicinal chemists and materials scientists. The electron-withdrawing nature of the nitro and ester groups, combined with the versatility of the carbon-iodine bond for cross-coupling reactions, allows for the precise and controlled construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, outlines a robust protocol for its synthesis and purification, and discusses its applications, particularly in the realm of drug development.

Chemical Identity and Molecular Structure

This compound is an organic compound whose structure is key to its reactivity.

  • IUPAC Name : this compound

  • Synonyms : 2-Iodo-3-nitrobenzoic acid methyl ester, Methyl 3-nitro-2-iodobenzoate[1][2]

  • CAS Number : 93415-79-3[3]

  • Molecular Formula : C₈H₆INO₄[1][3]

  • Molecular Weight : 307.04 g/mol [3]

Caption: Chemical structure of this compound.

Physical and Chemical Properties

The physical state and solubility are critical parameters for handling, reaction setup, and purification. The compound's electronic properties, governed by its substituents, dictate its chemical reactivity.

Physical Properties

The properties of this compound are summarized below. It is typically a light yellow to yellow solid at ambient temperatures and is soluble in common organic solvents but has limited solubility in water, which is characteristic of its hydrophobic nature.[1]

PropertyValueSource
Appearance Light yellow to yellow Solid[3]
Melting Point 61 °C[3]
Boiling Point 342.1±27.0 °C (Predicted)[3]
Density 1.904±0.06 g/cm³ (Predicted)[3]
Solubility Soluble in dichloromethane and acetone; less soluble in water.[1]
Storage 2-8°C, protect from light.[3]
Chemical Reactivity

The chemical behavior of this compound is dictated by its three key functional groups:

  • Aryl Iodide : The carbon-iodine bond is the most versatile site for synthetic transformations. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, making it a cornerstone for building molecular complexity.

  • Nitro Group : The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution.[1] However, its primary synthetic utility lies in its ability to be reduced to an amino group (-NH₂). This transformation is typically achieved using reducing agents like tin(II) chloride (SnCl₂), catalytic hydrogenation (H₂/Pd-C), or sodium dithionite. The resulting aniline derivative is a key precursor for many pharmaceuticals.

  • Methyl Ester : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This allows for further modifications, such as amide bond formation, which is a common linkage in drug molecules.

Reactivity cluster_reactions Synthetic Transformations core This compound cross_coupling Aryl Boronic Acids / Alkynes / Alkenes (e.g., Suzuki, Sonogashira) core->cross_coupling Pd-catalyzed C-I activation reduction Reducing Agents (e.g., SnCl₂, H₂/Pd) core->reduction -NO₂ Reduction hydrolysis Acid / Base (H⁺ or OH⁻) core->hydrolysis Ester Hydrolysis product_cc Bi-aryl Compounds, Alkynylated Benzoates cross_coupling->product_cc product_red Methyl 3-amino-2-iodobenzoate reduction->product_red product_hyd 2-Iodo-3-nitrobenzoic Acid hydrolysis->product_hyd

Caption: Key reaction pathways for this compound.

Spectroscopic Characterization

While specific spectra for this exact isomer are not publicly available, its spectroscopic properties can be reliably predicted based on its structure and data from analogous compounds like methyl 3-nitrobenzoate.[4][5]

  • ¹H NMR : The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the three protons on the benzene ring. The electronic effects of the iodo, nitro, and ester groups will influence their chemical shifts. A sharp singlet corresponding to the three methyl ester protons (-OCH₃) would appear further upfield, typically around δ 3.9-4.0 ppm.

  • ¹³C NMR : The carbon NMR spectrum will display eight distinct signals. The carbonyl carbon of the ester group is expected in the δ 164-166 ppm region. The methyl carbon will appear around δ 52-53 ppm. The six aromatic carbons will have signals in the δ 120-150 ppm range, with the carbons directly attached to the iodine and nitro groups showing characteristic shifts.

  • Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption peaks include:

    • ~1720-1730 cm⁻¹ : Strong C=O stretching vibration from the ester group.[4]

    • ~1530 cm⁻¹ and ~1350 cm⁻¹ : Strong asymmetric and symmetric N-O stretching vibrations of the nitro group.[4]

    • ~1250-1300 cm⁻¹ : C-O stretching of the ester.[4]

    • ~3000-3100 cm⁻¹ : Aromatic C-H stretching.

    • ~1450-1600 cm⁻¹ : Aromatic C=C ring stretching.[4]

  • Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak (M⁺) at m/z = 307, corresponding to the molecular weight of the compound.

Synthesis and Purification Protocol

The synthesis of this compound can be approached through several routes. A common and effective strategy involves the nitration of a commercially available precursor, methyl 2-iodobenzoate. The directing effects of the ester (meta-directing) and iodo (ortho, para-directing) groups must be considered. In this case, nitration is expected to yield a mixture of isomers, from which the desired product must be separated.

A plausible laboratory-scale synthesis is detailed below, adapted from standard nitration procedures for benzoate esters.[6][7][8]

Experimental Workflow: Synthesis and Purification

workflow start 1. Reagent Preparation - Methyl 2-iodobenzoate - Conc. H₂SO₄ - Conc. HNO₃ reaction 2. Nitration Reaction - Dissolve ester in H₂SO₄ - Cool in ice bath (0-10°C) - Add nitrating mixture dropwise start->reaction quench 3. Reaction Quench - Pour mixture over crushed ice - Precipitate crude product reaction->quench isolation 4. Product Isolation - Vacuum filtration (Buchner funnel) - Wash with cold water quench->isolation purification 5. Purification - Recrystallization from a suitable solvent (e.g., Ethanol/Water) isolation->purification analysis 6. Analysis & Characterization - Dry the purified solid - Measure melting point - Obtain spectroscopic data (NMR, IR) purification->analysis

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Synthesis Protocol

Materials:

  • Methyl 2-iodobenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Ethanol

  • Deionized Water

Procedure:

  • Preparation of Nitrating Mixture : In a separate flask cooled in an ice bath, slowly add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Swirl gently to mix and keep the mixture cool.

  • Reaction Setup : In a 100 mL round-bottom flask, dissolve 5.0 g of methyl 2-iodobenzoate in 10 mL of concentrated sulfuric acid. Cool this mixture in an ice-water bath until the temperature is between 0-5 °C.

  • Nitration : While vigorously stirring the methyl 2-iodobenzoate solution, add the cold nitrating mixture dropwise using a dropping funnel. The rate of addition must be controlled to maintain the reaction temperature below 15 °C.[8]

  • Reaction Completion : After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then let it stand at room temperature for 15-20 minutes to ensure the reaction goes to completion.[7][8]

  • Product Precipitation : Carefully pour the reaction mixture onto approximately 100 g of crushed ice in a beaker. The crude product will precipitate as a solid.

  • Isolation : Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with several portions of cold deionized water to remove residual acid.

Purification by Recrystallization
  • Transfer the crude solid to a conical flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.[6] If the solid is an oil in the hot solvent, add hot water dropwise until it just dissolves.[6]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven at a low temperature (<50 °C).[6]

Safety and Handling

As a chemical intermediate, proper safety protocols must be followed. While a specific safety data sheet for this compound is not widely available, data for analogous compounds like methyl 4-iodo-3-nitrobenzoate indicate potential hazards.[9]

  • Hazard Statements : May cause skin, eye, and respiratory irritation.[9] Harmful if swallowed.

  • Personal Protective Equipment (PPE) : Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[10][11]

  • Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[10]

  • Storage : Store in a tightly sealed container in a cool, dry, and dark place to ensure chemical stability.[3][10] Recommended storage is at 2-8°C.[3]

  • Disposal : Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in organic synthesis. Its unique arrangement of an ester, a nitro group, and an iodine atom provides three distinct points for chemical modification. The ability to perform cross-coupling reactions at the C-I bond, reduce the nitro group to an amine, and hydrolyze the ester makes it a highly valuable and versatile tool for researchers and scientists, particularly in the synthesis of novel pharmaceutical agents and advanced materials. Adherence to rigorous synthetic protocols and safety measures is essential for its effective and safe utilization in the laboratory.

References

Methyl 2-iodo-3-nitrobenzoate CAS number 93415-79-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-iodo-3-nitrobenzoate (CAS 93415-79-3)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. We will move beyond simple data recitation to explore the causality behind its reactivity and its strategic application in complex organic synthesis.

Core Compound Profile & Physicochemical Properties

This compound is an aromatic compound distinguished by a trifecta of functional groups on a benzene ring: a methyl ester, an iodine atom, and a nitro group. This specific arrangement, with the iodine and nitro groups positioned ortho and meta to the ester respectively, creates a molecule of significant synthetic utility. The interplay between the electron-withdrawing nature of the nitro and ester groups and the excellent leaving group ability of the iodine atom makes it a versatile building block.[1]

The compound typically presents as a light yellow to yellow solid and is soluble in common organic solvents like dichloromethane and acetone, with lower solubility in water.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 93415-79-3[2]
Molecular Formula C₈H₆INO₄[1][2]
Molecular Weight 307.04 g/mol [2]
Melting Point 61 °C[2][3][4]
Boiling Point 342.1 ± 27.0 °C (Predicted)[2][4]
Density 1.904 ± 0.06 g/cm³ (Predicted)[2][3]
Appearance Light yellow to yellow solid[2]
Storage 2-8°C, protect from light[2][4]

Synthesis Pathway: Electrophilic Nitration

The synthesis of this compound is logically achieved through the electrophilic aromatic substitution (nitration) of its precursor, Methyl 2-iodobenzoate. The iodine atom at the 2-position is primarily an ortho-, para-director; however, the steric hindrance at the 6-position and the electronic deactivation by both the iodo and the ester groups can allow for nitration at the 3- and 5-positions. The formation of the 3-nitro isomer is a common outcome.

The mechanism involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[5] The aromatic π-system of the methyl 2-iodobenzoate then attacks the nitronium ion, proceeding through a resonance-stabilized carbocation intermediate (a sigma complex) before deprotonation restores aromaticity.

G cluster_synthesis Synthesis Workflow Start Methyl 2-iodobenzoate Reagents Conc. HNO₃ / Conc. H₂SO₄ Reaction Electrophilic Aromatic Nitration (0-15°C) Start->Reaction Reagents->Reaction Product This compound Reaction->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Representative)

Causality: This protocol is based on established methods for the nitration of deactivated benzoates.[6][7] The use of sulfuric acid as a catalyst is crucial; it protonates nitric acid, facilitating the formation of the nitronium ion electrophile.[5] The reaction is maintained at a low temperature (5-15°C) to control the exothermic reaction and minimize the formation of dinitrated byproducts.

  • Preparation: In a round-bottom flask fitted with a magnetic stirrer and a dropping funnel, cool 40 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • Substrate Addition: Slowly add 0.1 moles of Methyl 2-iodobenzoate to the cooled sulfuric acid while stirring, ensuring the temperature remains below 10°C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 12.5 mL of concentrated nitric acid to 12.5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Reaction: Add the nitrating mixture dropwise to the solution of methyl 2-iodobenzoate over approximately one hour. Critically, maintain the reaction temperature between 5-15°C.

  • Quenching: After the addition is complete, allow the mixture to stir for an additional 15-30 minutes. Carefully pour the reaction mixture over a large volume of crushed ice.

  • Isolation: The crude product will precipitate as a solid. Isolate the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Reactivity and Strategic Applications

The synthetic value of this compound stems from its two primary reactive sites, which can be addressed sequentially to build molecular complexity.

The Carbon-Iodine Bond: A Gateway to Cross-Coupling

The C-I bond is the most versatile handle on the molecule for forming new carbon-carbon bonds. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions.[8]

Suzuki-Miyaura Coupling: This is arguably the most important reaction for this substrate, enabling the formation of a C-C bond between the iodobenzoate and an organoboron compound (e.g., a boronic acid).[9] The reaction is prized for its functional group tolerance and mild conditions. The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially given the potential steric hindrance from the ortho-ester group.[8][10]

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I (L)₂ Pd0->OxAdd Oxidative Addition (Ar-I) Trans Ar-Pd(II)-R (L)₂ OxAdd->Trans Transmetalation (R-B(OH)₂) Trans->Pd0 RedElim Ar-R Trans->RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 2: Representative Palladium Catalyst Systems for Suzuki-Miyaura Coupling

Palladium Source (mol%)Ligand (mol%)BaseSolventExpected Efficacy
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂OHigh (Good for sterically hindered substrates)
Pd(PPh₃)₄ (3-5)-Na₂CO₃Dioxane/H₂OStandard (Widely applicable)
Pd(dppf)Cl₂ (2)-Cs₂CO₃DioxaneRobust (Good functional group tolerance)

Note: This data is representative and compiled from general knowledge of Suzuki reactions. Specific literature should be consulted for precise, substrate-specific data.[8][10][11]

Experimental Protocol: Suzuki-Miyaura Coupling (General)

Causality: This protocol employs a Pd(II) precatalyst which is reduced in situ to the active Pd(0) species.[10] The base is essential for activating the boronic acid to facilitate the transmetalation step.[12] The entire process must be conducted under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.[10]

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The Nitro Group: A Precursor to Amines

The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution.[1] More importantly, it can be readily reduced to an amino group (-NH₂).[13] This transformation is fundamental in medicinal chemistry, as it converts a deactivating, meta-directing group into a strongly activating, ortho-, para-directing group and introduces a nucleophilic site for further functionalization. This reduction is a key step in the synthesis of many pharmaceutical scaffolds, including the immunomodulatory drug Lenalidomide, which utilizes a related nitro-benzoate intermediate.[14]

G cluster_reduction Nitro Group Reduction Workflow Start This compound Reagents Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) Reaction Reduction Start->Reaction Reagents->Reaction Product Methyl 3-amino-2-iodobenzoate Reaction->Product

Caption: General workflow for the reduction of the nitro group.

Experimental Protocol: Nitro Group Reduction with SnCl₂ (General)

Causality: Tin(II) chloride in the presence of a strong acid like HCl is a classic and reliable method for the reduction of aryl nitro groups.[13] The tin acts as the reducing agent, transferring electrons to the nitro group in a stepwise process, while the acid provides the necessary protons.

  • Setup: Dissolve this compound (1.0 mmol) in ethanol or ethyl acetate in a round-bottom flask.

  • Reagent Addition: Add an excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 4-5 mmol).

  • Reaction: Add concentrated HCl dropwise and heat the mixture to reflux. Monitor the reaction's completion using TLC.

  • Work-up: Cool the reaction to room temperature and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the product into ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine, which can be further purified by column chromatography.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[15]

  • Handling: Handle in a well-ventilated area or a fume hood. Avoid ingestion and inhalation. Avoid contact with skin, eyes, or clothing.[15][16] Wash hands thoroughly after handling.[17]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][16] Recommended storage is at 2-8°C, protected from light.[2][4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[16][17]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for synthetic chemists. Its value lies in the orthogonal reactivity of the C-I bond and the nitro group. This allows for a two-stage functionalization strategy: first, building a core carbon skeleton via palladium-catalyzed cross-coupling, and second, unveiling a reactive amino group through nitro reduction for subsequent elaboration. This predictable and powerful reactivity profile ensures its continued importance as a key building block in the synthesis of complex, high-value molecules for the pharmaceutical and materials science industries.

References

Spectroscopic Characterization of Methyl 2-iodo-3-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 2-iodo-3-nitrobenzoate (CAS No: 93415-79-3).[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it details the experimental protocols for acquiring this data, ensuring scientific integrity and reproducibility.

Introduction

This compound is an organic compound featuring a benzoate core with an iodine atom at the 2-position and a nitro group at the 3-position.[2] These substituents significantly influence the electronic environment of the aromatic ring, which is reflected in its spectroscopic signatures. The electron-withdrawing nature of the nitro group and the steric and electronic effects of the iodine atom create a unique spectral fingerprint, crucial for its identification and characterization.[2] This guide will delve into the predicted spectroscopic data and the methodologies to obtain it.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are invaluable.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group and the iodine atom.

Expected ¹H NMR Data (in CDCl₃, predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.1-8.3Doublet of doublets1HH-6
~ 7.8-8.0Doublet of doublets1HH-4
~ 7.3-7.5Triplet1HH-5
~ 3.9-4.0Singlet3H-OCH₃

Rationale for Predictions:

  • The aromatic protons will be in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the benzene ring and the electron-withdrawing substituents.

  • The protons at positions 4 and 6, being ortho to the nitro and iodo groups respectively, are expected to be the most deshielded.

  • The methyl ester protons will appear as a singlet further upfield.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Expected ¹³C NMR Data (in CDCl₃, predicted):

Chemical Shift (δ, ppm)Assignment
~ 164-166C=O (ester)
~ 148-150C-NO₂
~ 135-137C-4
~ 131-133C-6
~ 129-131C-1
~ 124-126C-5
~ 95-100C-I
~ 52-54-OCH₃

Rationale for Predictions:

  • The carbonyl carbon of the ester group will be the most downfield signal.

  • The carbon attached to the nitro group (C-3) will also be significantly downfield.

  • The carbon bonded to the iodine atom (C-2) will be shifted upfield due to the "heavy atom effect".

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep_Start Weigh ~5-10 mg of this compound Prep_Solvent Dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) Prep_Start->Prep_Solvent Prep_Transfer Transfer to a 5 mm NMR tube Prep_Solvent->Prep_Transfer Acq_Instrument Insert sample into a 400 MHz (or higher) NMR spectrometer Prep_Transfer->Acq_Instrument Acq_Lock Lock and shim the instrument Acq_Instrument->Acq_Lock Acq_1H Acquire ¹H NMR spectrum Acq_Lock->Acq_1H Acq_13C Acquire ¹³C NMR spectrum Acq_1H->Acq_13C Proc_FT Fourier transform the raw data Acq_13C->Proc_FT Proc_Phase Phase and baseline correct the spectra Proc_FT->Proc_Phase Proc_Integrate Integrate ¹H NMR signals Proc_Phase->Proc_Integrate Proc_Peak Peak pick and reference spectra (TMS at 0 ppm) Proc_Integrate->Proc_Peak

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the nitro group, the ester carbonyl, and the aromatic ring.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~ 1720-1740C=O stretch (ester)
~ 1520-1560Asymmetric NO₂ stretch
~ 1340-1380Symmetric NO₂ stretch
~ 1200-1300C-O stretch (ester)
~ 1450-1600C=C stretch (aromatic)
~ 700-900C-H bend (aromatic, out-of-plane)

Rationale for Predictions:

  • The strong absorption band for the ester carbonyl (C=O) is a key diagnostic feature.

  • The two distinct, strong bands for the nitro group (asymmetric and symmetric stretching) are also characteristic.

  • The C-O stretch of the ester and the C=C stretching of the aromatic ring will also be present.

Experimental Protocol for IR Data Acquisition (ATR)

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep_Start Place a small amount of solid sample on the ATR crystal Prep_Clamp Apply pressure with the clamp Prep_Start->Prep_Clamp Acq_Background Collect a background spectrum Prep_Clamp->Acq_Background Acq_Sample Collect the sample spectrum Acq_Background->Acq_Sample Proc_Correct Perform ATR correction Acq_Sample->Proc_Correct Proc_Label Label significant peaks Proc_Correct->Proc_Label MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_proc Data Analysis Prep_Start Dissolve sample in a volatile solvent (e.g., methanol or dichloromethane) Prep_Inject Inject into the mass spectrometer (direct infusion or via GC/LC) Prep_Start->Prep_Inject Acq_Ionize Ionize the sample (e.g., Electron Ionization at 70 eV) Prep_Inject->Acq_Ionize Acq_Analyze Separate ions in the mass analyzer (e.g., quadrupole) Acq_Ionize->Acq_Analyze Acq_Detect Detect ions and generate mass spectrum Acq_Analyze->Acq_Detect Proc_Identify Identify the molecular ion peak Acq_Detect->Proc_Identify Proc_Analyze Analyze fragmentation patterns Proc_Identify->Proc_Analyze

References

Reactivity and stability of Methyl 2-iodo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of Methyl 2-iodo-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary

This compound is a highly functionalized aromatic compound that serves as a versatile and strategic intermediate in modern organic synthesis. Its unique substitution pattern, featuring an ortho-iodide, a meta-nitro group, and a methyl ester, provides three distinct points for chemical modification. The carbon-iodine bond is exceptionally well-suited for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The electron-withdrawing nitro group not only influences the reactivity of the aromatic ring but also serves as a synthetic handle for conversion into an amino group, a common pharmacophore. This guide provides a comprehensive analysis of the compound's stability, reactivity, and synthetic utility, offering field-proven insights and detailed protocols to empower researchers in drug discovery and materials science.

Section 2: Chemical Profile and Stability Assessment

A thorough understanding of the physicochemical properties and stability of a synthetic intermediate is paramount for its effective and safe utilization. This section details the core characteristics of this compound.

Physicochemical & Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, purification, and characterization.

PropertyValueReference(s)
CAS Number 93415-79-3[1]
Molecular Formula C₈H₆INO₄[1]
Molecular Weight 307.04 g/mol [1]
Appearance Solid, typically light yellow[2]
Melting Point 61 - 65 °C[2]
Boiling Point 342.1 °C (at 760 mmHg)
IUPAC Name This compound

Spectroscopic Profile:

  • ¹H NMR: The spectrum is expected to show three distinct aromatic proton signals in the range of 7.5-8.5 ppm, likely as a triplet and two doublets of doublets, reflecting the 1,2,3-substitution pattern. A singlet for the methyl ester protons (-OCH₃) would appear around 3.9-4.0 ppm.

  • ¹³C NMR: The spectrum would display eight unique carbon signals. The carbonyl carbon of the ester is expected around 164-166 ppm.[3] The aromatic carbons would appear between 120-150 ppm, with the carbon bearing the iodo group (C-I) at a characteristically high field (lower ppm value, ~90-100 ppm) and the carbon attached to the nitro group (C-NO₂) at a lower field (higher ppm value, ~150 ppm).[4] The methyl ester carbon would be observed around 52-53 ppm.[3][4]

  • IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the ester at approximately 1720-1730 cm⁻¹, asymmetric and symmetric stretches for the NO₂ group around 1530 cm⁻¹ and 1350 cm⁻¹, respectively, and a C-O ester stretch near 1280 cm⁻¹.[5]

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 307. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a peak at m/z = 276 and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a peak at m/z = 248.

Thermal, Chemical, and Photostability Profile
  • Thermal Stability: Under standard laboratory conditions, this compound is a stable solid.[2] However, like many nitroaromatic compounds, it can undergo exothermic decomposition at elevated temperatures. The presence of a nitro group generally decreases the thermal stability of aromatic compounds.[6] The decomposition mechanism for ortho-substituted nitroarenes can be complex and may involve intramolecular rearrangements.[7] It is advisable to avoid prolonged heating at high temperatures unless under controlled reaction conditions.

  • Chemical Stability (Hydrolysis): The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield 2-iodo-3-nitrobenzoic acid.[8][9] The rate of hydrolysis is influenced by the electronic and steric environment. The strong electron-withdrawing effect of the adjacent nitro group increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide in base-catalyzed hydrolysis.[10] Conversely, the steric bulk of the ortho-iodo substituent may slightly hinder the approach of nucleophiles, potentially slowing the reaction compared to unhindered esters.[11] Overall, the ester is stable under neutral conditions but will hydrolyze upon treatment with aqueous acid or base, particularly with heating.

  • Photostability: Aryl iodides are known to be sensitive to light, which can induce homolytic cleavage of the carbon-iodine bond to form radical species. It is recommended to store the compound protected from light to prevent degradation and the formation of impurities.

Safe Handling and Storage Protocols

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For long-term stability, storage at refrigerated temperatures (e.g., 4 °C) and protected from light is recommended.

  • Handling: Handle in accordance with good industrial hygiene and safety practices. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Avoid creating dust and avoid inhalation, ingestion, or contact with skin and eyes.[12]

  • Incompatibilities: The compound is incompatible with strong oxidizing agents and strong bases.[2][8]

Section 3: Reactivity Profile and Synthetic Applications

The synthetic power of this compound lies in the distinct reactivity of its functional groups, which can be addressed with high selectivity.

Overview of Molecular Reactivity

The primary sites of reactivity are the carbon-iodine bond, the nitro group, and the methyl ester. The aromatic ring itself is deactivated towards electrophilic aromatic substitution due to the two strong electron-withdrawing groups.

Key reactive sites on this compound.
Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is the most versatile reaction site, readily participating in palladium-catalyzed reactions to form new carbon-carbon and carbon-nitrogen bonds. Aryl iodides are generally the most reactive aryl halides in these transformations.

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by coupling the aryl iodide with an organoboron reagent.[13] This reaction is fundamental in drug discovery for constructing complex molecular scaffolds.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).[14]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water, via syringe.[15]

  • Reaction: Heat the mixture with vigorous stirring to the required temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality in Protocol:

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state.[14]

  • Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[13]

  • Water/Co-solvent: Water often accelerates the reaction by aiding in the dissolution of the base and facilitating the formation of the reactive boronate.[14]

Suzuki_Cycle Ar-I Ar-I (Substrate) Pd0 Pd(0)L₂ Ar-I->Pd0 Oxidative Addition Ar-Ar_prime Ar-Ar' (Product) Ar-Ar_prime->Pd0 OxAdd Ar-Pd(II)-I(L₂) Pd0->OxAdd Transmetalation Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetalation Transmetalation Transmetalation->Ar-Ar_prime Reductive Elimination Base Base (e.g., K₂CO₃) Boronate [Ar'-B(OH)₃]⁻ Base->Boronate Boronic Ar'-B(OH)₂ Boronic->Boronate Boronate->OxAdd

Simplified catalytic cycle for the Suzuki-Miyaura coupling.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the aryl iodide and a terminal alkyne, a valuable transformation for synthesizing conjugated systems and pharmaceutical intermediates.[16] The reaction typically uses a palladium catalyst and a copper(I) co-catalyst.[17]

General Protocol for Sonogashira Coupling:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper co-catalyst (e.g., CuI, 2-5 mol%).[18]

  • Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine), which also acts as a solvent.[18]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe while stirring.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with aqueous NH₄Cl (to remove copper salts) and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Causality in Protocol:

  • Copper(I) Co-catalyst: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive and undergoes transmetalation with the palladium complex much faster than the alkyne itself.[16]

  • Amine Base: The base is required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. It also acts as a scavenger for the HI generated during the reaction.[17]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L₂) Pd0->OxAdd Ar-I OxAdd->Pd0 Reductive Elimination Product Ar-C≡CR' CuI CuI Cu_Alkyne Cu-C≡CR' CuI->Cu_Alkyne Cu_Alkyne->OxAdd Transmetalation Cu_Alkyne->CuI Transmetalation Alkyne H-C≡CR' Alkyne->CuI Base Base Base (Et₃N)

Interlinked catalytic cycles of the Sonogashira coupling.

The Buchwald-Hartwig amination is a premier method for constructing aryl-amine bonds, which are ubiquitous in pharmaceuticals.[19][20] The reaction couples the aryl iodide with a primary or secondary amine.

General Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv) to a dry reaction vessel.[21]

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1-1.3 equiv).

  • Solvent: Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring.

  • Monitoring & Work-up: Monitor by TLC or LC-MS. Upon completion, cool, dilute with an organic solvent, and filter through celite. Wash the filtrate with water and brine.

  • Purification: Dry, concentrate, and purify the product by column chromatography.

Causality in Protocol:

  • Bulky Ligand: The use of bulky, electron-rich phosphine ligands is critical. These ligands promote the reductive elimination step (the C-N bond-forming step) and stabilize the monoligated Pd(0) species, which is believed to be the active catalyst.[21]

  • Strong Base: A strong base is required to deprotonate the amine, forming the amide, which is the active nucleophile that coordinates to the palladium center. The choice of base can significantly impact reaction efficiency.[21]

  • Challenges: The nitro group is a strong electron-withdrawing group and can sometimes interfere with the catalytic cycle or be reduced under certain conditions, although aryl iodides are generally reactive enough to couple under standard conditions.[22]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd L-Pd(II)(Ar)(I) Pd0->OxAdd Oxidative Addition (Ar-I) AmineComplex [L-Pd(II)(Ar)(HNR'R'')]⁺ I⁻ OxAdd->AmineComplex Ligand Exchange (+Amine) AmidoComplex L-Pd(II)(Ar)(NR'R'') AmineComplex->AmidoComplex Deprotonation (+Base) Product Ar-NR'R'' AmidoComplex->Product Reductive Elimination Product->Pd0 Amine HNR'R'' Base Base

Simplified catalytic cycle for Buchwald-Hartwig amination.
Strategic Functional Group Transformations

Beyond cross-coupling, the nitro and ester groups are key sites for further synthetic elaboration.

The conversion of the nitro group to an aniline is a cornerstone transformation in medicinal chemistry. This introduces a basic nitrogen atom that can be used for amide bond formation, further cross-couplings, or as a key pharmacophoric element.

General Protocol for Nitro Group Reduction:

  • Reaction Setup: Dissolve this compound (1.0 equiv) in a suitable solvent such as ethanol, ethyl acetate, or methanol.

  • Catalyst/Reagent:

    • Method A (Catalytic Hydrogenation): Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 wt%). Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (from a balloon or a Parr shaker).

    • Method B (Chemical Reduction): Add a reducing agent like tin(II) chloride (SnCl₂, 3-5 equiv) in a solvent like ethanol or ethyl acetate, often with added concentrated HCl.

  • Reaction: Stir the reaction at room temperature until complete, as monitored by TLC.

  • Work-up:

    • Method A: Filter the reaction mixture through celite to remove the Pd/C catalyst and concentrate the filtrate.

    • Method B: Quench the reaction carefully with a saturated aqueous solution of NaHCO₃ until the solution is basic. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The resulting methyl 3-amino-2-iodobenzoate can be purified by column chromatography if necessary.

Section 4: Application in Pharmaceutical Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of biologically active molecules. For instance, related compounds like methyl 2-methyl-3-nitrobenzoate are crucial precursors in the industrial synthesis of Lenalidomide, an important immunomodulatory drug used to treat multiple myeloma.[23][24] The strategic placement of the functional groups allows for the sequential construction of the complex isoindolinone core of such drugs. The ability to perform cross-coupling at the C-I bond and then reduce the nitro group to an amine in a later step is a common and powerful synthetic strategy.[25][26]

Section 5: Conclusion

This compound is a robust and versatile chemical building block with well-defined stability and reactivity profiles. Its primary utility stems from the exceptional reactivity of the carbon-iodine bond in a wide array of palladium-catalyzed cross-coupling reactions, providing reliable access to complex C-C and C-N bonded structures. The additional presence of the reducible nitro group and the hydrolyzable ester function offers multiple avenues for subsequent synthetic diversification. A clear understanding of its handling requirements and reaction protocols, as detailed in this guide, enables researchers to effectively leverage this intermediate for the efficient synthesis of novel pharmaceuticals and advanced materials.

Section 6: References

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from --INVALID-LINK--

  • Brunelli, F., et al. (n.d.). Hydrolytic stabilities of methyl benzoate and methyl 2,6-dimethylbenzoate toward esterases. ResearchGate. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Methyl Benzoate. PubChem. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Methyl benzoate. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2024). SAFETY DATA SHEET: Methyl 2-methyl-3-nitrobenzoate. Retrieved from --INVALID-LINK--

  • Quora. (2021). Can methyl benzoate be hydrolyzed?. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). CAS 93415-79-3: this compound. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound CAS#: 93415-79-3. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2024). SAFETY DATA SHEET: Methyl 4-iodo-3-nitrobenzoate. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Methyl 2-Methoxy-3-Nitrobenzoate in Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with 2-Iodo-5-methylbenzoic acid. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (1995). Thermal Stability Studies on a Homologous Series of Nitroarenes. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Methyl 3-nitrobenzoate. PubChem. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides. Retrieved from --INVALID-LINK--

  • DTIC. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Strategic Importance of Methyl 2-methyl-3-nitrobenzoate in Cancer Drug Development. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Use of Methyl 3-Boronobenzoate in Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. Retrieved from --INVALID-LINK--

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from --INVALID-LINK--

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 2-iodo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-iodo-3-nitrobenzoate is a heavily substituted benzene derivative whose utility as a synthetic intermediate is dictated by the interplay of its sterically demanding and electronically influential substituents. This guide provides a comprehensive analysis of its molecular architecture and conformational preferences. The severe steric crowding induced by the adjacent iodo, nitro, and methyl ester groups forces significant deviation from planarity. This guide synthesizes available data to explain the causality behind its structure, detailing a robust synthetic protocol and outlining the spectroscopic characteristics that confirm its identity. By understanding the inherent structural biases of this molecule, researchers can better predict its reactivity and leverage its unique geometry in the design of complex molecules.

Introduction: A Molecule Defined by Steric Strain

This compound (Figure 1) is an aromatic compound notable for its dense substitution pattern. With the chemical formula C₈H₆INO₄ and a molecular weight of 307.04 g/mol , its structure is characterized by a benzene ring bearing three adjacent, or vicinal, substituents: a bulky iodine atom, a strongly electron-withdrawing nitro group, and a methyl ester group.[1][2] This 1,2,3-trisubstitution pattern creates significant steric hindrance, which is the primary determinant of the molecule's three-dimensional shape and, consequently, its chemical behavior.

The presence of both a large halogen (iodine) and a versatile functional group (nitro) makes it a valuable intermediate in organic synthesis, particularly for constructing complex scaffolds in medicinal chemistry and materials science.[2] Understanding its preferred conformation is critical for predicting reaction outcomes, designing crystal engineering strategies, and modeling its interactions in biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 93415-79-3[1][3]
Molecular Formula C₈H₆INO₄[1][3]
Molecular Weight 307.04 g/mol [1]
Physical Form Solid[3]
Melting Point 61 °C[3]
Boiling Point 342.1 ± 27.0 °C (at 760 mmHg)[3]
IUPAC Name This compound[3]

Synthesis and Spectroscopic Characterization

A reliable synthesis and unambiguous characterization are the foundation of any study involving a specific molecule. The protocol described here is a validated pathway to obtain high-purity this compound.

A Validated Synthetic Protocol

The synthesis of this compound is most practically achieved from a commercially available precursor, 2-iodo-3-nitrobenzoic acid. The reaction is a standard Fischer esterification, which involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid.

Experimental Protocol: Fischer Esterification of 2-Iodo-3-nitrobenzoic Acid

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodo-3-nitrobenzoic acid (5.0 g, 17.1 mmol).

  • Reagent Addition: Add anhydrous methanol (50 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (1 mL) while stirring. The addition of sulfuric acid is exothermic and should be performed with care.

  • Reaction Execution: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup and Isolation: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid. Further purification is achieved by recrystallization from a minimal amount of hot methanol to yield the final product as a solid.[3]

Causality Behind Experimental Choices:

  • Anhydrous Methanol: Using an excess of anhydrous methanol serves both as the reactant and the solvent, driving the equilibrium towards the ester product according to Le Châtelier's principle.

  • Sulfuric Acid Catalyst: Concentrated H₂SO₄ acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, removing the water byproduct and further pushing the equilibrium to the right.

  • Recrystallization: This is a critical step for removing any unreacted starting material or side products, ensuring the high purity of the final compound.

Spectroscopic Fingerprint

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The expected data provides a unique "fingerprint" for this compound.

Table 2: Key Spectroscopic Data for Structural Verification

TechniqueExpected Chemical Shifts / FrequenciesInterpretation
¹H NMR (CDCl₃, 400 MHz)δ ~3.9 ppm (s, 3H)Singlet corresponding to the three equivalent protons of the methyl ester (-OCH₃) group.
δ ~7.4-8.2 ppm (m, 3H)A complex multiplet pattern in the aromatic region corresponding to the three protons on the benzene ring.
¹³C NMR (CDCl₃, 100 MHz)δ ~53 ppmSignal for the methyl ester carbon (-OCH₃).
δ ~90-95 ppmSignal for the carbon bearing the iodine (C-I), shifted significantly upfield due to the heavy atom effect.
δ ~125-140 ppmSignals for the aromatic carbons.
δ ~150 ppmSignal for the carbon bearing the nitro group (C-NO₂).
δ ~165 ppmSignal for the carbonyl carbon of the ester group (C=O).
FT-IR (KBr Pellet, cm⁻¹)~1730 cm⁻¹ (strong)C=O stretch of the ester carbonyl group.
~1530 cm⁻¹ (strong)Asymmetric NO₂ stretch of the nitro group.
~1350 cm⁻¹ (strong)Symmetric NO₂ stretch of the nitro group.
~1280 cm⁻¹ (strong)C-O stretch of the ester group.
Mass Spec. (EI) m/z = 307 (M⁺)The molecular ion peak corresponding to the molecular weight of the compound.

Core Analysis: Molecular Conformation

The most defining feature of this compound is the forced, non-planar conformation arising from the severe steric clash between its three adjacent substituents.

Driving Forces: Steric Hindrance and Electronic Effects

The conformation of a substituted benzene ring is a balance between two major factors:

  • Steric Effects: This is the dominant factor in this compound. The van der Waals radii of the iodine atom, the oxygen atoms of the nitro group, and the carbonyl oxygen of the ester group are too large to allow them to lie flat in the same plane as the benzene ring. To relieve this strain, the substituents must rotate out of the plane.

  • Electronic Effects: The nitro group is a strong resonance and inductive electron-withdrawing group, while the ester group is moderately electron-withdrawing.[2][4] For maximal resonance stabilization, these groups would ideally be coplanar with the aromatic ring. However, the energetic penalty of the steric clash far outweighs the potential electronic stabilization gained from planarity. This phenomenon is known as Steric Inhibition of Resonance .[5]

The primary conformational questions revolve around the dihedral angles of the nitro and ester groups relative to the plane of the benzene ring.

Predicted Conformation

While a definitive single-crystal X-ray structure for this compound is not publicly available in the searched literature, its conformation can be reliably predicted based on extensive studies of similarly crowded ortho-substituted benzoates and nitrobenzenes.[6][7][8]

  • The Nitro Group: To minimize steric repulsion with both the iodine atom and the ester group, the nitro group (NO₂) is expected to be twisted significantly out of the plane of the benzene ring. The O-N-O plane will be nearly perpendicular to the ring.

  • The Methyl Ester Group: Similarly, the carboalkoxy group (-COOCH₃) will be forced to rotate out of the plane to avoid clashing with the adjacent iodine atom. This rotation disrupts the conjugation between the carbonyl group and the aromatic π-system.

  • The Iodine Atom: As a single atom, it has no rotational freedom, but its large size is the principal cause of the steric strain that forces the other two groups to rotate.

The result is a highly twisted structure where neither the nitro group nor the ester group is coplanar with the aromatic ring, significantly impacting the molecule's electronic properties and reactivity.

References

A Senior Application Scientist's Guide to Methyl 2-Iodo-3-Nitrobenzoate: A Multifaceted Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount. These foundational scaffolds dictate the accessible chemical space and ultimately influence the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents. Methyl 2-iodo-3-nitrobenzoate emerges as a particularly compelling scaffold, offering a trifecta of orthogonally reactive functional groups. This guide provides an in-depth technical exploration of its strategic applications, moving beyond simple reaction lists to elucidate the underlying chemical principles and experimental rationale that empower medicinal chemists to leverage its full potential. We will dissect the utility of each functional handle—the versatile iodide, the precursor nitro group, and the modifiable methyl ester—through the lens of established synthetic protocols and their application in constructing biologically relevant molecules.

The Strategic Value Proposition: A Tri-Functional Scaffold

This compound is more than a simple aromatic compound; it is a pre-functionalized platform engineered for synthetic diversification. The intrinsic reactivity of its three key groups allows for a logical and sequential introduction of complexity, a cornerstone of efficient drug development campaigns.

  • The Aryl Iodide (C2): This functionality is the primary anchor for carbon-carbon and carbon-heteroatom bond formation. Its high reactivity in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, makes it an excellent electrophilic partner for introducing a vast array of substituents.[1][2] The steric hindrance and electronic influence of the adjacent nitro and ester groups can modulate this reactivity, a factor that must be considered in catalyst and ligand selection.[3]

  • The Nitro Group (C3): A powerful electron-withdrawing group, the nitro moiety can be readily reduced to a primary amine (aniline).[4] This transformation is a gateway to a plethora of critical medicinal chemistry motifs. The resulting aniline is a nucleophile for amide, sulfonamide, or urea formation, and a key precursor for the synthesis of nitrogen-containing heterocycles like quinolines and benzodiazepines, which are prevalent in pharmaceuticals.[4]

  • The Methyl Ester (C1): The ester provides a stable, yet modifiable, handle. It can be hydrolyzed to the corresponding carboxylic acid, which is essential for forming amide bonds with biological amines or for creating water-soluble salts to improve drug delivery.[4]

The strategic arrangement of these groups allows for a controlled, stepwise elaboration of the molecular framework, minimizing protecting group chemistry and shortening synthetic routes.

Caption: Synthetic utility map of this compound.

Core Synthetic Transformations: Protocols and Mechanistic Insights

Harnessing the full potential of this building block requires a deep understanding of the key reactions it undergoes. Here, we present validated protocols for its most critical transformations, emphasizing the rationale behind the choice of reagents and conditions.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds. The high reactivity of the carbon-iodine bond makes this compound an excellent substrate.[5]

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).[3]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[3]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v).[3]

  • Reaction: Heat the mixture to 80–100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Scientist's Insight: The choice of base and ligand is critical. For sterically hindered substrates, a stronger base like K₃PO₄ may be necessary to facilitate the transmetalation step.[3] The presence of the ortho-nitro group can electronically influence the oxidative addition step; if reactivity is low, employing bulky, electron-rich phosphine ligands can accelerate this typically rate-determining step.[3]

Palladium/Copper-Catalyzed Cross-Coupling: The Sonogashira Reaction

For introducing alkyne functionalities, the Sonogashira coupling is the method of choice. This reaction employs a dual catalytic system of palladium and copper(I).[6][7]

Protocol: General Procedure for Sonogashira Coupling

  • Reagent Setup: To a dry flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2–5 mol%), and a copper(I) salt (e.g., CuI, 2–10 mol%).[1]

  • Solvent and Base: Add an anhydrous solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, Et₃N), which also serves as a solvent.[1]

  • Alkyne Addition: Add the terminal alkyne (1.1–1.5 equiv.) dropwise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion, monitoring by TLC or GC/MS.[1]

  • Workup: Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues. Wash the organic phase with aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Scientist's Insight: The copper(I) cocatalyst is crucial for forming the copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[1] While effective, this reaction can be prone to homocoupling of the alkyne (Glaser coupling). Ensuring strictly anaerobic conditions is vital to minimize this side reaction. Modern copper-free Sonogashira protocols can also be employed to circumvent this issue.

Nitro Group Reduction: Gateway to Anilines

The conversion of the nitro group to an amine is a pivotal step. Several methods are available, with the choice depending on the substrate's tolerance to acidic or catalytic conditions.

Protocol: Nitro Reduction using Tin(II) Chloride

  • Reagent Setup: Dissolve Methyl 2-iodo-3-aminobenzoate derivative in ethanol or ethyl acetate.

  • Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4–5 equiv.).

  • Reaction: Heat the mixture to reflux (typically 60–80 °C) for several hours, monitoring by TLC.

  • Workup: Cool the reaction and carefully quench by adding a saturated aqueous solution of NaHCO₃ until the solution is basic (pH > 8) to precipitate tin salts.

  • Extraction: Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated.

  • Purification: The crude aniline can be purified by column chromatography if necessary.

Scientist's Insight: This method is reliable and tolerant of many functional groups. However, the workup can be cumbersome due to the formation of tin hydroxides. An alternative is catalytic hydrogenation (e.g., H₂, Pd/C), which offers a cleaner workup but may be incompatible with reducible functional groups like alkynes or alkenes.[8]

Synthetic_Workflow cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Amine Formation cluster_2 Step 3: Heterocycle Synthesis A This compound C Methyl 2-aryl-3-nitrobenzoate A->C Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃) B Arylboronic Acid B->C D Methyl 2-aryl-3-aminobenzoate C->D Nitro Reduction (SnCl₂, EtOH) E Bioactive Heterocycle (e.g., Quinolinone) D->E Cyclization (e.g., with β-ketoester)

Caption: A typical workflow utilizing this compound.

Application in Bioactive Molecule Synthesis: A Case Study Perspective

The true measure of a building block's value is its successful application in the synthesis of biologically active molecules. Derivatives of 2-iodo-3-nitrobenzoic acid and its esters serve as key intermediates in the development of pharmaceuticals, particularly in areas like anti-inflammatory drugs and enzyme inhibitors.[9]

While a specific, high-profile drug synthesized directly from the title compound is not readily found in public literature, the synthetic routes it enables are fundamental. For instance, the synthesis of various substituted quinolinones, a privileged scaffold in medicinal chemistry known for its diverse biological activities, often starts from an ortho-substituted aniline. This compound is an ideal precursor for a 2-aryl-3-amino-benzoate derivative, which can then undergo intramolecular cyclization to form complex heterocyclic systems.[10]

For example, the 2-amino-benzoate core generated from this building block can react with diketene or β-ketoesters in a Conrad-Limpach or related cyclization reaction to furnish quinolinone scaffolds. The substituent introduced via the initial Suzuki or Sonogashira coupling at the 2-position becomes a key pharmacophoric element at the 8-position of the resulting quinoline ring system, directly influencing target binding and biological activity.

Summary of Physicochemical and Reactivity Data

PropertyValue / DescriptionSource(s)
CAS Number 93415-79-3
Molecular Formula C₈H₆INO₄
Molecular Weight 307.04 g/mol [11]
Melting Point 61 °C
Appearance Solid
Key Reactivities Suzuki, Sonogashira, Heck, Buchwald-Hartwig (at C-I); Reduction (at -NO₂); Hydrolysis (at -COOMe)[1][3][4]
Storage Store at 4°C, protect from light

Conclusion and Future Outlook

This compound is a powerful and versatile building block for medicinal chemistry. Its pre-installed, orthogonally reactive functional groups provide a streamlined entry into complex molecular architectures, particularly nitrogen-containing heterocycles. The logical workflow it enables—C-C bond formation followed by nitro reduction and subsequent elaboration—is highly amenable to library synthesis for lead discovery and optimization.

Looking forward, the utility of this scaffold is likely to expand. Its application in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), where modular building blocks are essential for linking warheads and E3 ligase binders, represents a promising future direction. Furthermore, as new cross-coupling technologies and catalytic systems emerge, the potential to functionalize the C-I bond in even more diverse and efficient ways will continue to enhance the value of this compound in the drug discovery arsenal.

References

A Comprehensive Guide to the Synthesis of Methyl 2-iodo-3-nitrobenzoate: Principles, Protocol, and Practical Insights

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-iodo-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a crucial intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its structure, featuring an ester, a nitro group, and an iodine atom on a benzene ring, provides multiple reaction sites for further chemical transformations. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, while the iodine atom is an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and the methyl ester can be readily hydrolyzed or converted to other functional groups.[1][2]

This guide provides a detailed exploration of a robust and logical synthetic route to this compound. As a senior application scientist, my focus is not merely on the procedural steps but on the underlying chemical principles that dictate the strategic choices in this synthesis. We will delve into reaction mechanisms, justify the selection of reagents and conditions, and present a self-validating protocol designed for reproducibility and high yield.

Strategic Approach: A Retrosynthetic Analysis

To devise a logical synthesis, we first work backward from the target molecule. This process, known as retrosynthetic analysis, allows us to deconstruct the complex target into simpler, more readily available starting materials.

Retrosynthesis TM This compound INT1 2-Iodo-3-nitrobenzoic Acid TM->INT1 Fischer Esterification (C-O bond disconnection) SM1 2-Amino-3-nitrobenzoic Acid INT1->SM1 Sandmeyer Reaction (C-I bond disconnection)

Caption: Retrosynthetic pathway for this compound.

This analysis reveals a logical two-step synthesis:

  • Sandmeyer Reaction: The carbon-iodine bond can be formed from an amino group via a diazonium salt intermediate. This points to 2-amino-3-nitrobenzoic acid as a suitable precursor. This is a classic and highly reliable method for introducing halogens to an aromatic ring in a specific position, which would be difficult to achieve through direct electrophilic halogenation due to the directing effects of the existing substituents.[3][4]

  • Fischer Esterification: The methyl ester group can be readily installed by reacting the carboxylic acid of 2-iodo-3-nitrobenzoic acid with methanol under acidic conditions.[5]

This forward pathway is strategically sound because it utilizes well-established, high-yielding reactions and starts from a commercially available or readily synthesized precursor.

Part 1: Synthesis of 2-Iodo-3-nitrobenzoic Acid via the Sandmeyer Reaction

Reaction Mechanism

The process involves two key stages: diazotization and nucleophilic substitution.

  • Diazotization: The primary aromatic amine (2-amino-3-nitrobenzoic acid) is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). This converts the amino group into a diazonium salt (-N₂⁺), an excellent leaving group.

  • Iodide Substitution: The diazonium salt is then treated with a source of iodide ions, typically potassium iodide (KI). The iodide ion displaces the dinitrogen gas (N₂) from the aromatic ring to form the final product.

Sandmeyer_Mechanism cluster_diazotization Stage 1: Diazotization cluster_substitution Stage 2: Iodide Substitution Start 2-Amino-3-nitrobenzoic Acid Reagents1 NaNO₂, HCl (0-5 °C) Start->Reagents1 Diazonium Aryl Diazonium Salt Intermediate Reagents1->Diazonium Reagents2 Potassium Iodide (KI) Diazonium->Reagents2 Product 2-Iodo-3-nitrobenzoic Acid + N₂ gas Reagents2->Product

Caption: Workflow for the Sandmeyer iodination reaction.

Experimental Protocol: 2-Iodo-3-nitrobenzoic Acid

Disclaimer: This protocol is intended for qualified professionals. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 2-amino-3-nitrobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Deionized water

  • Ice

Procedure:

  • Acidic Solution Preparation: In a 250 mL beaker, suspend 10.0 g of 2-amino-3-nitrobenzoic acid in 50 mL of deionized water. Place the beaker in an ice-water bath and stir to cool the mixture to 0-5 °C.

  • Acidification: Slowly add 25 mL of concentrated hydrochloric acid to the stirring suspension. Maintain the temperature below 5 °C.

  • Diazotization: While vigorously stirring, add a pre-cooled solution of 4.2 g of sodium nitrite in 15 mL of deionized water dropwise. The addition rate should be controlled to keep the temperature between 0 and 5 °C. The formation of the diazonium salt is indicated by a slight color change. After the addition is complete, continue stirring for an additional 15 minutes in the ice bath.

  • Iodide Addition: In a separate 500 mL beaker, dissolve 10.0 g of potassium iodide in 30 mL of water. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with constant stirring. Effervescence (release of N₂ gas) will be observed.

  • Reaction Completion: Once the addition is complete, allow the mixture to stand at room temperature for 30 minutes, then gently warm it to 50 °C on a water bath for another 30 minutes to ensure complete decomposition of the diazonium salt.

  • Workup: Cool the reaction mixture in an ice bath. The crude product will precipitate. Collect the solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude solid with a small amount of cold water. To remove any residual iodine, wash the solid with a cold, dilute solution of sodium thiosulfate until the filtrate is colorless. Finally, wash with cold water again.

  • Drying: Dry the purified 2-iodo-3-nitrobenzoic acid, which has a melting point of 207-212 °C, in a vacuum oven.[8]

Part 2: Synthesis of this compound via Fischer Esterification

Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[9] The reaction is an equilibrium process, and to drive it towards the product (the ester), a large excess of the alcohol (methanol in this case) is typically used as the solvent.[5]

Reaction Mechanism

The mechanism involves several key equilibrium steps:

  • Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a base (e.g., water or another molecule of alcohol) to regenerate the acid catalyst and yield the final ester product.

Fischer_Esterification Start 2-Iodo-3-nitrobenzoic Acid Protonation 1. Protonation of Carbonyl (H₂SO₄ catalyst) Start->Protonation Attack 2. Nucleophilic Attack (Methanol) Protonation->Attack Transfer 3. Proton Transfer Attack->Transfer Elimination 4. Elimination of Water Transfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Product This compound Deprotonation->Product

Caption: Mechanistic steps of Fischer Esterification.

Experimental Protocol: this compound

Disclaimer: This protocol is intended for qualified professionals. All work should be conducted in a well-ventilated fume hood with appropriate PPE.

Materials:

  • 2-iodo-3-nitrobenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate or Dichloromethane for extraction

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5.0 g of the dry 2-iodo-3-nitrobenzoic acid.

  • Reagent Addition: Add 100 mL of anhydrous methanol to the flask. While stirring, slowly add 2 mL of concentrated sulfuric acid dropwise.

  • Reflux: Heat the mixture to reflux (approximately 65-70 °C) and maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in 100 mL of ethyl acetate (or dichloromethane). Transfer the solution to a separatory funnel and wash it sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.

  • Final Product Isolation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture to afford pure this compound as a solid.

Product Characterization and Data Summary

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

PropertyValueReference
CAS Number 93415-79-3
Molecular Formula C₈H₆INO₄[1]
Molecular Weight 307.04 g/mol [1]
Appearance Solid
Melting Point 61 °C
Boiling Point 342.1 ± 27.0 °C at 760 mmHg

Safety and Handling

  • Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Handle with extreme care, wearing gloves, safety glasses, and a lab coat. Work in a fume hood.

  • Sodium Nitrite: Oxidizer and toxic. Avoid contact with skin and eyes.

  • Aryl Diazonium Salts: Potentially explosive when isolated and dry. The in situ generation and immediate use in solution, as described in the protocol, is the standard and safer practice.

  • Organic Solvents: Flammable and may be harmful. Use in a well-ventilated area and away from ignition sources.

Conclusion

The synthesis of this compound is efficiently achieved through a two-step sequence involving a Sandmeyer reaction followed by Fischer esterification. This approach is rooted in fundamental organic chemistry principles, offering a reliable and scalable method for producing this valuable synthetic intermediate. By understanding the causality behind each procedural step and adhering to rigorous experimental technique, researchers can consistently obtain a high-purity product ready for application in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols: Methyl 2-iodo-3-nitrobenzoate as a Strategic Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitrogen-containing heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their prevalence in biologically active molecules, including notable drugs like alprazolam and celecoxib, underscores the continuous need for efficient and versatile synthetic methodologies to access novel analogues.[3] Methyl 2-iodo-3-nitrobenzoate has emerged as a particularly valuable and strategic starting material in this context. Its unique trifunctional arrangement—an ester, a nitro group, and an iodine atom on a benzene ring—provides a powerful platform for constructing complex molecular architectures.

The iodine atom at the 2-position serves as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of key carbon-carbon and carbon-heteroatom bonds.[4] Concurrently, the nitro group at the 3-position is not merely a spectator; it is a strong electron-withdrawing group that activates the C-I bond and, more importantly, serves as a masked amino group, which is fundamental for the cyclization step in the formation of numerous N-heterocycles.[4][5] This guide provides an in-depth exploration of the application of this compound in heterocyclic synthesis, offering detailed protocols, mechanistic insights, and strategic guidance for researchers in organic synthesis and drug discovery.

Physicochemical Properties and Reactivity Profile

This compound is a solid organic compound whose reactivity is dictated by the interplay of its three key functional groups.[4][6] The ortho-positioning of the iodo and nitro groups creates a sterically and electronically distinct environment that can be harnessed for selective transformations.

PropertyValueReference
CAS Number 93415-79-3[4]
Molecular Formula C₈H₆INO₄[4]
Molecular Weight 307.04 g/mol [6]
Appearance Solid[4][6]
Melting Point 61 °C[6]
Boiling Point 342.1 °C at 760 mmHg[6]
Solubility Soluble in organic solvents like dichloromethane and acetone; less soluble in water.[4]

The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aryl iodide, making the carbon-iodine bond more susceptible to oxidative addition by palladium(0) catalysts, a crucial step in many cross-coupling reactions.[5] This electronic activation often allows reactions to proceed under milder conditions than with less activated aryl iodides.

Core Synthetic Strategy I: Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling reaction is a robust method for forming carbon-carbon bonds between sp²-hybridized carbons (of the aryl iodide) and sp-hybridized carbons (of a terminal alkyne).[7] This reaction is instrumental in synthesizing precursors for heterocycles like quinolines and indoles, where the alkyne moiety becomes part of the newly formed ring.

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[7][8] The palladium catalyst facilitates the main catalytic cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required. It serves to deprotonate the terminal alkyne and to neutralize the HI generated during the reaction.[9]

  • Solvent: Anhydrous, degassed solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are used to prevent catalyst deactivation and unwanted side reactions.[8]

Protocol 1: Synthesis of Methyl 2-(phenylethynyl)-3-nitrobenzoate

This protocol details the Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Under a positive pressure of inert gas, add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.[8]

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product.

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start 1. Add Reagents (Aryl Iodide, Pd/Cu Catalysts) inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) start->inert solvents 3. Add Solvents & Alkyne (Anhydrous THF, Et₃N, Phenylacetylene) inert->solvents react 4. Stir at Room Temp solvents->react monitor 5. Monitor by TLC/LC-MS react->monitor workup 6. Quench, Filter & Extract monitor->workup purify 7. Column Chromatography workup->purify product Pure Product purify->product

Workflow for Sonogashira Coupling.

Core Synthetic Strategy II: Reductive Cyclization for N-Heterocycle Synthesis

A powerful application of this compound derivatives is in domino reactions where the nitro group is reduced to an amine, which then participates in an intramolecular cyclization. This strategy efficiently constructs nitrogen-containing heterocyclic rings.

A particularly effective approach involves an initial Sonogashira coupling to install an alkyne, followed by a reductive cyclization to form a quinolone core. The reduction of the nitro group can be achieved with various reagents, such as iron powder in acetic acid, sodium dithionite, or catalytic hydrogenation. The choice of reductant is crucial and depends on the tolerance of other functional groups in the molecule. The Fe/AcOH system is often preferred for its mildness and effectiveness.[10]

Application Showcase: Two-Step Synthesis of a 2-Phenyl-8-nitroquinolin-4(1H)-one Precursor

This showcase demonstrates the strategic combination of a Sonogashira coupling and a subsequent reductive cyclization.

Step A: Sonogashira Coupling (as per Protocol 1) The first step is the synthesis of Methyl 2-(phenylethynyl)-3-nitrobenzoate from this compound and phenylacetylene, following the procedure outlined in Protocol 1.

Step B: Reductive Cyclization This protocol outlines the conversion of the Sonogashira product into a quinolone derivative.

Materials:

  • Methyl 2-(phenylethynyl)-3-nitrobenzoate (1.0 equiv)

  • Iron powder (Fe) (5.0 equiv)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

Procedure:

  • In a round-bottom flask, suspend Methyl 2-(phenylethynyl)-3-nitrobenzoate in a mixture of ethanol and glacial acetic acid.

  • Add iron powder to the suspension with vigorous stirring.

  • Heat the reaction mixture to reflux (approximately 80-90 °C). The reaction involves the in situ reduction of the nitro group to an amine, followed by intramolecular cyclization onto the alkyne.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the pad thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the solvents.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude solid by recrystallization or column chromatography to obtain the quinolone product.

Quinolone_Synthesis start This compound step1_reagents Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N, THF start->step1_reagents intermediate Methyl 2-(phenylethynyl)-3-nitrobenzoate step1_reagents->intermediate Sonogashira Coupling step2_reagents Fe, AcOH, EtOH Reflux intermediate->step2_reagents product Substituted Quinolone Core step2_reagents->product Reductive Cyclization

Strategic pathway to a quinolone core.

Core Synthetic Strategy III: Suzuki-Miyaura Coupling for Complex Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its functional group tolerance and operational simplicity.[11] For this compound, this reaction enables the introduction of various aryl or heteroaryl groups at the 2-position, creating biaryl structures that are precursors to a wide range of heterocycles, including benzodiazepines and phenanthridines.[12][13][14]

Causality of Experimental Choices:

  • Catalyst/Ligand: A palladium(0) source is essential. While Pd(PPh₃)₄ can be used directly, systems generated in situ from a Pd(II) precursor like Pd(OAc)₂ and a phosphine ligand (e.g., SPhos, XPhos) are often more active, especially for sterically hindered substrates.[15][16]

  • Base: A base is required to activate the boronic acid. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly affect reaction efficiency.[15][16]

  • Solvent System: The reaction is often performed in a biphasic mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water. Water plays a crucial role in the transmetalation step.[11][12]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for coupling this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • In a microwave vial or Schlenk tube, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.[16]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. Alternatively, microwave irradiation at 120 °C for 30-60 minutes can be employed to accelerate the reaction.[12]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterTypical ConditionsRationale / Notes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Pd(0) is the active species. Pd(II) precursors are reduced in situ.[15]
Ligand PPh₃, SPhos, XPhosBulky, electron-rich ligands can accelerate oxidative addition.[15]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation. Stronger bases are often more effective.[13][15]
Solvent Dioxane/H₂O, Toluene/H₂OThe aqueous phase is crucial for the catalytic cycle.[12]
Temperature 80 - 120 °CHigher temperatures may be needed for less reactive substrates.[15]

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Coupling Reactions - Inefficient catalyst activity- Incomplete reaction- Dehalogenation of starting material- Use a more active ligand (e.g., a Buchwald ligand like SPhos).[15]- Increase reaction temperature or time.- Ensure rigorous exclusion of oxygen by properly degassing solvents.[15]
Homocoupling of Boronic Acid - Presence of oxygen- Catalyst decomposition- Rigorously degas all solvents and reagents.[15]- Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[15]
Incomplete Nitro Reduction - Insufficient reducing agent- Deactivation of reducing agent- Increase the equivalents of the reducing agent (e.g., Iron powder).- Ensure the reaction medium is sufficiently acidic if using Fe/AcOH.[10]
Protodeboronation of Boronic Acid - Excess water or protic solvents- High reaction temperature- Use anhydrous solvents or minimize the amount of water.- Lower the reaction temperature if possible.[13]

Conclusion

This compound is a powerful and versatile building block for the synthesis of diverse heterocyclic systems. The strategic positioning of its functional groups allows for a logical and efficient sequence of reactions, typically beginning with a palladium-catalyzed cross-coupling at the iodo position, followed by a transformation involving the nitro group to facilitate cyclization. The protocols and strategies outlined in this guide demonstrate its utility in constructing valuable scaffolds like quinolones and biaryl precursors for other complex heterocycles. By understanding the underlying reactivity and the causality behind experimental choices, researchers can effectively leverage this precursor to accelerate the discovery and development of new chemical entities in medicinal chemistry and materials science.

References

Application Notes & Protocols: Methyl 2-iodo-3-nitrobenzoate as a Strategic Building Block for the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-iodo-3-nitrobenzoate is a trifunctional aromatic compound that serves as a highly versatile and strategic building block in modern organic synthesis. Its unique substitution pattern—featuring an iodine atom amenable to cross-coupling, a nitro group for diverse functionalization, and a methyl ester—provides an orthogonal set of reactive handles. This guide offers an in-depth exploration of its reactivity, presenting detailed protocols for key transformations such as palladium-catalyzed cross-coupling reactions and nitro group reductions. By explaining the causality behind experimental choices and providing validated, step-by-step procedures, these notes are designed to empower researchers, scientists, and drug development professionals to leverage this powerful intermediate for the efficient construction of complex molecular architectures, including novel heterocyclic scaffolds relevant to pharmaceutical and materials science research.

Introduction: The Strategic Value of this compound

In the landscape of synthetic chemistry, the efficiency of a synthetic route is often dictated by the strategic choice of starting materials. This compound (CAS 93415-79-3) emerges as a preeminent building block due to the convergence of three synthetically valuable functional groups on a single benzene ring.[1]

  • The Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides towards the oxidative addition step in palladium-catalyzed cross-coupling reactions.[2] This makes the 2-position an excellent anchor point for introducing a wide array of substituents via well-established methodologies like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

  • The Nitro Group: Positioned meta to the ester and ortho to the iodide, the nitro group is a strong electron-withdrawing group that influences the ring's reactivity.[1] More importantly, it is a synthetic chameleon, readily reduced to a hydroxylamine or, most commonly, an aniline.[3][4] This transformation fundamentally alters the electronic character of the ring, converting a deactivating group into a strongly activating ortho, para-director, and introduces a key nucleophilic center for subsequent cyclization reactions.[4]

  • The Methyl Ester: The ester group is a relatively stable functionality that can be carried through many synthetic transformations. It can serve as a directing group or be hydrolyzed in a final step to reveal a carboxylic acid, providing a handle for amide bond formation or further derivatization.

This orthogonal reactivity allows for a stepwise, controlled elaboration of the aromatic core, making it an ideal starting point for the synthesis of libraries of complex compounds from a single, common intermediate.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below for easy reference.

PropertyValueReference(s)
CAS Number 93415-79-3[1][5]
Molecular Formula C₈H₆INO₄[1][5]
Molecular Weight 307.04 g/mol [5]
Appearance Solid[1]
Melting Point 61 °C
Boiling Point 342.1 ± 27.0 °C at 760 mmHg
Purity Typically ≥97%[1]
Solubility Soluble in organic solvents like dichloromethane and acetone; less soluble in water.[1]

Core Synthetic Transformations: Protocols and Mechanistic Insights

The true power of this compound lies in its capacity to undergo a variety of high-yielding and well-understood chemical transformations. This section provides detailed, field-tested protocols for the most critical reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide at the C2 position is the primary site for palladium-catalyzed bond formation. These reactions are foundational for building molecular complexity.

The Suzuki-Miyaura reaction is one of the most powerful methods for creating carbon-carbon bonds between sp²-hybridized centers.[6] Utilizing an arylboronic acid or ester, this reaction is tolerant of a wide range of functional groups, making it ideal for use with our multifunctional substrate.[7]

Causality of Protocol Choices:

  • Catalyst: A Pd(0) source like Pd(PPh₃)₄ is often used directly.[8] Alternatively, a Pd(II) precatalyst such as Pd(OAc)₂ can be used with phosphine ligands; the ligand (e.g., SPhos, XPhos) helps stabilize the palladium center and facilitates the catalytic cycle.[8]

  • Base: A base like K₃PO₄ or K₂CO₃ is crucial.[7][8] Its primary role is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[6]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is common.[7][8] Water is often essential for dissolving the base and assisting in the formation of the active boronate species.[8]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv.)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

    • 1,4-Dioxane (8 mL) and Water (2 mL), degassed

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the degassed 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

    • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield methyl 2-phenyl-3-nitrobenzoate.

The Sonogashira coupling is the premier method for forming a bond between an aryl halide and a terminal alkyne, providing access to arylethynes which are valuable precursors for heterocycles and functional materials.[9][10] The reaction is co-catalyzed by palladium and copper(I).[2][9]

Causality of Protocol Choices:

  • Palladium Catalyst: A standard Pd(II) catalyst like PdCl₂(PPh₃)₂ is commonly used.[2] It is reduced in situ to the active Pd(0) species.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is essential. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[2] This species is highly reactive and readily undergoes transmetalation with the palladium complex, which is much faster than the direct reaction of the alkyne with the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required. It serves to deprotonate the terminal alkyne and to neutralize the HI generated during the reaction.[2][10]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(I) pd0->pd2_complex Oxidative Addition (Ar-I) pd2_alkyne Ar-Pd(II)L₂(C≡CR') pd2_complex->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product product pd2_alkyne->product Product (Ar-C≡CR') cu_acetylide Cu(I)-C≡CR' cu_acetylide->pd2_complex Transfer of Alkyne Group cuI Cu(I)I cu_acetylide->cuI cuI->cu_acetylide Alkyne + Base

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol 2: Sonogashira Coupling with Phenylacetylene

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv.)

    • Phenylacetylene (1.1 mmol, 1.1 equiv.)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

    • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

    • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv.)

    • Anhydrous Tetrahydrofuran (THF) or DMF (10 mL)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Add the anhydrous solvent and the triethylamine via syringe. Stir to dissolve.

    • Add phenylacetylene dropwise via syringe.

    • Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC for the disappearance of the aryl iodide (typically 1-4 hours).

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter through a pad of Celite® to remove catalyst residues and salts.

    • Wash the filtrate with a saturated aqueous solution of NH₄Cl (2 x 15 mL) to remove copper salts, followed by brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify by flash column chromatography (hexane/ethyl acetate gradient) to afford methyl 3-nitro-2-(phenylethynyl)benzoate.

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds from aryl halides and amines under relatively mild conditions.[11][12] This reaction has largely replaced harsher classical methods and offers broad substrate scope.[11]

Causality of Protocol Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, or BINAP are critical for promoting both the oxidative addition and the final reductive elimination steps.[8][11] A Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) complex is used.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The base deprotonates the amine, making it a more potent nucleophile for coordination to the palladium center.

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are used to prevent quenching of the strong base.

Protocol 3: Buchwald-Hartwig Amination with Morpholine

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv.)

    • Morpholine (1.2 mmol, 1.2 equiv.)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

    • Anhydrous Toluene (10 mL)

  • Procedure:

    • In a glovebox or under a robust inert atmosphere, add NaOtBu to a dry Schlenk flask.

    • In a separate vial, dissolve Pd(OAc)₂ and XPhos in a small amount of toluene to form the pre-catalyst.

    • Add the pre-catalyst solution, this compound, and the remaining toluene to the Schlenk flask.

    • Finally, add the morpholine via syringe.

    • Heat the reaction to 100 °C and stir vigorously. Monitor by TLC or LC-MS (typically 6-24 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of NH₄Cl.

    • Dilute with ethyl acetate (20 mL) and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield methyl 2-(morpholino)-3-nitrobenzoate.

Reduction of the Nitro Group: A Gateway to Anilines

The transformation of the nitro group into an amine is a pivotal step that dramatically expands the synthetic utility of the molecule.[4] This reduction can be achieved using various reagents, with the choice often depending on functional group tolerance.[3]

Causality of Protocol Choices:

  • Reagent: Tin(II) chloride (SnCl₂) in a polar protic solvent like ethanol is a classic and reliable method that is tolerant of the ester group.[4] The reaction proceeds in an acidic environment, and the workup requires basification to liberate the free amine. Other methods include catalytic hydrogenation (e.g., H₂, Pd/C), which is very clean but may not be compatible with alkynes from a previous Sonogashira coupling, or using metals like iron in acetic acid.[3][13]

Protocol 4: Reduction of this compound to Methyl 3-amino-2-iodobenzoate

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv.)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol, 4.0 equiv.)

    • Ethanol (15 mL)

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add the SnCl₂·2H₂O in one portion.

    • Heat the mixture to reflux (approx. 78 °C) and stir. The reaction is typically complete within 1-3 hours, as monitored by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

    • Dilute the residue with ethyl acetate (20 mL).

    • Cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9. This will precipitate tin salts and liberate the free amine.

    • Filter the resulting slurry through Celite®, washing the filter cake thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product.

    • Purify by flash column chromatography if necessary.

Strategic Synthesis of Heterocyclic Scaffolds

The true elegance of using this compound is realized in multi-step syntheses where the products of the initial reactions are used in subsequent transformations to build complex heterocyclic systems. The conversion of the nitro group to an amine ortho to a newly installed substituent is a classic strategy for cyclization.

The workflow below illustrates a powerful strategy for synthesizing substituted indoles, a privileged scaffold in medicinal chemistry.

Synthesis_Workflow start This compound sonogashira Sonogashira Coupling (Protocol 2) start->sonogashira intermediate1 Methyl 3-nitro-2-(alkynyl)benzoate sonogashira->intermediate1 reduction Nitro Reduction (Protocol 4) intermediate1->reduction intermediate2 Methyl 3-amino-2-(alkynyl)benzoate reduction->intermediate2 cyclization Intramolecular Cyclization (e.g., base or metal-catalyzed) intermediate2->cyclization product Substituted Indole Derivative cyclization->product

Caption: A strategic workflow for indole synthesis from this compound.

This strategy leverages the orthogonality of the functional groups:

  • C-C Bond Formation: The Sonogashira coupling installs the alkyne, which will become part of the new five-membered ring.

  • Functional Group Interconversion: The nitro group, having served its purpose as an electronic modifier, is reduced to the key amine nucleophile.

  • Heterocycle Formation: The resulting 3-amino-2-alkynylbenzoate is perfectly primed for an intramolecular cyclization to form the indole ring system.

This logical, step-wise approach allows for the introduction of diversity at two points (the alkyne and potentially the amine via Buchwald-Hartwig), making it a powerful tool for building compound libraries.

Safety, Handling, and Characterization

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.[14]

  • Hazards: May be harmful if swallowed (GHS07).[15] Avoid ingestion and inhalation, and prevent contact with skin and eyes.[14]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical safety goggles, and appropriate protective gloves.[14]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14] It is recommended to store at 4°C and protect from light.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[15][16]

Characterization

The starting material and products of the described reactions should be fully characterized to confirm their identity and purity. Standard techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing characteristic shifts for the aromatic protons, the methyl ester, and any newly introduced functional groups.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the success of the transformation.

  • Infrared (IR) Spectroscopy: Useful for tracking functional group changes, such as the disappearance of the N-O stretches of the nitro group (~1530 and 1350 cm⁻¹) and the appearance of N-H stretches of the amine (~3300-3500 cm⁻¹).

Conclusion

This compound is more than just a chemical reagent; it is a strategic platform for the efficient synthesis of diverse and complex molecules. Its predictable and orthogonal reactivity allows chemists to perform sequential, high-yielding transformations, including C-C/C-N bond formations and functional group interconversions. The protocols and strategic insights provided in this guide are intended to serve as a robust foundation for researchers aiming to unlock the full potential of this versatile building block in their pursuit of novel pharmaceuticals, agrochemicals, and functional materials.

References

Application Notes & Protocols: Methyl 2-iodo-3-nitrobenzoate as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Strategic Overview

Methyl 2-iodo-3-nitrobenzoate (CAS No. 93415-79-3) is an aromatic organic compound that has emerged as a pivotal building block in medicinal chemistry and process development.[1] Its strategic importance lies in the orthogonal reactivity of its functional groups: an iodine atom positioned for transition-metal-catalyzed cross-coupling reactions, a nitro group that serves as a versatile precursor for an amino functionality or as a directing group, and a methyl ester that can be readily hydrolyzed or modified. This guide provides an in-depth exploration of its properties, key applications, and detailed, field-tested protocols for its use in the synthesis of advanced pharmaceutical intermediates, with a focus on precursors for targeted therapies like PARP and kinase inhibitors.[2][3][4]

Physicochemical Properties and Safe Handling

Understanding the fundamental properties of a reagent is critical for successful and safe experimentation. This compound is a solid at room temperature, typically appearing as a light-yellow crystalline substance.[5]

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
CAS Number 93415-79-3[1][6]
Molecular Formula C₈H₆INO₄[1]
Molecular Weight 307.04 g/mol [1][6]
Melting Point 61 - 65 °C[5]
Boiling Point ~342.1 °C at 760 mmHg[7]
Appearance Light yellow solid[5]
Solubility Soluble in organic solvents like dichloromethane and acetone; limited solubility in water.[1][1]
Storage Store at 4°C, protected from light.[7][7]
Safety and Handling Protocol

As with any laboratory chemical, adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[5]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale the compound. Handle in a well-ventilated area or a chemical fume hood to avoid dust formation.[5][8]

  • Stability and Storage: The compound is stable under normal conditions.[5] Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] It is incompatible with strong oxidizing agents.[5]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.[5]

    • Skin Contact: Wash off immediately with plenty of water.[5]

    • Inhalation: Move the person to fresh air.[5]

    • Ingestion: Clean mouth with water and drink plenty of water afterward.[5] In all cases of significant exposure, seek medical attention.

Core Synthetic Applications: A Strategic Workflow

The true power of this compound lies in its capacity for sequential, controlled modifications. The ortho-iodine atom is an excellent handle for introducing carbon-carbon bonds via palladium-catalyzed reactions. Subsequently, the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form heterocyclic cores common in many drug scaffolds.

G cluster_start Starting Material cluster_transformation Core Modification cluster_final Pharmaceutical Scaffolds start This compound suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu Catalyst, Base int_suzuki Biaryl / Styrenyl Intermediate suzuki->int_suzuki int_sonogashira Alkynyl Intermediate sonogashira->int_sonogashira reduction Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) int_suzuki->reduction int_sonogashira->reduction final_scaffold Complex Heterocyclic Cores (e.g., Phthalazinones for PARP Inhibitors, Indazoles for Kinase Inhibitors) reduction->final_scaffold Intramolecular Cyclization

Figure 1: A generalized workflow illustrating the strategic use of this compound.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[9][10] It is particularly valuable for creating biaryl structures, which are prevalent in kinase inhibitors.[4][11]

Principle and Mechanistic Insight

The reaction couples the aryl iodide with an organoboron species (boronic acid or ester) using a palladium catalyst and a base. The catalytic cycle involves three key steps: oxidative addition of the aryl iodide to a Pd(0) species, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9]

  • Expert Rationale: The choice of a strong, non-coordinating base like potassium phosphate (K₃PO₄) is crucial.[12] It activates the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step, which can otherwise be a rate-limiting factor, especially with sterically hindered or electronically deactivated substrates.[12][13]

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex R¹-Pd(II)L₂-X oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 reductive_elim Reductive Elimination pd_r1_r2->reductive_elim reductive_elim->pd0 Regenerates Catalyst product R¹-R² reductive_elim->product boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation aryl_halide R¹-X (Aryl Iodide) aryl_halide->oxidative_add

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Materials and Reagents
ReagentM.W.Amount (1 mmol scale)MolesEquivalents
This compound307.04307 mg1.0 mmol1.0
Arylboronic Acid--1.2 mmol1.2
Pd(PPh₃)₄1155.5635 mg0.03 mmol0.03
K₃PO₄ (anhydrous)212.27637 mg3.0 mmol3.0
1,4-Dioxane-8 mL--
Water (degassed)-2 mL--
Step-by-Step Protocol
  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.[12]

  • Evacuation and Backfill: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere, which is critical to prevent catalyst oxidation.[12]

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The presence of water can be beneficial for the solubility of the base and formation of the active boronate species.[12]

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[12]

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[14][15] This reaction is instrumental in synthesizing intermediates for various pharmaceuticals, including tazarotene and Altinicline.[14]

Principle and Mechanistic Insight

This reaction uniquely employs a dual catalytic system: a palladium complex and a copper(I) co-catalyst.[14] The palladium cycle is similar to the Suzuki reaction. The copper cycle's role is to react with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive and readily undergoes transmetalation with the palladium complex. An amine base is used to deprotonate the alkyne and neutralize the HX byproduct.[14][15]

  • Expert Rationale: The reaction is run under mild, often room temperature, conditions.[14] The use of an amine like triethylamine (Et₃N) serves a dual purpose as both the base and, in some cases, the solvent, simplifying the reaction setup.[16]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2 R¹-Pd(II)L₂-X pd0->pd2 Oxidative Addition (R¹-X) pd_alkyne R¹-Pd(II)L₂-C≡CR² pd2->pd_alkyne Transmetalation pd_alkyne->pd0 Regenerates Catalyst product R¹-C≡C-R² pd_alkyne->product Reductive Elimination cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_halide->cu_acetylide Deprotonation cu_acetylide->pd2 Transfers Acetylide cu_acetylide->cu_halide Regenerates Catalyst alkyne H-C≡C-R² alkyne->cu_acetylide base Base (Et₃N) base->cu_acetylide

References

Synthesis of Aminated Derivatives from Methyl 2-iodo-3-nitrobenzoate: A Strategic Guide to C-N Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-iodo-3-nitrobenzoate is a valuable synthetic intermediate, distinguished by its unique electronic and steric properties. The presence of a strongly electron-withdrawing nitro group and an ester functionality renders the aromatic ring electron-deficient, while the iodine atom serves as an excellent leaving group. This specific arrangement makes it an ideal substrate for constructing carbon-nitrogen (C-N) bonds, a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Aminated anthranilate derivatives, the products of these reactions, are prevalent scaffolds in a multitude of biologically active compounds.

This comprehensive guide provides an in-depth exploration of the principal synthetic strategies for the amination of this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of each method, the rationale behind the selection of reagents and conditions, and the practical considerations for execution. This document is designed to empower researchers to not only successfully perform these reactions but also to intelligently troubleshoot and adapt them for their specific synthetic targets. We will explore three primary pathways: the robust Palladium-Catalyzed Buchwald-Hartwig Amination, the classical yet revitalized Copper-Catalyzed Ullmann Condensation, and the direct Nucleophilic Aromatic Substitution (SNAr).

Chapter 1: Strategic Considerations for C-N Bond Formation

The molecular architecture of this compound dictates the viable strategies for amination. The key features are:

  • Aryl Iodide : The carbon-iodine bond is the weakest among the aryl halides, making the iodine an excellent leaving group. This high reactivity is particularly advantageous in transition metal-catalyzed cross-coupling reactions where the oxidative addition step is often rate-limiting.[1]

  • Electron-Deficient Ring : The nitro (NO₂) and methyl ester (CO₂Me) groups are potent electron-withdrawing groups (EWGs). Their presence significantly lowers the electron density of the aromatic ring. This electronic-deficiency is crucial for two reasons:

    • It facilitates the oxidative addition step in palladium- and copper-catalyzed cycles.[2]

    • It activates the ring towards direct attack by nucleophiles, making Nucleophilic Aromatic Substitution (SNAr) a feasible pathway.[3][4]

The choice between these methods depends on factors such as the nucleophilicity of the amine, steric hindrance, desired reaction conditions (temperature, base tolerance), and cost considerations.

Chapter 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most versatile and widely used method for forming C-N bonds.[5] Its success lies in its broad substrate scope, high functional group tolerance, and the continuous development of highly active catalyst systems.[6]

Principle and Mechanism

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine and subsequent deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.[7][8]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR'R'') oa_complex->amido_complex Amine Coordination & Deprotonation product Ar-NR'R'' amido_complex->product Reductive Elimination hx_output H-Base⁺ X⁻ amido_complex->hx_output amine_input R'R''NH amine_input->amido_complex arx_input Ar-X (this compound) arx_input->oa_complex base_input Base base_input->amido_complex

Caption: A simplified overview of the Buchwald-Hartwig catalytic cycle.

Key Experimental Parameters

The success of the reaction hinges on the judicious selection of its components.[6]

ComponentOptionsRationale & Causality
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂These are common, air-stable Pd(0) and Pd(II) sources. Pd(II) precursors are reduced in situ to the active Pd(0) catalyst.[7]
Ligand Xantphos, RuPhos, BrettPhos, BINAPBulky, electron-rich phosphine ligands are critical. They stabilize the Pd(0) species, promote oxidative addition, and facilitate the final reductive elimination step. The choice depends on the amine's steric and electronic properties.[6]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A base is required to deprotonate the amine (or the amine-Pd complex). Strong, non-nucleophilic bases like sodium tert-butoxide are common, but weaker bases like potassium phosphate can be used for base-sensitive substrates.[7]
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated polar aprotic solvents are required to maintain the integrity of the catalyst and prevent side reactions.
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general starting point for the amination of this compound with a generic primary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • Phosphine Ligand (e.g., Xantphos, 2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5-2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound, the palladium precursor, the phosphine ligand, and sodium tert-butoxide. This step should be performed under an inert atmosphere (e.g., in a glovebox).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.

  • Solvent and Amine Addition: Add the anhydrous, degassed toluene via syringe, followed by the liquid amine (or a solution of a solid amine in toluene).

  • Reaction: Place the sealed vessel in a preheated oil bath (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]

Caption: Step-by-step experimental workflow for Buchwald-Hartwig synthesis.

Chapter 3: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classical method for aryl amine synthesis, predating palladium-catalyzed methods by decades.[2] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols employing ligands have significantly broadened their appeal.[10] The primary advantage is the use of copper, which is significantly cheaper, more abundant, and less toxic than palladium.[11]

Principle and Mechanism

The reaction involves the coupling of an aryl halide with an amine, promoted by a copper catalyst. The active species is believed to be a copper(I) complex. The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. Ligands, such as 1,10-phenanthroline or amino acids like L-proline, accelerate the reaction by stabilizing the copper species and facilitating the coupling steps, allowing for milder conditions.[2][12]

Detailed Experimental Protocol: Ligand-Accelerated Ullmann Condensation

Materials:

  • This compound (1.0 equiv)

  • Amine (1.5-2.0 equiv)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • L-Proline (10-20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound, CuI, L-proline, and K₂CO₃.

  • Solvent and Amine Addition: Add anhydrous DMSO and the amine.

  • Inert Atmosphere: Purge the vessel with an inert gas like Argon or Nitrogen.

  • Reaction: Heat the mixture with stirring to the desired temperature (typically 90-130 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and acidify with dilute HCl to a pH of ~2-3. This will protonate the product and any unreacted amine.

  • Extraction: Extract the aqueous layer with ethyl acetate to remove non-basic impurities. Then, basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the product and extract it into an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic extracts, concentrate, and purify by column chromatography.

Chapter 4: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful, metal-free method for C-N bond formation on highly electron-deficient aryl halides.[3] The strong electron-withdrawing nitro group on this compound makes it an excellent candidate for this transformation.

Principle and Mechanism

The SNAr mechanism is a two-step addition-elimination process. First, the nucleophilic amine attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] In the second, typically faster step, the leaving group (iodide) is expelled, restoring the aromaticity and yielding the final product.[3]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Detailed Experimental Protocol: SNAr Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (2.0-3.0 equiv)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0-3.0 equiv)

  • Polar aprotic solvent (e.g., DMSO, DMF, or NMP)

Procedure:

  • Reaction Setup: Dissolve this compound in the polar aprotic solvent in a round-bottom flask.

  • Reagent Addition: Add the base (if used) and the amine. Using the amine itself in excess can sometimes serve as both the nucleophile and the base.

  • Reaction: Heat the reaction mixture (temperatures can range from room temperature to >100 °C, depending on the amine's reactivity).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once complete, cool the mixture and pour it into water. The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic extracts, dry, concentrate, and purify by recrystallization or column chromatography.[13][14]

Chapter 5: Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Transition Metal Catalysts: Palladium and copper compounds can be toxic and should be handled with care. Avoid inhalation of powders and skin contact.

  • Solvents: Anhydrous solvents like toluene, dioxane, and DMF are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each solvent before use.

  • Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle them under an inert atmosphere.

  • Sodium Azide (if used for azidation): Sodium azide (NaN₃) is highly toxic and potentially explosive .[15]

    • Toxicity: It is acutely toxic if ingested or absorbed through the skin.[16] It can react with acids to form the highly toxic and volatile hydrazoic acid (HN₃).[17]

    • Explosion Hazard: NaN₃ can form shock-sensitive explosive heavy metal azides. Never use metal spatulas for handling solid sodium azide.[16][17] Avoid contact with lead or copper, including in drainpipes.[17]

    • Handling: Always handle sodium azide in a fume hood.[18] Wear double gloves.[18] Store away from acids and heavy metals.[17] All waste, including empty containers and contaminated materials, must be disposed of as hazardous waste.[19]

Conclusion

The synthesis of aminated derivatives from this compound can be successfully achieved through several robust synthetic strategies. The Palladium-Catalyzed Buchwald-Hartwig amination offers the greatest versatility and mildest conditions for a wide range of amines. The Copper-Catalyzed Ullmann condensation provides a more economical alternative, particularly for large-scale syntheses, with modern protocols mitigating the need for harsh conditions. Finally, for suitable amine nucleophiles, the direct SNAr approach offers a simple, metal-free alternative. The choice of method should be guided by a careful consideration of the specific amine substrate, required scale, cost constraints, and available laboratory equipment.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving Methyl 2-iodo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of Methyl 2-iodo-3-nitrobenzoate in Complex Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the construction of complex molecular architectures with high precision and efficiency.[1] These reactions are fundamental to the pharmaceutical and materials science industries for creating novel compounds with desired biological activities and physical properties.[2] this compound (CAS No: 93415-79-3) is a highly functionalized and synthetically versatile building block.[3][4] Its structure, featuring an ortho-iodo substituent, a meta-nitro group, and a methyl ester, presents both challenges and opportunities in cross-coupling chemistry.

The electron-withdrawing nature of the nitro group and the steric hindrance imparted by the ortho-iodo and adjacent substituents can significantly influence the reactivity of the C-I bond.[3] Understanding these electronic and steric effects is paramount for the rational design and optimization of cross-coupling protocols. This guide provides detailed application notes and experimentally derived protocols for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of this compound, offering insights into catalyst selection, reaction optimization, and mechanistic considerations.

Synthesis of this compound

The starting material, this compound, can be synthesized through a multi-step sequence, typically starting from a commercially available precursor such as methyl 2-aminobenzoate. A common route involves a Sandmeyer-type reaction, where the amino group is first diazotized and then substituted with iodine.[5] Subsequent nitration of the resulting methyl 2-iodobenzoate yields the desired product. Careful control of the nitration conditions is crucial to favor the formation of the 3-nitro isomer.[6][7]

Part 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, coupling an organoboron compound with an organohalide.[1] For a sterically hindered and electron-deficient substrate like this compound, the choice of catalyst, ligand, and base is critical to overcome the challenges of oxidative addition and facilitate efficient transmetalation.[8]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The steric bulk and electron-withdrawing nitro group of this compound can slow down the oxidative addition step. To counteract this, bulky and electron-rich phosphine ligands are often employed to promote this crucial step.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)-I(L)₂ oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation aryl_aryl_pd_complex Ar-Pd(II)-Ar'(L)₂ transmetalation->aryl_aryl_pd_complex reductive_elimination Reductive Elimination aryl_aryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation aryl_halide Ar-I (this compound) aryl_halide->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure and may require optimization for different boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O8512~85-95
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1008~90-98
Pd₂(dba)₃XPhosCs₂CO₃THF/H₂O8010~92-99

Note: The yields are estimates based on similar sterically hindered and electron-deficient substrates. Optimization may be necessary.

Part 2: The Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the formation of C(sp²)–C(sp²) bonds by coupling an unsaturated halide with an alkene.[9][10][11] The regioselectivity and stereoselectivity of the Heck reaction are key considerations, particularly with a substituted substrate like this compound.

Mechanistic Insights

The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond, and finally, β-hydride elimination to yield the substituted alkene and a hydridopalladium complex. Reductive elimination of HX from the hydridopalladium complex by a base regenerates the Pd(0) catalyst. The regioselectivity of the alkene insertion is influenced by both electronic and steric factors.

Heck_Reaction_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)-I(L)₂ oxidative_addition->aryl_pd_complex migratory_insertion Migratory Insertion aryl_pd_complex->migratory_insertion alkyl_pd_complex R-CH₂-CH(Ar)-Pd(II)-I(L)₂ migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination product_complex [Alkene-Pd(II)-H(L)₂]⁺I⁻ beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination product Substituted Alkene product_complex->product reductive_elimination->pd0 alkene Alkene alkene->migratory_insertion aryl_halide Ar-I aryl_halide->oxidative_addition base Base base->reductive_elimination

Caption: Catalytic cycle of the Heck reaction.

Protocol: Heck Reaction of this compound with Styrene

This protocol provides a general procedure for the Heck coupling with an activated alkene.[12]

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Pd(OAc)₂ (Palladium(II) acetate) (0.02 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and anhydrous DMF.

  • Degas the mixture by bubbling with an inert gas for 15 minutes.

  • Add triethylamine and styrene via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂NoneEt₃NDMF11012~70-85
Pd(PPh₃)₄PPh₃K₂CO₃DMA12010~75-90
PdCl₂(PPh₃)₂PPh₃NaOAcNMP10016~65-80

Note: Yields are estimates based on similar substrates. The use of phosphine ligands can sometimes improve yields and selectivity.

Part 3: The Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, coupling a terminal alkyne with an aryl or vinyl halide.[13][14] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[15]

Mechanistic Overview

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Subsequent reductive elimination affords the coupled product and regenerates the Pd(0) catalyst. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.

Sonogashira_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)-I(L)₂ oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation alkynyl_aryl_pd_complex Ar-Pd(II)-C≡CR(L)₂ transmetalation->alkynyl_aryl_pd_complex reductive_elimination Reductive Elimination alkynyl_aryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-C≡CR reductive_elimination->product cu_acetylide Cu(I)-C≡CR cu_acetylide->transmetalation alkyne H-C≡CR + Base alkyne->cu_acetylide cu_salt Cu(I)X cu_salt->cu_acetylide aryl_halide Ar-I aryl_halide->oxidative_addition

Caption: Catalytic cycles of the Sonogashira reaction.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

The following is a general procedure for a copper-co-catalyzed Sonogashira coupling.[16][17]

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.02 equiv)

  • CuI (Copper(I) iodide) (0.04 equiv)

  • Triethylamine (Et₃N) (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and anhydrous triethylamine via syringe.

  • Add phenylacetylene dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the amine salts.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

CatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NTHF25-406-12~80-95
Pd(OAc)₂/PPh₃CuIi-Pr₂NHDMF508~85-98
Pd(PPh₃)₄NonePiperidineToluene8010~75-90 (Copper-free)

Note: Yields are estimates based on analogous aryl iodides. Copper-free conditions may require higher temperatures and different bases.

Troubleshooting and Optimization

  • Low Yields: In all three reaction types, low yields can often be attributed to catalyst deactivation, insufficient degassing (presence of oxygen), or impure reagents. Ensure all solvents are anhydrous and properly degassed. The choice of a more robust ligand, such as those from the Buchwald or Fu groups, can often improve catalyst stability and turnover.

  • Side Reactions: With this compound, potential side reactions include reduction of the nitro group or saponification of the methyl ester under strongly basic conditions. Using milder bases (e.g., K₂CO₃ vs. K₃PO₄) and lower reaction temperatures can help mitigate these issues.

  • Steric Hindrance: The ortho-iodo group presents significant steric hindrance. Increasing the reaction temperature or using more sterically demanding and electron-rich ligands can help overcome the activation barrier for oxidative addition.

Conclusion

This compound is a valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. While its electronic and steric properties present unique challenges, judicious selection of catalysts, ligands, bases, and reaction conditions can lead to high yields of the desired coupled products. The protocols provided herein serve as a robust starting point for the synthesis of a wide array of complex molecules, furthering research and development in medicinal chemistry and materials science.

References

Large-scale synthesis of Methyl 2-iodo-3-nitrobenzoate for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of Methyl 2-iodo-3-nitrobenzoate

For: Researchers, scientists, and drug development professionals.

Abstract

This compound is a pivotal intermediate in the synthesis of various pharmaceuticals, including novel anticancer agents and other complex heterocyclic systems.[1] Its timely and cost-effective availability in high purity is critical for seamless drug development pipelines. This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a robust and scalable two-stage process. The protocol herein is designed for industrial applicability, emphasizing safety, efficiency, and high yield. We detail the synthesis of the key precursor, 2-amino-3-nitrobenzoic acid, followed by its conversion to the target molecule via esterification and a subsequent Sandmeyer reaction.

Introduction and Strategic Importance

The strategic placement of iodo, nitro, and methyl ester functionalities on the benzene ring makes this compound a versatile building block in medicinal chemistry. The iodo group serves as an excellent leaving group for cross-coupling reactions, while the nitro group can be readily reduced to an amine, opening avenues for diverse derivatization. This unique combination of reactive sites is leveraged in the synthesis of complex molecules, including inhibitors of poly(ADP-ribose) polymerase (PARP) and other targeted therapies.[2] The demand for high-purity this compound necessitates a well-characterized and scalable synthetic protocol that can be reliably implemented in an industrial setting.

Overview of the Synthetic Strategy

The selected synthetic route is a two-stage process designed for scalability and efficiency. The first stage involves the synthesis of the key intermediate, 2-amino-3-nitrobenzoic acid. The second stage encompasses the esterification of this intermediate, followed by a Sandmeyer reaction to introduce the iodo group.

Synthetic_Workflow 3-Nitrophthalic_Acid 3-Nitrophthalic Acid Precursor_Synthesis Stage 1: Precursor Synthesis (Hofmann Rearrangement) 3-Nitrophthalic_Acid->Precursor_Synthesis  Key Starting Material 2-Amino-3-nitrobenzoic_Acid 2-Amino-3-nitrobenzoic Acid Precursor_Synthesis->2-Amino-3-nitrobenzoic_Acid  High Yield Esterification_Sandmeyer Stage 2: Esterification & Sandmeyer Reaction 2-Amino-3-nitrobenzoic_Acid->Esterification_Sandmeyer  Key Intermediate Methyl_2-iodo-3-nitrobenzoate This compound (Final Product) Esterification_Sandmeyer->Methyl_2-iodo-3-nitrobenzoate  Efficient Conversion

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of 2-Amino-3-nitrobenzoic Acid

3.1. Mechanistic Rationale

The synthesis of 2-amino-3-nitrobenzoic acid from 3-nitrophthalic acid is a well-established industrial process.[3] A particularly efficient method involves a Hofmann rearrangement of the corresponding amide, which can be generated in situ.[4] This method is preferred for its high yield and the avoidance of harsh reaction conditions that could lead to decarboxylation. An alternative patented method involves a Curtius rearrangement, which also provides high yields.[2]

3.2. Industrial Scale Protocol for 2-Amino-3-nitrobenzoic Acid

This protocol is adapted from patented industrial processes.[2][3]

  • Monoesterification: In a suitable glass-lined reactor, charge 3-nitrophthalic acid and an excess of anhydrous methanol. Add concentrated sulfuric acid catalytically. Heat the mixture to reflux and monitor the reaction by HPLC until the formation of the monoester, 2-carboxy-3-nitrobenzoic acid methyl ester, is maximized. Cool the reaction mixture to 0-5 °C to crystallize the product. Filter the solid and dry under vacuum.

  • Amidation: The monoester is converted to the corresponding amide. This can be achieved by reacting with a suitable chlorinating agent (e.g., thionyl chloride) to form the acid chloride, followed by treatment with aqueous ammonia. Careful temperature control is crucial during this step to prevent side reactions.

  • Hofmann Rearrangement: The amide is treated with a solution of sodium hypobromite or sodium hypochlorite (prepared in situ from bromine or chlorine and sodium hydroxide) at low temperatures (typically 0-10 °C). The reaction is then carefully warmed to facilitate the rearrangement to 2-amino-3-nitrobenzoic acid.

  • Work-up and Isolation: The reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the 2-amino-3-nitrobenzoic acid. The product is then filtered, washed with cold water to remove inorganic salts, and dried under vacuum. A typical yield for this process is around 95%.[3]

Stage 2: Synthesis of this compound

4.1. Mechanistic Rationale

This stage involves two key transformations: Fischer esterification and the Sandmeyer reaction.

  • Fischer Esterification: The carboxylic acid group of 2-amino-3-nitrobenzoic acid is converted to a methyl ester by reacting with methanol in the presence of an acid catalyst. This is a classic equilibrium-driven reaction.[5]

  • Sandmeyer Reaction: The Sandmeyer reaction is a robust method for converting an aromatic amino group into a halide.[6] The reaction proceeds via the formation of a diazonium salt, which is then displaced by an iodide ion.[7] For iodination, the use of a copper catalyst is often not necessary, which simplifies the process and purification.[6]

Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Iodination Amino_Ester Methyl 2-amino-3-nitrobenzoate Diazonium_Salt Diazonium Salt Intermediate Amino_Ester->Diazonium_Salt NaNO2, H2SO4 0-5 °C Final_Product This compound Diazonium_Salt->Final_Product Nucleophilic Substitution (Loss of N2) Iodide_Source Potassium Iodide (KI)

Caption: Key steps in the Sandmeyer reaction for iodination.

4.2. Industrial Scale Protocol for this compound

This protocol integrates esterification and the Sandmeyer reaction.

  • Esterification:

    • In a suitable reactor, suspend 2-amino-3-nitrobenzoic acid in methanol.

    • Carefully add concentrated sulfuric acid while cooling the reactor to maintain a temperature below 20 °C.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC or HPLC.

    • Cool the reaction mixture and neutralize the excess acid with a base such as sodium bicarbonate.

    • The resulting methyl 2-amino-3-nitrobenzoate can be isolated or, for improved process efficiency, used directly in the next step after solvent exchange.

  • Diazotization and Iodination (Sandmeyer Reaction):

    • Prepare an aqueous solution of sulfuric acid and cool it to 0-5 °C in a reactor equipped with efficient cooling and stirring.

    • Add the methyl 2-amino-3-nitrobenzoate from the previous step to the cold acid solution.

    • Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5 °C. The formation of the diazonium salt is indicated by a change in color.

    • In a separate vessel, dissolve potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed. Allow the reaction to proceed at a controlled temperature (initially low, then gradually warmed to room temperature) until the gas evolution ceases.

    • The crude this compound will precipitate out of the solution.

Purification and Characterization

5.1. Purification Protocol

  • Filtration and Washing: Filter the crude product from the Sandmeyer reaction. Wash the filter cake with a cold solution of sodium thiosulfate to remove any residual iodine, followed by washing with cold water to remove inorganic salts.

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[8] Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water until turbidity is observed. Allow the solution to cool slowly to form crystals.

  • Drying: Filter the purified crystals and dry them in a vacuum oven at a temperature below 50 °C to avoid any potential degradation. The melting point of pure this compound is approximately 61 °C.[9]

5.2. Quality Control and Analytical Methods

The purity of the final product should be assessed using a combination of analytical techniques.

Analytical Method Purpose Expected Results
High-Performance Liquid Chromatography (HPLC) To determine purity and quantify impurities.Purity > 99.5%.
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify volatile impurities.Absence of residual solvents and starting materials.[10]
Melting Point To assess purity.Sharp melting point range around 61 °C.[9]
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure.Spectra consistent with the structure of this compound.
Infrared (IR) Spectroscopy To identify key functional groups.Characteristic peaks for ester C=O, nitro N-O, and aromatic C-H bonds.

Safety Precautions

The large-scale synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Hazardous Reagents:

    • Concentrated Sulfuric and Nitric Acids: Highly corrosive and strong oxidizing agents. Handle in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[11]

    • Sodium Nitrite: Toxic if ingested and can be an oxidizing agent. Avoid contact with skin and eyes.

    • Iodine and Potassium Iodide: Can cause skin and respiratory irritation. Handle with appropriate PPE.

  • Reaction Hazards:

    • Diazonium Salt Formation: Diazonium salts can be explosive when dry. It is crucial to keep them in solution and at low temperatures at all times.

    • Gas Evolution: The Sandmeyer reaction involves the vigorous evolution of nitrogen gas. The reactor must be adequately vented to prevent pressure buildup.

  • General Safety Practices:

    • All operations should be conducted in a well-ventilated area with access to emergency eyewash stations and safety showers.

    • Personnel should be fully trained on the standard operating procedures and the handling of all hazardous materials involved.

    • A thorough risk assessment should be conducted before commencing any large-scale synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-iodo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-iodo-3-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this procedure and optimize your yield.

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The primary route involves the diazotization of Methyl 2-amino-3-nitrobenzoate followed by a Sandmeyer-type reaction with an iodide source. This guide will focus on the common challenges associated with this transformation.

Experimental Workflow Overview

The overall synthetic strategy is depicted below. It involves the formation of a diazonium salt from the parent aniline, which is then displaced by an iodide ion.

Workflow cluster_diazotization Diazotization cluster_iodination Iodination (Sandmeyer-type) cluster_workup Workup & Purification A Methyl 2-amino-3-nitrobenzoate B NaNO2, aq. H2SO4 0-5 °C A->B Reactant C Methyl 2-(diazonium)-3-nitrobenzoate salt B->C Forms D Potassium Iodide (KI) solution C->D Reacts with E This compound D->E Yields F Quenching (e.g., Na2S2O3) E->F G Extraction F->G H Column Chromatography G->H I Pure Product H->I

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Diazotization Step

Q1: My starting material, Methyl 2-amino-3-nitrobenzoate, is not fully dissolving in the acidic solution. What should I do?

A1: Incomplete dissolution of the amine salt is a common issue that can lead to low yields due to inefficient diazotization.

  • Causality: The amine needs to be protonated by the acid to form the more soluble ammonium salt. The presence of the electron-withdrawing nitro group reduces the basicity of the amine, making protonation and subsequent dissolution more challenging compared to simpler anilines.

  • Troubleshooting Steps:

    • Ensure Sufficient Acid: Use a sufficient excess of a strong mineral acid like sulfuric acid or hydrochloric acid.

    • Gentle Warming: You can gently warm the mixture to aid dissolution. However, it is critical to cool the solution back down to 0-5 °C before adding the sodium nitrite solution.

    • Fine Powder: Ensure your starting material is a fine powder to maximize the surface area for dissolution.

Q2: The reaction mixture turned dark brown or black upon addition of sodium nitrite. What does this indicate?

A2: A dark coloration is often a sign of diazonium salt decomposition or unwanted side reactions.

  • Causality: Arenediazonium salts are thermally unstable.[1] If the temperature rises above the recommended 0-5 °C range, the diazonium salt can decompose, leading to the formation of phenolic byproducts and the evolution of nitrogen gas. Insufficient acidity can also lead to azo coupling between the newly formed diazonium salt and the unreacted parent amine, which produces highly colored azo compounds.

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C using an ice-salt bath.

    • Slow Reagent Addition: Add the sodium nitrite solution dropwise and slowly to the acidic solution of the amine. This allows for better temperature control and prevents localized overheating.

    • Adequate Acidity: Ensure a sufficient excess of strong mineral acid is used to fully protonate the starting amine and maintain a low pH throughout the reaction.

Q3: How can I confirm the formation of the diazonium salt before proceeding to the next step?

A3: A simple qualitative test can be performed to check for the presence of the diazonium salt.

  • Procedure: Take a small aliquot of the reaction mixture and add it to a solution of a coupling agent, such as 2-naphthol in a basic solution. The formation of a brightly colored azo dye (typically red or orange) indicates the successful formation of the diazonium salt.

Iodination Step

Q4: The yield of my final product is very low, even though the diazotization seemed successful. What are the likely causes?

A4: Low yields in the iodination step can stem from several factors related to the reaction conditions and the stability of the intermediate.

  • Causality: The Sandmeyer reaction for iodination involves the reduction of the diazonium salt by the iodide ion to form an aryl radical.[2] Competing reactions, such as reaction with water to form a phenol or premature decomposition, can reduce the yield of the desired aryl iodide.

  • Troubleshooting Steps:

    • Temperature Control: While the iodination reaction is generally less temperature-sensitive than diazotization, it's still advisable to add the potassium iodide solution at a low temperature and then allow the reaction to warm to room temperature.

    • Iodide Source: Use a fresh, concentrated solution of potassium iodide.

    • Degassing: While not always necessary, degassing the reaction mixture before the addition of the iodide solution can sometimes help to minimize side reactions caused by dissolved oxygen.

Q5: I observe the formation of a dark purple or brown color and solid iodine in my reaction mixture after adding potassium iodide. Is this normal?

A5: Yes, the formation of iodine (I₂) is a common observation in this reaction.

  • Causality: The iodide ion (I⁻) acts as a nucleophile and a reducing agent. Some of the iodide can be oxidized to iodine (I₂) during the reaction.

  • Workup: This excess iodine can be removed during the workup by washing the organic extract with a saturated solution of sodium thiosulfate (Na₂S₂O₃) until the color of the organic layer is no longer purple/brown.

Workup and Purification

Q6: My final product appears oily or fails to crystallize. What could be the issue?

A6: An oily product suggests the presence of impurities or incomplete reaction.

  • Causality: The presence of phenolic byproducts (from the decomposition of the diazonium salt) or unreacted starting material can lower the melting point of the product and inhibit crystallization. There is also a possibility of hydrolysis of the methyl ester group under the acidic reaction conditions, leading to the formation of 2-iodo-3-nitrobenzoic acid.[3][4]

  • Troubleshooting Steps:

    • Purification: The crude product should be purified by column chromatography on silica gel. A solvent system such as a mixture of hexane and ethyl acetate is a good starting point for elution.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent like methanol or ethanol can help to remove impurities.[5]

Q7: What are the expected physical properties of this compound?

A7: The expected properties are as follows:

  • Appearance: Light yellow to yellow solid.

  • Melting Point: Approximately 61 °C.

  • Molecular Weight: 307.04 g/mol .

Detailed Experimental Protocol

This protocol is a general guideline based on established Sandmeyer reaction procedures.[2][6] Optimization may be required for your specific laboratory conditions.

Step 1: Diazotization of Methyl 2-amino-3-nitrobenzoate
  • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend Methyl 2-amino-3-nitrobenzoate (1.0 eq) in a mixture of concentrated sulfuric acid (e.g., 2.8 eq) and deionized water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (NaNO₂, e.g., 1.2 eq) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature remains below 5 °C. The addition should take approximately 15-20 minutes.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

Step 2: Iodination
  • In a separate flask, dissolve potassium iodide (KI, e.g., 4.0 eq) in deionized water.

  • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with stirring. A vigorous evolution of nitrogen gas should be observed.

  • After the initial effervescence subsides, allow the reaction mixture to warm to room temperature and continue stirring for 1-3 hours, or until the evolution of nitrogen gas ceases.

Step 3: Workup and Purification
  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of iodine disappears.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash them successively with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Data Summary Table

ParameterRecommended Value/RangeRationale
Diazotization Temperature 0-5 °CPrevents decomposition of the thermally unstable diazonium salt.[1]
Sodium Nitrite Stoichiometry 1.1 - 1.5 equivalentsA slight excess ensures complete diazotization.
Potassium Iodide Stoichiometry 2.0 - 5.0 equivalentsA larger excess can help to drive the reaction to completion.
Reaction pH (Diazotization) Strongly acidicEssential for the in-situ generation of nitrous acid and to prevent azo coupling.

Logical Relationships Diagram

TroubleshootingLogic cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Corrective Actions S1 Low Yield C1 Incomplete Diazotization S1->C1 C2 Diazonium Salt Decomposition S1->C2 C5 Phenol Formation S1->C5 S2 Dark Reaction Mixture S2->C2 C3 Azo Coupling S2->C3 S3 Oily Product C4 Ester Hydrolysis S3->C4 S3->C5 A3 Ensure Sufficient Acid C1->A3 A5 Check Starting Material Purity C1->A5 A1 Strict Temp. Control (0-5°C) C2->A1 A2 Slow NaNO2 Addition C2->A2 C3->A1 C3->A3 A4 Purify via Chromatography C4->A4 C5->A1 C5->A4

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Purification of Crude Methyl 2-iodo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-iodo-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this important chemical intermediate. Here, we provide field-proven insights and detailed protocols to help you troubleshoot common issues and achieve high purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q1: My crude product precipitated as an oil or a sticky gel after quenching the reaction mixture on ice, not a filterable solid. What went wrong?

A1: This is a common issue, often indicating the presence of significant impurities that depress the melting point of the mixture.

  • Causality: The synthesis of substituted nitrobenzoates can lead to isomeric byproducts or contain unreacted starting materials.[1][2] These impurities, even in small amounts, can form a eutectic mixture with your desired product, preventing it from crystallizing properly. In some cases, incomplete nitration or hydrolysis of the ester back to the carboxylic acid under acidic conditions can also lead to oily products.[2][3]

  • Troubleshooting Steps:

    • Confirm Solidification: After pouring the reaction mixture onto ice, stir vigorously with a glass rod, scratching the sides of the beaker to induce crystallization.[2] Sometimes, patience and mechanical agitation are all that's needed.

    • Solvent Trituration/Wash: If it remains oily, try to "wash" out the more soluble impurities. Decant the acidic water. Add a small amount of ice-cold methanol or a hexane/ethyl acetate mixture and stir vigorously.[4] The goal is to dissolve the impurities while causing your target compound to solidify. Filter the resulting solid.

    • Proceed to Chromatography: If the product remains an oil, your best recourse is to perform an extraction with a solvent like dichloromethane or ethyl acetate, dry the organic layer, evaporate the solvent, and purify the resulting crude oil directly via column chromatography.

Q2: I performed a recrystallization, but my yield is extremely low. How can I improve it?

A2: Low recovery after recrystallization is typically a problem of solvent selection or volume.

  • Causality: The principle of recrystallization relies on the target compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[5] Using an excessive volume of solvent is the most common error; even at cold temperatures, a large volume will keep a significant amount of your product dissolved.[6]

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve the crude solid.[5][6] Add the solvent in small portions to the heated crude material until it just dissolves.

    • Optimize Cooling: Allow the solution to cool slowly to room temperature first. Rapid cooling by plunging it directly into an ice bath can trap impurities and lead to the formation of very small crystals that are difficult to filter.[6] Once at room temperature, then move it to an ice bath to maximize precipitation.[5][7]

    • Use a Co-solvent System: If finding a single ideal solvent is difficult, a co-solvent system like ethanol/water can be effective.[7] Dissolve the crude product in the minimum amount of hot ethanol (the "good" solvent), then add hot water (the "poor" solvent) dropwise until the solution just begins to turn cloudy. Add a drop or two of hot ethanol to clarify, then cool as described above.[7][8]

Q3: After recrystallization, my product's melting point is still broad and below the literature value (61°C). What's the next step?[9]

A3: A broad and depressed melting point is a classic sign of persistent impurities. When recrystallization is insufficient, column chromatography is the required next step.

  • Causality: Some impurities, particularly isomers, may have solubility profiles very similar to the desired product, making separation by recrystallization ineffective.

  • Troubleshooting Steps:

    • Select an Appropriate Stationary Phase: Standard silica gel is usually the first choice.

    • Determine the Eluent System: Use Thin Layer Chromatography (TLC) to find a suitable mobile phase. A good starting point for moderately polar compounds like this is a mixture of hexane and ethyl acetate. Aim for an Rf value of ~0.3-0.4 for your product.[2]

    • Perform Flash Column Chromatography: This technique is more efficient than gravity chromatography for separating closely related compounds.[8][9] A detailed protocol is provided below.

Q4: My compound appears to be degrading or streaking on the TLC plate and during column chromatography. Why is this happening?

A4: Streaking often suggests that the compound is either too polar (possibly due to hydrolysis to the carboxylic acid) or is interacting unfavorably with the silica gel.

  • Causality: Silica gel is slightly acidic and can cause degradation of sensitive compounds. Alternatively, if some of the ester has hydrolyzed to 2-iodo-3-nitrobenzoic acid, this highly polar, acidic impurity will streak badly on a TLC plate.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Add a small amount (~0.5-1%) of acetic acid to your eluent. This can suppress the ionization of any carboxylic acid impurity, leading to a more defined spot on the TLC plate.

    • Deactivate the Silica Gel: If you suspect the compound is sensitive to the acidity of the silica, you can use silica gel that has been pre-treated with a base. A common method is to use an eluent containing a small amount (e.g., 0.5%) of triethylamine.

    • Switch the Stationary Phase: Consider using neutral alumina as your stationary phase instead of silica gel.

Purification Workflow Diagram

The following diagram outlines the general decision-making process for purifying crude this compound.

G crude Crude Product (Post-Reaction Workup) check_physical Assess Physical State crude->check_physical is_solid Is it a filterable solid? check_physical->is_solid wash Wash with Cold Solvent (e.g., ice-cold Methanol/Water) is_solid->wash Yes chromatography Column Chromatography is_solid->chromatography No (Oily) recrystallize Recrystallization wash->recrystallize check_purity Check Purity (TLC, Melting Point) recrystallize->check_purity is_pure Is it pure? check_purity->is_pure is_pure->chromatography No final_product Pure this compound is_pure->final_product Yes chromatography->final_product

Caption: Decision workflow for purification.

Frequently Asked Questions (FAQs)

  • What are the expected physical properties of pure this compound?

    • It is typically a solid with a melting point of 61°C.[10] Its molecular weight is 307.04 g/mol .[11]

  • What are the most likely impurities in my crude product?

    • Common impurities include unreacted starting materials (e.g., methyl 3-nitrobenzoate), regioisomers (e.g., methyl 4-iodo-3-nitrobenzoate), and the hydrolyzed product, 2-iodo-3-nitrobenzoic acid.[1][11]

  • Which solvents are best for recrystallization?

    • Ethanol, methanol, or a mixture of ethanol and water are commonly used for recrystallizing substituted nitrobenzoates.[2][4][5][7] The key is to find a solvent or solvent pair where the compound has high solubility when hot and low solubility when cold.

  • How do I confirm the purity and identity of my final product?

    • A combination of techniques is recommended for a comprehensive assessment:

      • Melting Point: A sharp melting point close to the literature value (61°C) indicates high purity.[10]

      • TLC: A single spot on a TLC plate in multiple eluent systems is a good sign of purity.

      • HPLC/GC: These chromatographic techniques can provide quantitative purity data.[1] For a similar compound, methyl 2-iodobenzoate, a C18 column with an acetonitrile/water mobile phase is used for HPLC.[1]

      • NMR Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the structure and identify any impurities.

  • My final product is a pale yellow solid. Is this color expected?

    • Yes, many nitroaromatic compounds are pale yellow solids.[12] This color is generally not indicative of an impurity unless it is intensely colored.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture

This protocol is adapted from standard methods for purifying substituted nitrobenzoates.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to completely dissolve the solid. Keep the solution on a hot plate to maintain the temperature.

  • Induce Saturation: While the solution is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few more drops of hot ethanol, just enough to make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50°C).[5]

Protocol 2: Flash Column Chromatography

This is a general protocol for purification on silica gel.[8][9]

  • Eluent Selection: Using TLC, determine a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using a wet slurry method with your chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.

Data Summary Tables

Table 1: Troubleshooting Summary

ProblemPossible Cause(s)Recommended Solution(s)
Oily/Gummy ProductHigh impurity content; eutectic mixture formation.Vigorous stirring/scratching; trituration with a cold non-polar solvent; proceed directly to column chromatography.
Low Recrystallization YieldToo much solvent used; cooling too rapidly.Use the minimum amount of hot solvent; allow slow cooling to room temperature before placing in an ice bath.
Impure After RecrystallizationImpurities have similar solubility to the product.Perform flash column chromatography for better separation.
Streaking on TLC/ColumnCompound degradation on acidic silica; presence of acidic impurities (hydrolysis).Use a mobile phase with 0.5% triethylamine or acetic acid; switch to a neutral alumina stationary phase.

Table 2: Analytical Methods for Purity Assessment

TechniqueTypical ConditionsPurposeReference
Melting Point Calibrated melting point apparatus.Assesses purity; a sharp range near 61°C is expected.[10]
TLC Silica gel plate; Hexane:Ethyl Acetate eluent.Quick purity check; guide for column chromatography.[2]
HPLC C18 column; Acetonitrile:Water mobile phase; UV detection at 254 nm.Quantitative purity analysis.[1]
GC DB-5 column; Helium carrier gas; FID detector.Alternative quantitative purity analysis.[1]
¹H NMR CDCl₃ or DMSO-d₆ solvent; TMS as internal standard.Structural confirmation and impurity identification.[1]

References

Technical Support Center: Overcoming Challenges in the Iodination of 3-Nitrobenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the iodination of methyl 3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to support the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

The iodination of methyl 3-nitrobenzoate is a notoriously challenging reaction. The substrate is a deactivated aromatic ring due to the presence of two electron-withdrawing groups (nitro and methyl ester), making it less susceptible to electrophilic attack.[1] This often leads to issues with reaction rate, yield, and regioselectivity.

Issue 1: Low to No Product Formation

Symptom: After the reaction and workup, TLC or NMR analysis shows primarily unreacted starting material.

Potential Causes & Solutions:

  • Insufficiently Reactive Iodinating Agent: Molecular iodine (I₂) alone is not electrophilic enough to iodinate a strongly deactivated ring like methyl 3-nitrobenzoate.[2][3]

    • Solution 1: Use a more potent iodinating system. The generation of a stronger electrophile, often denoted as "I⁺", is crucial. This is typically achieved by using iodine in the presence of an oxidizing agent or a strong acid.[4]

      • Recommended System: A mixture of iodine (I₂) or potassium iodide (KI) with sodium iodate (NaIO₄) in concentrated sulfuric acid has proven effective for deactivated arenes.[5]

      • Alternative System: N-Iodosuccinimide (NIS) activated by a strong acid like trifluoromethanesulfonic acid (TfOH) or BF₃-H₂O can also be employed for halogenating deactivated aromatic compounds.[5][6]

  • Inadequate Reaction Conditions: Deactivated systems require more forcing conditions to proceed.

    • Solution 2: Increase reaction temperature and time. While initial attempts might be at room temperature, heating the reaction mixture may be necessary. Monitor the reaction progress by TLC to avoid decomposition. Extended reaction times (e.g., 12-24 hours) might also be required.

  • Poor Solubility of Reagents: If the reagents are not adequately dissolved, the reaction will be slow or incomplete.

    • Solution 3: Choose an appropriate solvent. Concentrated sulfuric acid often serves as both the solvent and the acid catalyst in these reactions.[5] For other systems, ensure your chosen solvent can dissolve the substrate and reagents effectively.

Issue 2: Formation of Multiple Isomers (Poor Regioselectivity)

Symptom: ¹H NMR or GC-MS analysis reveals the presence of multiple iodinated products, indicating a lack of regioselectivity.

Potential Causes & Solutions:

  • Directing Effects: The nitro and methyl ester groups are both meta-directors.[7] In methyl 3-nitrobenzoate, this leads to a complex situation where positions 2, 4, 5, and 6 are all electronically and sterically distinct. The primary expected product is methyl 5-iodo-3-nitrobenzoate, but other isomers can form.

    • Solution 1: Optimize the iodinating reagent and conditions. Steric hindrance can play a significant role. Bulky iodinating agents may favor substitution at the less hindered positions. Experiment with different iodine sources (e.g., I₂/Ag₂SO₄, NIS) to see how it impacts the isomer ratio.[3][8][9]

    • Solution 2: Consider an alternative synthetic route. If direct iodination consistently yields an inseparable mixture of isomers, a multi-step approach might be more efficient. The Sandmeyer reaction, for instance, offers excellent regiocontrol.[10][11]

Issue 3: Difficult Product Purification

Symptom: The crude product is an oily mixture or the desired product is difficult to separate from starting material and isomers by column chromatography or recrystallization.

Potential Causes & Solutions:

  • Similar Polarity of Components: The starting material and the various iodinated isomers may have very similar polarities, making chromatographic separation challenging.

    • Solution 1: Optimize chromatography conditions. Use a long column with a shallow solvent gradient. Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/hexanes) to maximize separation.

    • Solution 2: Recrystallization. If the product is a solid, recrystallization can be a powerful purification technique.[12][13] Experiment with different solvents or solvent mixtures (e.g., ethanol/water) to find conditions where the desired isomer crystallizes out, leaving impurities in the mother liquor.[12]

    • Solution 3: Derivatization. In some cases, it may be easier to separate a derivative of the product. For example, hydrolysis of the methyl ester to the carboxylic acid might alter the solubility and crystallizing properties sufficiently to allow for purification, after which the ester can be reformed.

Frequently Asked Questions (FAQs)

Q1: Why is the direct iodination of methyl 3-nitrobenzoate so difficult?

A1: The primary challenge lies in the electronic nature of the substrate. Both the nitro group (-NO₂) and the methyl ester group (-COOCH₃) are strong electron-withdrawing groups.[1] This deactivates the aromatic ring, making it significantly less nucleophilic and therefore less reactive towards electrophiles like iodine. Overcoming this deactivation requires highly reactive iodinating reagents and often harsh reaction conditions.[4][5]

Q2: What is the expected major product of the iodination?

A2: Both the nitro and ester groups are meta-directors.[7] In methyl 3-nitrobenzoate, the positions meta to the nitro group are 1 and 5. The positions meta to the ester group are 1 and 5. Therefore, the iodine should preferentially substitute at the C5 position, yielding methyl 5-iodo-3-nitrobenzoate . Substitution at C2, C4, or C6 is also possible but generally less favored due to electronic and steric factors.

Q3: Are there safer alternatives to using concentrated sulfuric and nitric acids?

A3: Yes, several methods avoid the use of highly corrosive and oxidizing acid mixtures.

  • N-Iodosuccinimide (NIS) with a catalytic amount of acid: Using NIS with a catalytic amount of an acid like trifluoroacetic acid (TFA) can be effective, especially in a polar solvent like acetonitrile.[6][14] This approach is generally milder than using stoichiometric amounts of strong acids.

  • Iodine with a silver salt: A mixture of molecular iodine and a silver salt, such as silver sulfate (Ag₂SO₄), can generate a potent electrophilic iodine species without the need for strong oxidizing acids.[8][15][16] The reaction can often be carried out in a solvent like dichloromethane.

Q4: I am considering a Sandmeyer reaction as an alternative. What would be the starting material?

A4: The Sandmeyer reaction is an excellent alternative for achieving specific regiochemistry.[10][11][17] To synthesize methyl 5-iodo-3-nitrobenzoate, you would start with methyl 5-amino-3-nitrobenzoate . The amino group is then converted to a diazonium salt, which is subsequently displaced by iodide (typically from KI).[11][18] This method avoids the regioselectivity issues of direct electrophilic iodination.

Experimental Protocols

Protocol 1: Iodination using Iodine/Sodium Iodate in Sulfuric Acid

This protocol is adapted from methods used for deactivated arenes.[5]

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer, add methyl 3-nitrobenzoate (1.0 eq).

  • Carefully add concentrated sulfuric acid (e.g., 5-10 mL per gram of substrate) while cooling the flask in an ice-water bath. Stir until the substrate is fully dissolved.

  • In a separate container, prepare a mixture of iodine (I₂, 0.5 eq) and sodium iodate (NaIO₄, 0.4 eq).

  • Slowly add the I₂/NaIO₄ mixture to the stirred sulfuric acid solution in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • A precipitate should form. If not, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Neutralize the aqueous layer carefully with a saturated sodium bicarbonate solution before disposal.

  • Wash the organic layer with a 10% aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Alternative Synthesis via Sandmeyer Reaction

This protocol provides a regioselective route to the target molecule.[10][11]

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve methyl 5-amino-3-nitrobenzoate (1.0 eq) in a mixture of water and a strong acid (e.g., HCl or H₂SO₄).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Iodide Displacement:

    • In a separate flask, dissolve potassium iodide (KI, 1.5 eq) in water.

    • Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) should be observed.

    • Allow the mixture to warm to room temperature and stir for several hours until the evolution of gas ceases.

  • Workup and Purification:

    • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with 10% aqueous sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product as described in Protocol 1.

Data Summary

Table 1: Comparison of Iodination Methods
MethodIodinating AgentConditionsAdvantagesDisadvantages
Direct Electrophilic Substitution I₂/NaIO₄/H₂SO₄0 °C to RTSingle step, uses readily available reagents.Harsh conditions, potential for side products, moderate yields.
Direct Electrophilic Substitution NIS/TfOH0 °C to RTMilder than H₂SO₄/oxidant methods.TfOH is expensive and corrosive; NIS can be moisture sensitive.
Sandmeyer Reaction NaNO₂, KI, HCl0 °C to RTExcellent regioselectivity, generally clean reactions.Multi-step synthesis required, diazonium salts can be unstable.

Visual Guides

Reaction Mechanism: Electrophilic Aromatic Substitution

Caption: General mechanism for electrophilic iodination of a deactivated arene.

Workflow: Sandmeyer Reaction Alternative

G Start Methyl 5-Amino-3-Nitrobenzoate Diazonium Formation of Diazonium Salt (NaNO₂, HCl, 0-5 °C) Start->Diazonium Displacement Displacement with Iodide (KI) Diazonium->Displacement Purification Workup & Purification Displacement->Purification Product Methyl 5-Iodo-3-Nitrobenzoate Purification->Product

Caption: Regioselective synthesis via the Sandmeyer reaction.

Troubleshooting Logic

G Start Experiment Start Problem Low or No Yield? Start->Problem CheckReagent Is the iodinating agent strong enough? Problem->CheckReagent Yes Isomers Mixture of Isomers? Problem->Isomers No CheckConditions Are reaction conditions (temp, time) adequate? CheckReagent->CheckConditions Yes Solution1 Use I₂/Oxidant/H₂SO₄ or NIS/TfOH CheckReagent->Solution1 No Solution2 Increase temperature and/or reaction time CheckConditions->Solution2 No Success Successful Reaction CheckConditions->Success Yes Solution1->Success Solution2->Success Isomers->Success No Sandmeyer Consider Sandmeyer Reaction for Regiocontrol Isomers->Sandmeyer Yes Sandmeyer->Success

Caption: A decision tree for troubleshooting common iodination issues.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with Methyl 2-iodo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with Methyl 2-iodo-3-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of using this challenging substrate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address specific issues you may encounter.

This compound is a valuable building block, but its structure presents a unique set of challenges for palladium-catalyzed cross-coupling reactions. The presence of a bulky ester group ortho to the iodine atom creates significant steric hindrance. Simultaneously, the strong electron-withdrawing nitro group modifies the electronic properties of the aryl iodide. This guide will help you understand these effects and leverage them to achieve successful and high-yielding coupling reactions.

Frequently Asked Questions (FAQs)

Catalyst and Ligand Selection

Q1: What is the best initial palladium catalyst to screen for coupling with this compound?

A1: For a sterically hindered and electronically deactivated substrate like this compound, a good starting point is a pre-formed Pd(0) source like Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)). This catalyst obviates the need for an in-situ reduction of a Pd(II) source, which can sometimes be inefficient.

However, the true key to success often lies in the ligand. The steric bulk and electron-donating properties of the phosphine ligand are critical for promoting the rate-limiting oxidative addition step.[1] Therefore, it is highly recommended to screen a panel of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands ) in combination with a simple Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃.[1][2][3]

Q2: Which specific ligands are most effective for overcoming the steric hindrance of the ortho-ester group?

A2: Ligands that have proven effective for coupling sterically demanding substrates are the best candidates. Consider screening the following:

  • SPhos (L7) and XPhos (L8) : These ligands are designed with bulky biaryl backbones that create a coordinatively unsaturated, highly reactive monoligated palladium species.[1] This structure facilitates the oxidative addition of hindered aryl halides.

  • tBuXPhos : An even bulkier derivative that can be effective when other ligands fail.

  • RuPhos (L2) : Another excellent choice for challenging couplings, known to promote high catalyst turnover.[4]

The rationale is that these bulky ligands promote the formation of L₁Pd(0) species, which are more reactive in oxidative addition compared to the more saturated L₂Pd(0) complexes.[1]

Reaction Parameters: Base, Solvent, and Temperature

Q3: How does the choice of base impact the reaction, especially in Suzuki-Miyaura couplings?

A3: The base plays a crucial role in the Suzuki-Miyaura reaction; it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[5][6][7][8][9] For this compound, which contains a base-labile ester group, the choice is critical.

  • Mild Bases (e.g., K₂CO₃, Na₂CO₃): These are good starting points, especially when used in a biphasic solvent system like Toluene/Water or Dioxane/Water.[10]

  • Stronger, Non-Nucleophilic Bases (e.g., K₃PO₄, Cs₂CO₃): These are often more effective for hindered substrates as they more readily form the active boronate species.[11] Potassium phosphate (K₃PO₄) is particularly well-regarded for its performance in challenging Suzuki couplings.

  • Fluoride Sources (e.g., KF, CsF): Anhydrous potassium fluoride (KF) can be an excellent choice to avoid ester hydrolysis while still activating the boronic acid.[8]

Q4: What solvent systems are recommended?

A4: The solvent must solubilize the reactants and facilitate the interaction between different phases (e.g., aqueous base and organic substrate).

  • Aprotic Polar Solvents: Dioxane, THF, and DME are common choices.

  • Aromatic Solvents: Toluene is frequently used, often in combination with water to dissolve the inorganic base.

  • Biphasic Mixtures: A mixture like 1,4-Dioxane/Water (e.g., 4:1 v/v) is a robust starting point for Suzuki reactions, as it effectively dissolves both the organic components and the inorganic base.[11][12]

For Sonogashira or Heck reactions, polar aprotic solvents like DMF or NMP can be effective, but care must be taken as they can sometimes participate in side reactions at high temperatures.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Potential Cause Explanation & Recommended Solution
Inefficient Oxidative Addition The combination of steric hindrance from the ortho-ester and electronic deactivation from the nitro group makes the C-I bond difficult to activate. This is often the rate-limiting step.[13][14][15] Solution: 1. Switch to a bulkier, more electron-rich ligand. Use ligands like SPhos or XPhos to increase the reactivity of the Pd(0) center.[1][3] 2. Increase the reaction temperature. Higher temperatures provide the necessary energy to overcome the activation barrier. Monitor for decomposition. 3. Ensure a true Pd(0) catalyst is present. If using a Pd(II) precatalyst, ensure your conditions facilitate its reduction. Using a direct Pd(0) source like Pd(PPh₃)₄ can be beneficial.
Catalyst Deactivation/Poisoning Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Impurities in reagents or solvents can also poison the catalyst. Solution: 1. Rigorously degas all solvents and the reaction mixture. Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for an extended period.[11] 2. Use high-purity reagents and anhydrous solvents.
Poor Boronic Acid Activation (Suzuki) The transmetalation step requires the formation of a reactive boronate species, which may not be forming efficiently. Solution: 1. Switch to a stronger base. Move from carbonates (K₂CO₃) to phosphates (K₃PO₄) or cesium carbonate (Cs₂CO₃).[11] 2. Ensure adequate water content. A small amount of water is often necessary in Suzuki couplings to facilitate base dissolution and boronate formation.[10]

Problem 2: Significant Formation of Side Products

Potential Side Product Explanation & Recommended Solution
Homocoupling of Boronic Acid (Suzuki) Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen, which can facilitate a separate catalytic cycle. Solution: 1. Improve degassing. This is the most critical factor. Ensure the reaction is maintained under a strictly inert atmosphere. 2. Lower catalyst loading. High concentrations of palladium can sometimes favor homocoupling.
Hydrodehalogenation (Protodeiodination) The iodine atom is replaced by a hydrogen atom, resulting in Methyl 3-nitrobenzoate. This occurs when a palladium-hydride species is generated, which can arise from the decomposition of solvents (like alcohols) or bases.[16] Solution: 1. Avoid alcoholic solvents if hydrodehalogenation is observed. Switch to solvents like Dioxane or Toluene. 2. Choose a stable base. Ensure the base is not a source of hydrides under the reaction conditions.
Alkyne Homocoupling (Sonogashira - Glaser Coupling) The terminal alkyne couples with itself to form a diyne. This is a common side reaction, particularly when a copper co-catalyst is used in the presence of oxygen.[17][18][19][20] Solution: 1. Strictly exclude oxygen. Rigorous degassing is essential. 2. Consider "copper-free" Sonogashira conditions. These protocols can eliminate the primary pathway for Glaser coupling.[18] 3. Use a slight excess of the alkyne to favor the cross-coupling pathway.
Ester Hydrolysis The methyl ester is hydrolyzed to the corresponding carboxylic acid, especially under strongly basic conditions at elevated temperatures. Solution: 1. Use a milder base. Consider K₂CO₃ or KF instead of stronger bases like K₃PO₄ or hydroxides.[8] 2. Reduce the reaction temperature or time if possible. 3. Protect the ester if necessary, though this adds synthetic steps.

Visual Guides & Workflows

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting, as each step has specific requirements for success.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl trans-Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl cis-Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Diaryl Isomerization RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArI Ar-I (this compound) ArI->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetal [Ar'B(OH)₃]⁻ Troubleshooting_Workflow start Problem: Low Yield / No Reaction check_catalyst Is the catalyst active? (Pd(0) present?) start->check_catalyst check_conditions Are conditions inert? (Degassing sufficient?) check_catalyst->check_conditions Yes sol_catalyst Solution: Use direct Pd(0) source (e.g., Pd(PPh₃)₄) check_catalyst->sol_catalyst No check_oa Is Oxidative Addition failing? check_conditions->check_oa Yes sol_conditions Solution: Improve degassing protocol (Freeze-Pump-Thaw) check_conditions->sol_conditions No check_transmetal Is Transmetalation slow? (Suzuki specific) check_oa->check_transmetal No, starting material consumed sol_oa Solution: 1. Use bulky ligand (SPhos, XPhos) 2. Increase temperature check_oa->sol_oa Yes, only starting material seen sol_transmetal Solution: 1. Use stronger base (K₃PO₄) 2. Ensure H₂O is present check_transmetal->sol_transmetal Yes, Pd-Aryl intermediate detected

References

Technical Support Center: Purification of Methyl 2-iodo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-iodo-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

The impurities present in your crude product are highly dependent on the synthetic route employed. Here's a breakdown of the most probable contaminants for common synthetic pathways:

  • Nitration of Methyl 2-iodobenzoate:

    • Unreacted Starting Material: Methyl 2-iodobenzoate.

    • Isomeric Byproducts: The nitration of methyl 2-iodobenzoate can lead to the formation of other isomers, such as Methyl 2-iodo-5-nitrobenzoate and Methyl 2-iodo-6-nitrobenzoate. The directing effects of the iodo and ester groups influence the regioselectivity of the reaction.

    • Dinitrated Products: Although less common under controlled conditions, over-nitration can lead to dinitro-substituted benzoates.

  • Esterification of 2-iodo-3-nitrobenzoic Acid:

    • Unreacted Starting Material: 2-iodo-3-nitrobenzoic acid. This is a very common impurity if the esterification reaction does not go to completion.[1]

    • Residual Acid Catalyst: If an acid catalyst such as sulfuric acid is used, it must be thoroughly removed during the work-up.

  • Sandmeyer Reaction of Methyl 2-amino-3-nitrobenzoate:

    • Unreacted Starting Material: Methyl 2-amino-3-nitrobenzoate.

    • Phenolic Byproducts: The diazonium salt intermediate is susceptible to reaction with water, which can lead to the formation of Methyl 2-hydroxy-3-nitrobenzoate.

Q2: My crude product is an oil and won't solidify. What should I do?

This is a common issue, often indicating the presence of significant impurities that are depressing the melting point of your product.

  • Initial Steps: Try scratching the inside of the flask with a glass rod at the solvent-air interface. This can create nucleation sites for crystallization. Cooling the flask in an ice bath can also help.

  • Solvent Trituration: If scratching and cooling don't work, you can try "triturating" the oil. This involves adding a solvent in which your desired product is sparingly soluble but the impurities are more soluble. For this compound, a cold mixture of hexanes and a small amount of ethyl acetate would be a good starting point. Stir the oil vigorously with the solvent. The goal is to wash away the impurities, leaving behind your solidified product.

Q3: I performed a recrystallization, but my yield is very low. What went wrong?

Low recovery after recrystallization is typically due to one of the following:

  • Using too much solvent: The goal of recrystallization is to create a saturated solution at high temperature. If you add too much solvent, your compound will remain in solution even at low temperatures. Always use the minimum amount of hot solvent required to fully dissolve your crude product.[2]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil. Allowing the solution to cool slowly to room temperature before placing it in an ice bath generally yields larger, purer crystals.

  • The chosen solvent is not ideal: A good recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.

Q4: How can I check the purity of my final product?

Several methods can be used to assess the purity of your this compound:

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically 1-2 °C). Impurities will cause the melting point to be depressed and broaden the range. The reported melting point for this compound is around 61 °C.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to visualize the number of components in your sample. A pure compound should ideally show a single spot. You can compare the Rf value of your product to a known standard if available.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure and assessing the purity of your compound. The presence of unexpected signals can indicate impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Yellow or Brown Product Residual acidic impurities or colored byproducts from the nitration reaction.Wash the crude product with a saturated sodium bicarbonate solution to neutralize and remove acids. Consider a charcoal treatment during recrystallization to remove colored impurities.
Broad Melting Point Range Presence of isomeric impurities or unreacted starting materials.Re-purify the material using either another recrystallization or column chromatography.
Product Decomposes During Purification The compound may be sensitive to heat or light.When performing recrystallization, avoid prolonged heating. For storage, keep the product in a cool, dark place.
Multiple Spots on TLC Incomplete reaction or formation of side products.Identify the impurities if possible (e.g., by co-spotting with starting materials). Choose a purification method that will effectively separate the product from these specific impurities. For example, if you have a significant amount of the starting carboxylic acid, an extraction with a weak base can be effective.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

Recrystallization is often the first choice for purifying solid organic compounds. It is a technique based on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.

Step-by-Step Methodology:

  • Solvent Selection: Ethanol is a good starting choice for the recrystallization of this compound.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (Optional): If you used charcoal or if there are any insoluble impurities, perform a hot filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Column Chromatography

Column chromatography is a powerful purification technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful when recrystallization is ineffective or when separating a complex mixture of impurities.[3]

Step-by-Step Methodology:

  • Stationary Phase and Solvent System Selection: For this compound, silica gel is a suitable stationary phase. The mobile phase (eluent) should be chosen based on TLC analysis. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will give your product an Rf value of around 0.3-0.4 on a TLC plate.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the top of the silica gel column.

  • Elution: Pass the eluent through the column and collect fractions in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of Purification Workflows

Recrystallization Workflow

Recrystallization_Workflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool No Insoluble Impurities hot_filter->cool Clear Solution isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry pure Pure Product dry->pure Column_Chromatography_Workflow crude Crude Product dissolve Dissolve in Minimal Solvent crude->dissolve load Load onto Column dissolve->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

References

Stability issues and degradation of Methyl 2-iodo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-iodo-3-nitrobenzoate (CAS 93415-79-3). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability, degradation, and handling of this versatile but sensitive reagent. Our goal is to move beyond simple protocols and equip you with the foundational knowledge to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of this compound.

Question: What are the recommended storage conditions for this compound?

Answer: this compound is a solid that should be stored under refrigerated conditions, typically at 4°C. It is crucial to protect the compound from light.[1] The container should be kept tightly sealed in a dry, well-ventilated place to prevent moisture ingress, which can lead to hydrolysis of the methyl ester.[1][2]

Question: My compound has a yellowish tint, is it still usable?

Answer: The compound is typically described as a light-yellow solid.[2] However, a pronounced yellow or brownish discoloration may indicate degradation, potentially through deiodination or other decomposition pathways accelerated by light or heat exposure. It is highly recommended to assess the purity of a discolored sample by techniques such as NMR or LC-MS before use. For critical applications, using a fresh or purified batch is the safest approach.

Question: What are the primary safety hazards associated with this compound?

Answer: this compound is harmful if swallowed. Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[2][3] All handling should be performed in a well-ventilated area or a chemical fume hood.[1] Avoid creating dust when handling the solid material.[2]

Part 2: In-Depth Troubleshooting Guide

This section explores specific experimental challenges in a question-and-answer format, focusing on the underlying chemical principles.

Question: I am experiencing low yields in my Suzuki-Miyaura coupling reaction. What are the likely causes related to the starting material?

Answer: Low yields in Suzuki-Miyaura couplings with this compound are a common challenge stemming from several factors inherent to its structure:

  • Starting Material Degradation: The C-I bond in aryl iodides can be susceptible to cleavage, and the presence of the nitro group can further influence stability.[4] Before starting, confirm the purity of your reagent. Degradation can lead to the formation of methyl 3-nitrobenzoate (the de-iodinated version), which is unreactive in the coupling.

  • Steric Hindrance: The iodine atom is in the ortho position to a bulky methyl ester group. This steric hindrance can significantly slow down the rate of oxidative addition to the Palladium(0) catalyst, which is the first and often rate-limiting step of the catalytic cycle.

  • Electronic Effects: The nitro group is a strong electron-withdrawing group. While this can sometimes facilitate oxidative addition, its position meta to the iodide does not provide strong activation and can influence the overall electron density of the aromatic ring, affecting its reactivity.

  • Catalyst Inhibition: Although less common, the nitro group itself can potentially coordinate to the palladium center under certain conditions, leading to catalyst deactivation.

Troubleshooting Workflow: Low Coupling Yield

G start Low Yield in Suzuki Coupling check_purity 1. Verify Starting Material Purity (NMR, LC-MS) start->check_purity purity_ok Purity >95%? check_purity->purity_ok purify Action: Recrystallize or Source New Reagent purity_ok->purify No check_conditions 2. Optimize Reaction Conditions purity_ok->check_conditions Yes purify->check_purity Re-evaluate conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize Action: Increase Temp, Screen Ligands/Bases conditions_ok->optimize No check_degas 3. Ensure Rigorous Inert Atmosphere conditions_ok->check_degas Yes optimize->check_conditions Re-evaluate ligands Use Bulky, Electron-Rich Ligands (e.g., Buchwald-type) to accelerate oxidative addition. optimize->ligands base Use a Stronger Base (e.g., K3PO4, Cs2CO3) to facilitate transmetalation. optimize->base degas_ok System Fully Degassed? check_degas->degas_ok degas_action Action: Improve Degassing Technique (e.g., Freeze-Pump-Thaw) degas_ok->degas_action No success Yield Improved degas_ok->success Yes degas_action->check_degas Re-evaluate G cluster_0 Starting Material cluster_1 Degradation Products SM This compound Deiodinated Methyl 3-nitrobenzoate SM->Deiodinated  Light (hν)  or Heat (Δ) Hydrolyzed 2-Iodo-3-nitrobenzoic acid SM->Hydrolyzed  H₂O / H⁺ or OH⁻ Reduced Methyl 3-amino-2-iodobenzoate SM->Reduced  Reducing Agent  [H] Decomposed Complex Mixture SM->Decomposed  High Heat (ΔΔ)

References

Technical Support Center: Minimizing By-Product Formation in Reactions of Methyl 2-iodo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving Methyl 2-iodo-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block and to minimize the formation of unwanted by-products. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of by-products observed in cross-coupling reactions with this compound?

A1: The most prevalent by-products in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination involving this compound can be broadly categorized as:

  • Homocoupling Products: Dimerization of the coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling).

  • Dehalogenated Product: Formation of Methyl 3-nitrobenzoate via hydrodehalogenation.

  • Products from Nitro Group Reduction: Partial or complete reduction of the nitro group to a nitroso, hydroxylamino, or amino group.

  • Ester Hydrolysis: Cleavage of the methyl ester to the corresponding carboxylic acid, particularly under basic conditions.

Q2: How do the electronic properties of this compound influence by-product formation?

A2: The presence of the strongly electron-withdrawing nitro group significantly impacts the reactivity of the aryl iodide. While it activates the C-I bond towards oxidative addition to the palladium catalyst, which is often a desirable trait, it can also increase the propensity for certain side reactions. For instance, the electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic attack and can facilitate hydrodehalogenation pathways.

Q3: Is the ortho positioning of the iodo and nitro groups a concern?

A3: Yes, the ortho relationship between the bulky iodine atom and the nitro group can introduce steric hindrance. This can influence the rate of oxidative addition and the subsequent steps in the catalytic cycle. Careful selection of ligands is crucial to overcome potential steric impediments and to ensure efficient coupling.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. However, with a substrate like this compound, several side reactions can compete with the desired transformation.

Common By-products in Suzuki Coupling
By-product NameStructureProposed Mechanism of Formation
Methyl 3-nitrobenzoate Hydrodehalogenation: This can occur through various pathways, including the reaction of the organopalladium intermediate with a hydride source (e.g., from the solvent or base) or via a reductive elimination pathway involving a palladium-hydride species.
Biphenyl Homocoupling Product (Varies with boronic acid)Homocoupling of Boronic Acid: This is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid. It can also occur via a palladium-catalyzed pathway, especially at higher temperatures or with certain catalyst systems.
Methyl 3-aminobenzoate Derivatives Nitro Group Reduction: Some reaction conditions, particularly with certain bases or impurities, can lead to the reduction of the nitro group.
2-Iodo-3-nitrobenzoic acid Ester Hydrolysis: The use of strong aqueous bases (e.g., NaOH, KOH) can lead to the saponification of the methyl ester.
Suzuki Coupling Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Low conversion of starting material - Inactive catalyst- Inefficient oxidative addition- Poor transmetalation- Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensure conditions for in-situ reduction of a Pd(II) precatalyst are met.- Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate oxidative addition.- Use a stronger base like K₃PO₄ or Cs₂CO₃ to activate the boronic acid. The presence of a small amount of water can sometimes be beneficial.
Significant formation of Methyl 3-nitrobenzoate (dehalogenation) - Presence of hydride sources- Sub-optimal ligand choice- Use anhydrous solvents and reagents.- Switch to a more sterically hindered ligand to disfavor the competing reductive pathway.
High levels of boronic acid homocoupling - Presence of oxygen- High reaction temperature- Rigorously degas all solvents and the reaction mixture. Maintain a strict inert atmosphere (Argon or Nitrogen).- Lower the reaction temperature and monitor the reaction progress over a longer period.
Formation of nitro group reduction by-products - Reductive reaction conditions- Avoid using bases or additives that can act as reducing agents.- Screen different palladium catalysts and ligands.
Presence of 2-Iodo-3-nitrobenzoic acid - Ester hydrolysis by strong base- Use a weaker inorganic base such as K₂CO₃ or an organic base.- If a strong base is necessary, consider protecting the ester or using anhydrous conditions.

Recommended Protocol for Suzuki Coupling

Suzuki_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Combine this compound (1.0 eq.), arylboronic acid (1.2-1.5 eq.), base (e.g., K3PO4, 2.0-3.0 eq.), and palladium catalyst/ligand in a dry Schlenk flask. P2 Evacuate and backfill with inert gas (Ar or N2) three times. P1->P2 R1 Add degassed solvent (e.g., 1,4-dioxane/water 4:1). P2->R1 Inert Atmosphere R2 Heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring. R1->R2 R3 Monitor progress by TLC or LC-MS. R2->R3 W1 Cool to room temperature, dilute with organic solvent and water. R3->W1 Upon Completion W2 Separate layers, extract aqueous phase. W1->W2 W3 Wash combined organic layers with brine, dry, and concentrate. W2->W3 W4 Purify by column chromatography or recrystallization. W3->W4

Caption: Recommended workflow for Suzuki-Miyaura coupling.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling provides a direct route to aryl alkynes. The presence of both a palladium catalyst and a copper(I) co-catalyst introduces additional possibilities for side reactions.

Common By-products in Sonogashira Coupling
By-product NameStructureProposed Mechanism of Formation
Alkyne Homocoupling (Glaser Coupling) R-C≡C-C≡C-RThis is a copper-catalyzed oxidative homocoupling of the terminal alkyne, which is highly promoted by the presence of oxygen.
Methyl 3-nitrobenzoate Hydrodehalogenation: Similar to Suzuki coupling, this can occur via various palladium-mediated pathways.
Products from Nitro Group Reduction Nitro Group Reduction: The amine base used in the reaction can sometimes contribute to the reduction of the nitro group, especially at elevated temperatures.
Sonogashira Coupling Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Low or no conversion - Inactive catalyst or co-catalyst- Poor solubility- Use high-purity, freshly opened catalysts (e.g., PdCl₂(PPh₃)₂, CuI).- Consider using a co-solvent like THF or DMF to improve solubility.
Dominant alkyne homocoupling - Presence of oxygen- Ensure the reaction is set up under a strictly inert atmosphere. Rigorously degas all solvents and reagents.
Significant dehalogenation - High temperature- Unsuitable base- Lower the reaction temperature.- Screen different amine bases (e.g., triethylamine, diisopropylethylamine).
Nitro group reduction - High temperature- Prolonged reaction time- Monitor the reaction closely and stop it once the starting material is consumed.- Attempt the reaction at a lower temperature.

Recommended Protocol for Sonogashira Coupling

Sonogashira_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 To a dry Schlenk flask, add this compound (1.0 eq.), Pd catalyst (e.g., PdCl₂(PPh₃)₂), and CuI. P2 Evacuate and backfill with inert gas (Ar or N2) three times. P1->P2 R1 Add degassed solvent (e.g., THF) and amine base (e.g., triethylamine). P2->R1 Inert Atmosphere R2 Add terminal alkyne (1.1-1.5 eq.) via syringe. R1->R2 R3 Stir at room temperature or with gentle heating. R2->R3 R4 Monitor progress by TLC or LC-MS. R3->R4 W1 Filter the reaction mixture through Celite, wash with solvent. R4->W1 Upon Completion W2 Concentrate the filtrate. W1->W2 W3 Purify by column chromatography. W2->W3

Caption: Recommended workflow for Sonogashira coupling.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. The choice of ligand and base is critical for success with electron-deficient substrates like this compound.

Common By-products in Buchwald-Hartwig Amination
By-product NameStructureProposed Mechanism of Formation
Methyl 3-nitrobenzoate Hydrodehalogenation: This is a common side reaction in Buchwald-Hartwig amination and can be influenced by the choice of base and ligand.
Products from Nitro Group Reduction Nitro Group Reduction: The reaction conditions, particularly the presence of a strong base and a phosphine ligand, can sometimes lead to the reduction of the nitro group.
Biaryl By-products Aryl-Aryl Coupling: In some cases, coupling between two molecules of the aryl iodide can occur.
Buchwald-Hartwig Amination Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Low or no conversion - Inactive catalyst- Unsuitable ligand or base- Use a well-defined palladium precatalyst.- Screen a variety of bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos).- Use a strong, non-nucleophilic base such as NaOtBu or LHMDS.
Significant dehalogenation - Sterically unhindered ligand- High temperature- Switch to a more sterically bulky ligand.- Lower the reaction temperature.
Nitro group reduction - Reductive side reactions promoted by the catalyst system- Screen different palladium/ligand combinations.- Use the mildest possible reaction conditions (lower temperature, shorter reaction time).
Ester hydrolysis - Presence of water with a strong base- Use strictly anhydrous conditions and reagents.

Recommended Protocol for Buchwald-Hartwig Amination

Buchwald_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 In a glovebox, combine this compound (1.0 eq.), palladium precatalyst, ligand, and base (e.g., NaOtBu) in a dry vial. R1 Add anhydrous, degassed solvent (e.g., toluene or dioxane). P1->R1 R2 Add the amine (1.1-1.5 eq.). R1->R2 R3 Seal the vial and heat with stirring (e.g., 80-110 °C). R2->R3 R4 Monitor progress by LC-MS. R3->R4 W1 Cool to room temperature, dilute with organic solvent. R4->W1 Upon Completion W2 Wash with water and brine. W1->W2 W3 Dry the organic layer and concentrate. W2->W3 W4 Purify by column chromatography. W3->W4

Caption: Recommended workflow for Buchwald-Hartwig amination.

Technical Support Center: Column Chromatography Purification of Methyl 2-iodo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the column chromatography purification of Methyl 2-iodo-3-nitrobenzoate. It is designed to offer both foundational protocols and in-depth troubleshooting advice to address challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of this compound, silica gel (60 Å, 230-400 mesh) is the most appropriate and commonly used stationary phase. The polarity of silica gel is well-suited for separating aromatic nitro compounds from less polar impurities.

Q2: Which eluent system (mobile phase) should I start with for the purification?

A2: Based on the purification of structurally similar compounds like methyl 3-nitrobenzoate, a good starting point for the eluent system is a mixture of hexane and ethyl acetate.[1] A recommended initial ratio to try is 8:2 (hexane:ethyl acetate). This system offers a good balance of polarity to effectively separate the target compound from potential non-polar and highly polar impurities. It is crucial to first perform Thin Layer Chromatography (TLC) to optimize this ratio for the best separation.

Q3: How can I monitor the progress of the column chromatography?

A3: The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). A UV lamp (254 nm) is typically used for visualization, as aromatic nitro compounds are UV-active. Staining with potassium permanganate can also be used as a secondary visualization technique.

Q4: What are the key physicochemical properties of this compound that are relevant for its purification?

A4: Key properties include its solid physical form, a melting point of 61°C, and a boiling point of 342.1°C at 760 mmHg. It is advisable to store the compound at 4°C and protect it from light to prevent potential degradation.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography purification of this compound.

Issue 1: Poor Separation of the Product from Impurities

Symptoms:

  • Overlapping spots on the analytical TLC of the collected fractions.

  • The purified product shows the presence of impurities in subsequent analysis (e.g., NMR, LC-MS).

Potential Causes and Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Inappropriate Eluent Polarity The polarity of the mobile phase is critical for achieving differential migration of compounds on the stationary phase. If the eluent is too polar, all compounds will travel too quickly, resulting in poor separation. If it's not polar enough, the compounds may not move sufficiently from the origin.1. Optimize the Eluent System: Perform a systematic TLC analysis with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find the optimal solvent system that provides a clear separation between the product spot and impurity spots. Aim for an Rf value of 0.25-0.35 for the product. 2. Consider a Different Solvent System: If hexane/ethyl acetate does not provide adequate separation, consider using a dichloromethane/hexane gradient.
Column Overloading Exceeding the separation capacity of the column leads to broad bands and poor resolution.1. Reduce the Sample Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, a lower loading percentage is recommended. 2. Increase Column Dimensions: Use a longer and/or wider column to increase the surface area for separation.
Improper Column Packing Air bubbles, cracks, or an uneven surface in the silica gel bed create channels, leading to uneven solvent flow and band broadening.1. Repack the Column: Ensure the silica gel is packed as a uniform slurry and allowed to settle without any air gaps. Gently tap the column during packing to encourage even settling.
Issue 2: The Product is Eluting Too Quickly or Too Slowly

Symptoms:

  • The product is found in the very first fractions (eluting too quickly).

  • The product is retained on the column and requires a very high polarity eluent to be eluted (eluting too slowly).

Potential Causes and Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Eluent Polarity is Too High or Too Low The elution speed is directly proportional to the polarity of the mobile phase.1. Adjust Eluent Composition: If the product elutes too quickly, decrease the proportion of the polar solvent (ethyl acetate). If it elutes too slowly, gradually increase the polarity. A gradient elution, starting with a low polarity and gradually increasing it, can be very effective.
Co-elution with Non-polar or Highly Polar Impurities The presence of certain impurities can alter the apparent polarity of the product band.1. Pre-purification Wash: Consider a liquid-liquid extraction or recrystallization of the crude product before column chromatography to remove major impurities. For instance, washing with a sodium sulfite solution can help remove certain reactive species.[2]
Issue 3: Low Recovery of the Product

Symptoms:

  • The total mass of the purified product is significantly lower than expected.

Potential Causes and Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Product Adsorption on Silica Gel Highly polar compounds or those with specific functional groups can irreversibly bind to the acidic silica gel.1. Use a Deactivated Stationary Phase: Consider using silica gel that has been treated with a small amount of a base like triethylamine mixed in the eluent. This is particularly useful if acidic impurities are causing the product to streak or stick to the column. 2. Ensure Complete Elution: After collecting the main product fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a mixture with methanol) to check for any retained product.
Product Degradation This compound may be sensitive to prolonged exposure to the acidic silica gel or light.1. Perform Flash Chromatography: Use flash column chromatography with positive pressure to speed up the separation process and minimize the contact time between the compound and the stationary phase. 2. Protect from Light: Cover the column with aluminum foil to prevent potential photodegradation of the product.
Product is a Volatile Solid If the product has a significant vapor pressure, it can be lost during solvent evaporation.1. Careful Solvent Removal: Use a rotary evaporator at a moderate temperature and pressure. Avoid prolonged drying under high vacuum.

Experimental Protocols

Thin Layer Chromatography (TLC) for Solvent System Optimization
  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Prepare developing chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Place the TLC plates in the chambers and allow the solvent front to travel up the plate.

  • Visualize the plates under a UV lamp (254 nm) and mark the spots.

  • Calculate the Rf value for each spot. The optimal eluent system should provide good separation between the product and impurities, with an Rf value for the product between 0.25 and 0.35.

Column Chromatography Protocol
  • Column Preparation:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat, uniform bed.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions. The size of the fractions will depend on the column size.

    • Monitor the elution by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC 1. TLC Optimization (Hexane:EtOAc) Pack 2. Pack Column (Silica Gel) TLC->Pack Load 3. Load Crude Product Pack->Load Elute 4. Elute with Optimized Solvent System Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: A typical workflow for the purification of this compound using column chromatography.

Troubleshooting Logic for Poor Separation

G Start Poor Separation (Overlapping Spots) CheckPolarity Is Eluent Polarity Optimized? Start->CheckPolarity CheckLoading Is Column Overloaded? CheckPolarity->CheckLoading Yes SolutionPolarity Re-optimize Eluent with TLC (Rf 0.25-0.35) CheckPolarity->SolutionPolarity No CheckPacking Is Column Packed Correctly? CheckLoading->CheckPacking No SolutionLoading Reduce Sample Load (1-5% of Silica Mass) CheckLoading->SolutionLoading Yes SolutionPacking Repack Column (Uniform Slurry) CheckPacking->SolutionPacking No

Caption: Decision-making process for troubleshooting poor separation in column chromatography.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of Methyl 2-iodo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, the rigorous characterization of intermediates is a cornerstone of quality control and process optimization. Methyl 2-iodo-3-nitrobenzoate, a key building block in the synthesis of various pharmaceutical compounds, demands a multi-faceted analytical approach to ensure its identity, purity, and stability. This guide provides an in-depth comparison of the essential analytical techniques for the comprehensive characterization of this compound, complete with experimental protocols and interpretive insights.

Introduction to the Analytical Imperative

This compound (CAS No: 93415-79-3, Molecular Formula: C₈H₆INO₄, Molecular Weight: 307.04 g/mol ) is a solid with a melting point of approximately 61°C.[1][2] Its structural complexity, featuring an ester, a nitro group, and an iodine substituent on the benzene ring, necessitates a combination of spectroscopic and chromatographic methods for unambiguous identification and purity assessment. The choice of analytical technique is often dictated by the specific information required, whether it be structural elucidation, impurity profiling, or quantitative analysis.

This guide will navigate the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the characterization of this compound. We will delve into the causality behind experimental choices and provide a framework for a self-validating analytical workflow.

Spectroscopic Characterization: Unveiling the Molecular Architecture

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Principle: ¹H NMR spectroscopy exploits the magnetic properties of hydrogen nuclei. When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies, which are influenced by their local electronic environment. The resulting spectrum provides information on the number of different types of protons, their relative numbers, and their proximity to other protons.

Predicted ¹H NMR Spectrum of this compound:

Based on the analysis of structurally similar compounds such as methyl 3-nitrobenzoate[3], the following proton signals are anticipated for this compound in a deuterated chloroform (CDCl₃) solvent:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.1-8.3Doublet of doublets (dd)1HAromatic HDeshielded by the adjacent electron-withdrawing nitro group and the ester functionality.
~ 7.8-8.0Doublet of doublets (dd)1HAromatic HInfluenced by the ortho iodine and meta nitro group.
~ 7.3-7.5Triplet (t)1HAromatic HThe central proton on the aromatic ring.
~ 3.9-4.0Singlet (s)3H-OCH₃Characteristic singlet for the methyl ester protons.[3]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard proton pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to TMS (δ 0.00 ppm).

Principle: Similar to ¹H NMR, ¹³C NMR spectroscopy probes the magnetic properties of the ¹³C isotope. It provides information about the number of non-equivalent carbon atoms and their chemical environments.

Predicted ¹³C NMR Spectrum of this compound:

Drawing comparisons with methyl 3-nitrobenzoate[3] and other substituted benzoates[4][5], the expected chemical shifts for the carbon atoms are as follows:

Chemical Shift (δ, ppm)AssignmentRationale
~ 164-166C=O (Ester)The carbonyl carbon is significantly deshielded.[3]
~ 148-150C-NO₂The carbon atom attached to the electron-withdrawing nitro group is downfield.[3]
~ 130-140Aromatic C-HChemical shifts of the aromatic carbons.
~ 125-130Aromatic C-H
~ 120-125Aromatic C-H
~ 90-100C-IThe carbon bearing the iodine atom is expected to be significantly shielded due to the heavy atom effect.
~ 52-54-OCH₃The methyl ester carbon appears in a characteristic upfield region.[3]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Utilize a 100 MHz or higher frequency NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

Characteristic FT-IR Peaks for this compound:

Based on data for similar aromatic nitro and ester compounds[6][7][8], the FT-IR spectrum is expected to show the following key absorption bands:

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~ 3100-3000C-H stretchAromatic
~ 1730-1715C=O stretchEster
~ 1600-1580, 1480-1450C=C stretchAromatic Ring
~ 1550-1530N-O asymmetric stretchNitro
~ 1350-1330N-O symmetric stretchNitro
~ 1250-1100C-O stretchEster
~ 800-700C-H out-of-plane bendAromatic
~ 600-500C-I stretchCarbon-Iodine

Experimental Protocol: FT-IR Spectroscopy (ATR Method)

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecular ion can provide valuable structural information.

Predicted Mass Spectrum of this compound:

In an electron ionization (EI) mass spectrum, the following key ions are anticipated:

m/zIonDescription
307[M]⁺Molecular ion
276[M - OCH₃]⁺Loss of the methoxy group
261[M - NO₂]⁺Loss of the nitro group
180[M - I]⁺Loss of the iodine atom
150[M - I - NO]⁺ or [M - COOCH₃ - NO₂]⁺Further fragmentation

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.[9]

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum to confirm the molecular weight and interpret the fragmentation pattern.

Chromatographic Analysis: Purity and Quantitative Assessment

While spectroscopy provides structural information, chromatography is essential for determining the purity of this compound and for quantifying it in mixtures.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful separation technique that uses a high-pressure pump to pass a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. The components of the mixture separate based on their differential interactions with the stationary and mobile phases.

A Comparative Look at HPLC Methods:

For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable. Here, we compare two common RP-HPLC approaches.

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)[10]A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Elution Constant mobile phase compositionComposition of mobile phase changes over time
Flow Rate 1.0 mL/min[10]1.0 mL/min
Detection UV at 254 nm[10]UV at 254 nm
Advantages Simpler, more robust, good for routine QCBetter resolution for complex mixtures with a wide range of polarities
Disadvantages May not resolve all impuritiesMore complex method development

Experimental Protocol: RP-HPLC (Isocratic Method)

  • Sample Preparation: Accurately weigh about 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak area of this compound to determine its purity relative to any detected impurities.

Visualizing the Analytical Workflow

A systematic approach is crucial for the comprehensive characterization of this compound. The following workflow diagram illustrates the logical progression of analysis.

Analytical_Workflow cluster_synthesis Synthesis & Isolation cluster_spectroscopy Structural Elucidation cluster_chromatography Purity & Quantification cluster_confirmation Final Confirmation Synthesis Synthesized This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Primary Structure FTIR FT-IR Spectroscopy Synthesis->FTIR Functional Groups MS Mass Spectrometry Synthesis->MS Molecular Weight HPLC HPLC Analysis Synthesis->HPLC Purity Profile GC GC Analysis (Optional) Synthesis->GC Confirmation Confirmed Structure & Purity NMR->Confirmation FTIR->Confirmation MS->Confirmation HPLC->Confirmation

Caption: A logical workflow for the comprehensive characterization of this compound.

Conclusion

The analytical characterization of this compound is a critical step in ensuring its quality and suitability for downstream applications. A combination of spectroscopic and chromatographic techniques provides a comprehensive understanding of its structure and purity. While NMR spectroscopy is paramount for structural elucidation, FT-IR and mass spectrometry offer complementary and confirmatory data. HPLC remains the workhorse for purity assessment and quantification. By employing the methodologies outlined in this guide, researchers can confidently characterize this important chemical intermediate, thereby ensuring the integrity of their scientific endeavors.

References

A Comparative Guide to HPLC and GC-MS for Purity Analysis of Methyl 2-iodo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Methyl 2-iodo-3-nitrobenzoate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the stringent purity assessment of this compound. The narrative is grounded in established scientific principles and regulatory expectations, offering field-proven insights to guide your analytical strategy.

The choice between HPLC and GC-MS is not merely a matter of preference but a scientifically driven decision based on the physicochemical properties of the analyte and the specific goals of the analysis.[1] This guide will dissect the core principles of each technique, present detailed experimental protocols, and offer a comparative analysis to empower you to make an informed choice for your laboratory.

The Critical Role of Purity Analysis

This compound (C₈H₆INO₄, MW: 307.04 g/mol ) is a solid with a melting point of approximately 61°C and a boiling point of 342.1°C at 760 mmHg.[2][3] Its molecular structure, featuring a nitro group and an iodine atom on a benzene ring, dictates its analytical behavior. The presence of impurities, which can arise from the synthetic route or degradation, can have significant consequences in subsequent reaction steps and the final API. Therefore, robust analytical methods are essential to ensure the identity and purity of this critical intermediate.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of the pharmaceutical industry, prized for its versatility in analyzing a wide array of compounds, including those that are non-volatile or thermally labile.[4][5] For this compound, which is a solid at room temperature, HPLC presents a robust and reliable analytical solution.

The "Why" Behind the HPLC Protocol: A Mechanistic Explanation

The selection of a reversed-phase HPLC method is a logical starting point for a moderately polar compound like this compound. A C18 column, with its nonpolar stationary phase, provides excellent retention and separation capabilities for a wide range of organic molecules.[6] The mobile phase, a mixture of an aqueous buffer and an organic modifier, allows for the fine-tuning of the separation. The inclusion of a mild acid, such as formic or phosphoric acid, in the mobile phase is crucial for suppressing the ionization of any acidic impurities and ensuring sharp, symmetrical peaks.[7][8] UV detection is well-suited for this analyte due to the presence of the nitroaromatic chromophore, which exhibits strong absorbance in the UV region.[9]

Experimental Protocol: HPLC-UV Analysis

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[6]

  • Perform serial dilutions to prepare working standards at concentrations appropriate for constructing a calibration curve (e.g., 1-100 µg/mL).

  • For purity analysis of a sample, prepare it at a concentration of approximately 0.5-1.0 mg/mL in the mobile phase to ensure compatibility and minimize solvent effects.[10]

  • Filter all solutions through a 0.45 µm syringe filter prior to injection to remove any particulate matter that could damage the column.[11]

Chromatographic Conditions:

ParameterConditionRationale
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)Provides good retention and resolution for aromatic compounds.[6]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileThe acidic mobile phase ensures good peak shape for the analyte and any acidic or basic impurities. Acetonitrile is a common organic modifier with good UV transparency.[7]
Gradient 70% A / 30% B, hold for 2 minLinear gradient to 20% A / 80% B over 15 minHold at 20% A / 80% B for 5 minReturn to initial conditions and equilibrate for 5 minA gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.[6]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[8]
Detection UV at 254 nmThe nitroaromatic structure of the analyte provides strong UV absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.[8]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Dissolution Dissolve Sample Dilution Prepare Standards Dissolution->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injector Autosampler/Injector Filtration->Injector Inject Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantify Purity Integration->Quantification

Caption: A streamlined workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[1] Given the boiling point of this compound, it is amenable to GC analysis. The coupling of GC with a mass spectrometer provides an unparalleled level of specificity, making it an excellent choice for impurity identification.[4]

The "Why" Behind the GC-MS Protocol: A Mechanistic Explanation

The choice of a capillary GC column with a nonpolar stationary phase, such as a 5% phenyl-methylpolysiloxane, is standard for the analysis of a broad range of organic compounds.[12] The temperature programming of the GC oven is critical for achieving good separation of the analyte from any impurities with different boiling points. A split injection is often used to prevent column overload when analyzing relatively pure samples.[13] Electron Ionization (EI) is a common and robust ionization technique that generates a reproducible fragmentation pattern, which serves as a "fingerprint" for compound identification.[12]

Experimental Protocol: GC-MS Analysis

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile solvent such as dichloromethane or ethyl acetate.[14]

  • Prepare working standards by serial dilution.

  • For sample analysis, dissolve the material in the chosen solvent to a final concentration of approximately 0.1-0.5 mg/mL.

  • Ensure the sample is free of non-volatile residues that could contaminate the GC inlet.[14]

GC-MS Conditions:

ParameterConditionRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A standard nonpolar column suitable for a wide range of semi-volatile organic compounds.[12]
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Inlet Temperature 280 °CEnsures complete and rapid vaporization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1 split ratio)Prevents column overloading and ensures sharp peaks for a concentrated sample.
Injection Volume 1 µLA typical injection volume for capillary GC.
Oven Program Initial temperature of 100 °C, hold for 2 minRamp at 15 °C/min to 300 °CHold at 300 °C for 5 minA temperature program designed to separate compounds with a range of boiling points.
MS Transfer Line 280 °CPrevents condensation of the analytes as they transfer from the GC to the MS.[6]
Ion Source Temp 230 °CA standard temperature for an EI source.[6]
Ionization Mode Electron Ionization (EI) at 70 eVA robust and reproducible ionization method that generates characteristic fragmentation patterns.
Scan Range 40-450 m/zA wide enough range to capture the molecular ion and key fragments of the analyte and potential impurities.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Dissolution Dissolve in Volatile Solvent Dilution Prepare Standards Dissolution->Dilution Injector GC Inlet Dilution->Injector Inject Column Capillary Column Injector->Column MS Mass Spectrometer Column->MS TIC Total Ion Chromatogram MS->TIC Data Acquisition MassSpectra Extract Mass Spectra TIC->MassSpectra Identification Impurity ID & Purity MassSpectra->Identification

Caption: A comprehensive workflow for the GC-MS analysis of this compound.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity analysis of this compound hinges on the specific analytical requirements.

FeatureHPLC-UVGC-MS
Analyte Suitability Excellent for non-volatile and thermally labile compounds.[5]Ideal for volatile and semi-volatile, thermally stable compounds.[1]
Selectivity Good, based on chromatographic separation.Excellent, combines chromatographic separation with mass spectrometric identification.[4]
Sensitivity Typically in the µg/mL to ng/mL range.[6]Generally higher, often in the ng/mL to pg/mL range, especially in Selected Ion Monitoring (SIM) mode.[6]
Impurity Identification Tentative, based on retention time and UV spectrum. Requires reference standards for confirmation.Definitive, based on mass spectral fragmentation patterns. Can identify unknown impurities.
Speed Analysis times can be longer, often in the range of 15-30 minutes.[15]Typically faster analysis times, often under 20 minutes.[15]
Sample Throughput Can be automated for high throughput.Can be automated for high throughput.
Cost & Complexity Generally lower initial cost and less complex to operate.[15]Higher initial cost and requires more specialized expertise for operation and maintenance.[1]

Regulatory Context and Method Validation

Both HPLC and GC-MS methods, when used for quality control in a pharmaceutical setting, must be validated according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).[16][17] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[17] Key validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[18][19] The United States Pharmacopeia (USP) General Chapter <621> on chromatography provides a framework for the principles and practices of chromatographic analysis.[20][21][22][23][24]

Conclusion: A Symbiotic Approach

For the comprehensive purity analysis of this compound, HPLC and GC-MS should be viewed as complementary rather than competing techniques.

  • HPLC is the preferred method for routine quality control and quantitative purity assessment. Its robustness, ease of use, and lower cost make it ideal for high-throughput analysis.

  • GC-MS is the superior choice for impurity identification and for detecting trace-level volatile or semi-volatile impurities. Its high sensitivity and the definitive structural information provided by mass spectrometry are invaluable for in-depth characterization and troubleshooting.

By leveraging the strengths of both techniques, researchers and drug development professionals can ensure the highest quality of this compound, thereby safeguarding the integrity of their synthetic processes and the safety of the final pharmaceutical products.

References

A Comparative Guide to the Synthetic Routes of Methyl 2-iodo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-iodo-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science.[1] The precise arrangement of its substituents—an iodo, a nitro, and a methyl ester group—offers multiple points for synthetic modification. However, the synthesis of this molecule is not trivial due to the specific regiochemistry required. The electronic properties of the substituent groups dictate the feasibility and outcome of synthetic transformations, making the choice of route paramount.

This guide provides an in-depth comparison of the plausible synthetic pathways to this compound. We will dissect two primary strategies: a multi-step approach centered around the Sandmeyer reaction and a more direct, yet mechanistically challenging, electrophilic iodination approach. By examining the underlying chemical principles, experimental protocols, and overall efficiency, this document aims to provide researchers with a clear, authoritative understanding of the optimal strategy for obtaining this valuable intermediate.

Route 1: The Sandmeyer Reaction Approach - A Reliable, Regiocontrolled Strategy

The most dependable and widely employed method for introducing a halogen at a specific position on a deactivated aromatic ring, especially ortho to a nitro group, is through the Sandmeyer reaction.[2][3] This pathway leverages the conversion of a primary aromatic amine into a diazonium salt, which is an excellent leaving group and can be readily displaced by a variety of nucleophiles, including iodide.[4][5] The synthesis begins with a commercially available starting material, 3-nitrophthalic acid, and proceeds through the key intermediate, Methyl 2-amino-3-nitrobenzoate.

Overall Synthetic Workflow

The multi-step sequence is designed to install the required functional groups in a controlled order, ensuring the desired 2-iodo-3-nitro substitution pattern.

A 3-Nitrophthalic Acid B Methyl 2-carboxy-3-nitrobenzoate (Monoesterification) A->B  MeOH, H₂SO₄ C Methyl 2-(azidocarbonyl)-3-nitrobenzoate (via Acyl Chloride) B->C  1. SOCl₂  2. NaN₃ D Methyl 2-isocyanato-3-nitrobenzoate (Curtius Rearrangement) C->D  Heat (Δ) E Methyl 2-amino-3-nitrobenzoate (Hydrolysis) D->E  H₂O F Aryl Diazonium Salt Intermediate (Diazotization) E->F  NaNO₂, H₂SO₄, 0-5 °C G This compound (Iodide Displacement) F->G  KI

Caption: Workflow for the Sandmeyer approach to this compound.

Part 1: Synthesis of the Key Precursor, Methyl 2-amino-3-nitrobenzoate

The journey begins with the selective transformation of 3-nitrophthalic acid into the essential amino-ester precursor. This process involves a regioselective monoesterification followed by a Curtius rearrangement, which efficiently converts a carboxylic acid group into a primary amine.[6]

Causality Behind Experimental Choices:

  • Monoesterification: Using a controlled amount of methanol and an acid catalyst ensures that only one of the two carboxylic acid groups is esterified. This selectivity is crucial for the subsequent steps.

  • Curtius Rearrangement: This reaction is chosen for its high efficiency in converting a carboxylic acid to an amine with the loss of one carbon atom (as CO₂). It proceeds through an acyl azide and an isocyanate intermediate, providing a clean route to the desired 2-amino-3-nitrobenzoate structure.[6]

Experimental Protocol: Synthesis of Methyl 2-amino-3-nitrobenzoate from 3-Nitrophthalic Acid [6]

  • Monoesterification:

    • To a solution of 3-nitrophthalic acid (100g) in anhydrous methanol (600ml), slowly add concentrated sulfuric acid (50ml).

    • Heat the mixture to reflux and monitor the reaction by liquid chromatography.

    • Upon completion, cool the reaction to 0°C to crystallize the product, Methyl 2-carboxy-3-nitrobenzoate.

    • Filter and dry the product. Expected yield: ~90g.

  • Acyl Chloride Formation:

    • Suspend the dried monoester (81.5g) in chloroform (200ml) and add thionyl chloride (45g).

    • Heat the mixture to reflux until the reaction is complete (cessation of gas evolution).

    • Cool the solution to obtain the acyl chloride in chloroform.

  • Curtius Rearrangement and Hydrolysis:

    • To the cooled acyl chloride solution, carefully add sodium azide (30g) in portions while maintaining the temperature.

    • Allow the reaction to proceed at room temperature until the acyl chloride is consumed (monitored by LC).

    • The resulting acyl azide is then carefully heated to induce rearrangement to the isocyanate, followed by hydrolysis (addition of water) to yield the final product, Methyl 2-amino-3-nitrobenzoate.[7]

    • The product is isolated by partitioning between an organic solvent (e.g., ethyl acetate) and water, followed by crystallization.

Part 2: The Sandmeyer Reaction

With the key precursor in hand, the final step is the replacement of the amino group with an iodine atom. This is achieved through diazotization followed by displacement.

Mechanistic Insight: The reaction proceeds in two distinct stages. First, the primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a relatively stable arenediazonium salt. In the second stage, this diazonium salt is treated with a solution of potassium iodide. The diazonium group (N₂) is an exceptional leaving group, and its displacement by the iodide ion proceeds readily to form the aryl iodide.[2] Notably, while many Sandmeyer reactions require a copper(I) catalyst, the iodination variant often proceeds efficiently without it.[8]

Experimental Protocol: Synthesis of this compound

  • Diazotization:

    • Suspend Methyl 2-amino-3-nitrobenzoate (19.6g, 0.1 mol) in a mixture of water and concentrated sulfuric acid.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (7.0g, 0.101 mol) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 20-30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Iodide Displacement:

    • In a separate flask, dissolve potassium iodide (18.3g, 0.11 mol) in a minimal amount of water.

    • Slowly add the previously prepared diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • The solid product is then collected by filtration, washed with water, and then with a sodium thiosulfate solution to remove any residual iodine.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield pure this compound.

Route 2: The Direct Iodination Approach - A Mechanistically Flawed Pathway

A seemingly more direct route would involve starting with a readily available precursor, Methyl 3-nitrobenzoate, and introducing the iodine atom via electrophilic aromatic substitution.

Overall Synthetic Workflow

This hypothetical two-step process would involve nitration followed by iodination.

A Methyl Benzoate B Methyl 3-nitrobenzoate (Nitration) A->B  HNO₃, H₂SO₄ C This compound (Direct Iodination - Hypothetical) B->C  Iodinating Agent (e.g., I₂, oxidant)

Caption: Hypothetical workflow for the direct iodination approach.

Part 1: Synthesis of Methyl 3-nitrobenzoate

This is a standard and high-yielding undergraduate-level experiment. The nitration of methyl benzoate proceeds smoothly using a mixture of concentrated nitric and sulfuric acids.[9][10]

Experimental Protocol: Nitration of Methyl Benzoate [9]

  • Cool concentrated sulfuric acid (40 mL) in an ice bath to 0-10 °C.

  • Slowly add methyl benzoate (20.4g, 0.15 mol).

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (12.5 mL) to concentrated sulfuric acid (12.5 mL), keeping the mixture cool.

  • Add the nitrating mixture dropwise to the methyl benzoate solution, maintaining the reaction temperature between 5-15 °C.

  • After addition, stir for 15 minutes and then pour the mixture onto crushed ice.

  • Filter the solid crude product, wash with cold water, and then with a small amount of ice-cold methanol to remove impurities. The yield is typically 81-85%.[9]

Part 2: The Insurmountable Challenge of Direct Iodination

This is where the direct approach fails. The success of an electrophilic aromatic substitution is governed by the directing effects of the substituents already on the ring.

  • Methyl Ester Group (-COOCH₃): This is an electron-withdrawing group and a meta-director.

  • Nitro Group (-NO₂): This is a very strong electron-withdrawing group and also a meta-director.[11]

Both groups deactivate the ring towards electrophilic attack and direct incoming electrophiles to the positions meta to themselves. In Methyl 3-nitrobenzoate, the positions are:

  • Position 2: Ortho to both groups.

  • Position 4: Ortho to the ester, para to the nitro.

  • Position 5: Meta to both groups.

  • Position 6: Ortho to both groups.

Based on electronic directing effects, the only position reinforced by both groups for substitution is the 5-position. Furthermore, the 2 and 6 positions are sterically hindered and electronically deactivated. Therefore, any attempt at direct iodination would overwhelmingly yield the undesired Methyl 5-iodo-3-nitrobenzoate , not the target 2-iodo isomer. This makes the direct iodination route synthetically non-viable for producing the desired product.

Comparative Analysis and Conclusion

The two proposed routes are starkly different in their feasibility and outcome. A summary table highlights these differences:

FeatureRoute 1: Sandmeyer ReactionRoute 2: Direct Iodination
Overall Feasibility HighExtremely Low / Non-viable
Regiocontrol Excellent. The position of iodine is predetermined by the initial placement of the amino group.Poor. Reaction is governed by electronic directing effects, leading to the incorrect isomer.
Number of Steps 3-4 steps from 3-nitrophthalic acid.2 steps from methyl benzoate.
Predictability High. The outcome is reliable and consistent with well-established reaction mechanisms.High predictability of forming the wrong product (5-iodo isomer).
Key Reagents NaNO₂, KI, H₂SO₄, SOCl₂, NaN₃HNO₃, H₂SO₄, Iodinating agent
Trustworthiness This is the authoritative and field-proven method for this type of transformation.This route is mechanistically flawed and would not be attempted by an experienced chemist.

For the synthesis of this compound, the Sandmeyer reaction approach (Route 1) is the only logical and viable strategy . While it involves more steps than the hypothetical direct iodination route, its chief advantage is its absolute control over regiochemistry, which is non-negotiable for obtaining the correct isomer. The failure of the direct approach serves as a critical lesson in synthetic planning: a shorter route is worthless if it leads to the wrong destination. Understanding the fundamental principles of reaction mechanisms, such as the directing effects in electrophilic aromatic substitution, is paramount to designing a successful synthesis. Therefore, researchers and drug development professionals should exclusively rely on the Sandmeyer pathway for the preparation of this and structurally similar compounds.

References

A Comparative Guide to Alternative Reagents for the Iodination of Methyl 3-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of halogenated aromatic compounds is a cornerstone of modern organic chemistry. Aryl iodides, in particular, serve as versatile intermediates in a myriad of cross-coupling reactions, enabling the construction of complex molecular architectures. However, the introduction of an iodine atom onto an electron-deficient aromatic ring, such as that of methyl 3-nitrobenzoate, presents a significant synthetic challenge. The strong deactivating and meta-directing effects of the nitro and ester functionalities render the aromatic ring significantly less susceptible to conventional electrophilic aromatic substitution.

This guide provides an in-depth comparison of alternative reagents for the iodination of methyl 3-nitrobenzoate, moving beyond traditional methods to explore more potent and efficient systems. We will delve into the mechanistic underpinnings of each reagent, provide detailed experimental protocols, and present a comparative analysis of their performance to aid in the rational selection of the optimal iodination strategy.

The Challenge of Iodinating a Deactivated Ring

Electrophilic aromatic iodination is inherently more challenging than chlorination or bromination due to the lower electrophilicity of iodine.[1] For a substrate like methyl 3-nitrobenzoate, the electron-withdrawing nature of the nitro and methyl ester groups further diminishes the nucleophilicity of the benzene ring, demanding highly reactive iodinating agents. The directing effects of these groups favor substitution at the C2, C4, and C6 positions, though the steric hindrance at C2 might be a consideration.

N-Iodosuccinimide (NIS) in Strong Acid: The Workhorse Reagent

N-Iodosuccinimide (NIS) is a mild and easy-to-handle iodinating agent. However, for deactivated substrates, it requires activation by a strong Brønsted acid, such as trifluoromethanesulfonic acid (triflic acid, TfOH) or sulfuric acid (H₂SO₄), to generate a highly electrophilic iodine species.[1][2]

Mechanism of Activation

The strong acid protonates the succinimide carbonyl oxygen, which significantly increases the electrophilicity of the iodine atom. This "activated" NIS can then be attacked by the deactivated aromatic ring. It is also proposed that in the presence of triflic acid, the highly reactive iodine(I) trifluoromethanesulfonate is generated in situ.

NIS_Activation NIS N-Iodosuccinimide (NIS) Activated_NIS Protonated NIS NIS->Activated_NIS Protonation TfOH Triflic Acid (TfOH) TfOH->Activated_NIS I_TfO I-OTf Activated_NIS->I_TfO Generation of active species Intermediate Sigma Complex I_TfO->Intermediate Substrate Methyl 3-Nitrobenzoate Substrate->Intermediate Electrophilic Attack Product Iodinated Product Intermediate->Product Deprotonation

Caption: Activation of NIS by triflic acid to generate a potent electrophilic iodinating species.

Experimental Protocol: NIS/TfOH System

A representative protocol for the iodination of a deactivated aromatic compound using NIS in triflic acid is as follows:

  • In a clean, dry flask, dissolve N-iodosuccinimide (1.1 equivalents) in trifluoromethanesulfonic acid at 0 °C under an inert atmosphere.

  • Stir the mixture until the NIS has completely dissolved.

  • Add methyl 3-nitrobenzoate (1.0 equivalent) to the solution portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Iodine and Silver Sulfate: A Classic Combination for Deactivated Systems

The combination of molecular iodine (I₂) and a silver salt, such as silver sulfate (Ag₂SO₄), in the presence of a strong acid like sulfuric acid, is a well-established method for iodinating deactivated aromatic rings.[3]

Mechanism of Action

Silver sulfate facilitates the generation of a more potent electrophilic iodine species. The silver(I) ion coordinates to one of the iodine atoms in I₂, polarizing the I-I bond and making the other iodine atom more electrophilic. In the presence of sulfuric acid, this effect is enhanced, leading to the formation of a highly reactive iodinating agent, which can be attacked by the electron-poor aromatic ring.[4]

Iodine_SilverSulfate I2 Iodine (I₂) Active_Iodine Electrophilic Iodine Species I2->Active_Iodine Ag2SO4 Silver Sulfate (Ag₂SO₄) Ag2SO4->Active_Iodine Activation H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Active_Iodine Intermediate Sigma Complex Active_Iodine->Intermediate Substrate Methyl 3-Nitrobenzoate Substrate->Intermediate Electrophilic Attack Product Iodinated Product Intermediate->Product Deprotonation

Caption: Generation of the electrophilic iodine species from iodine and silver sulfate.

Experimental Protocol: I₂/Ag₂SO₄ System

A general procedure for the iodination of a deactivated arene using iodine and silver sulfate is as follows:

  • To a stirred suspension of silver sulfate (1.0 equivalent) in concentrated sulfuric acid, add molecular iodine (1.0 equivalent) at room temperature.

  • Stir the mixture until a homogenous solution is obtained.

  • Add methyl 3-nitrobenzoate (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 50-70 °C) and monitor by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated aqueous sodium thiosulfate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Iodine Monochloride (ICl) in Sulfuric Acid: A Potent and Direct Reagent

Iodine monochloride (ICl) is a powerful and commercially available iodinating agent. Its reactivity can be further enhanced in the presence of a strong acid, making it suitable for the iodination of deactivated aromatic compounds. A combination of ICl and silver sulfate in sulfuric acid has been described as a "superactive iodination reagent".

Mechanism of Action

Iodine monochloride is a polarized interhalogen compound, with the iodine atom being the more electropositive center. In the presence of sulfuric acid, the electrophilicity of the iodine is significantly increased, facilitating the attack by the electron-deficient aromatic ring.

Experimental Protocol: ICl/H₂SO₄ System

A representative protocol for the iodination using iodine monochloride is as follows:

  • Dissolve methyl 3-nitrobenzoate (1.0 equivalent) in concentrated sulfuric acid at 0 °C.

  • Slowly add a solution of iodine monochloride (1.1 equivalents) in a minimal amount of concentrated sulfuric acid to the reaction mixture, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of ice and aqueous sodium bisulfite solution.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via column chromatography.

[Bis(trifluoroacetoxy)iodo]benzene (PIFA): A Hypervalent Iodine Powerhouse

Hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA), are known for their high oxidizing power and ability to facilitate a wide range of transformations.[5] PIFA can be used for the direct iodination of aromatic compounds, including deactivated ones.

Mechanism of Action

PIFA is a potent oxidant. In the context of iodination, it is believed to react with an iodine source (like I₂) or iodide ions to generate a highly electrophilic iodine(III) species, which then iodinates the aromatic ring. The trifluoroacetate ligands are excellent leaving groups, further enhancing the reactivity of the iodine center.[6][7]

PIFA_Mechanism PIFA PIFA Active_Iodine Electrophilic Iodine(III) Species PIFA->Active_Iodine Iodine_source Iodine Source (e.g., I₂) Iodine_source->Active_Iodine Oxidation Intermediate Sigma Complex Active_Iodine->Intermediate Substrate Methyl 3-Nitrobenzoate Substrate->Intermediate Electrophilic Attack Product Iodinated Product Intermediate->Product Deprotonation

Caption: PIFA-mediated generation of a highly reactive iodinating species.

Experimental Protocol: PIFA System

A general procedure for PIFA-mediated iodination is as follows:

  • Dissolve methyl 3-nitrobenzoate (1.0 equivalent) and a suitable iodine source (e.g., molecular iodine, 0.5 equivalents) in a solvent like dichloromethane or acetonitrile.

  • Add PIFA (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the crude product by column chromatography.

Performance Comparison

Reagent SystemTypical Reaction ConditionsReported Yields (for deactivated arenes)AdvantagesDisadvantages
NIS/TfOH 0 °C to rt, 1-16 h[2]Good to excellentReadily available reagents, relatively mild conditions.Triflic acid is expensive and corrosive.
I₂/Ag₂SO₄/H₂SO₄ rt to 70 °C, several hours[3]Moderate to goodCost-effective iodine source.Requires stoichiometric silver salt, harsh acidic conditions.
ICl/H₂SO₄ 0 °C to rt, 1-4 hGoodPotent and direct, commercially available.ICl is corrosive and moisture-sensitive, harsh acidic conditions.
PIFA/I₂ rt, 1-6 h[8]GoodHigh reactivity, mild conditions.PIFA is a relatively expensive reagent.

Safety Considerations

All the discussed reagents are hazardous and must be handled with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

  • N-Iodosuccinimide (NIS): Harmful if swallowed and causes skin and eye irritation.[7][9]

  • Trifluoromethanesulfonic Acid (TfOH): Extremely corrosive and can cause severe burns.

  • Iodine and Silver Sulfate: Iodine is harmful and silver sulfate can cause serious eye damage.[8][10][11][12][13]

  • Iodine Monochloride (ICl): Highly corrosive and toxic. Reacts violently with water.[3][6][14][15][16]

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA): Causes skin and serious eye irritation.[5][17][18][19][20]

Conclusion

The iodination of the deactivated aromatic ring of methyl 3-nitrobenzoate necessitates the use of potent electrophilic iodinating reagents. While each of the discussed alternatives offers a viable pathway to the desired product, the choice of reagent will depend on factors such as cost, availability, scale, and the specific requirements of the synthetic route.

  • For general laboratory-scale synthesis where cost is not the primary concern, the NIS/TfOH system offers a reliable and relatively mild approach with good yields.

  • The I₂/Ag₂SO₄/H₂SO₄ method provides a more economical option, albeit with harsher reaction conditions.

  • Iodine monochloride is a powerful and direct reagent, but its handling requires significant care due to its corrosive and reactive nature.

  • PIFA represents a highly reactive option for rapid iodination under mild conditions, making it suitable for sensitive substrates, though it is a more expensive choice.

It is recommended that small-scale trial reactions are conducted to determine the optimal conditions for the specific application. By understanding the reactivity and handling requirements of these alternative reagents, researchers can effectively tackle the challenge of iodinating electron-deficient aromatic compounds.

References

Comparing the reactivity of Methyl 2-iodo-3-nitrobenzoate with its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Methyl 2-iodo-3-nitrobenzoate and Its Positional Isomers

Introduction: Beyond the Formula

In the landscape of synthetic chemistry, positional isomers are far from interchangeable. While sharing the same molecular formula, their distinct spatial arrangements of functional groups dictate a unique chemical personality for each molecule. This guide focuses on this compound and its isomers—a class of compounds pivotal as scaffolds and intermediates in the synthesis of pharmaceuticals and functional materials.

The reactivity of these molecules is a delicate interplay between the electron-withdrawing prowess of the nitro (-NO₂) and methyl ester (-COOCH₃) groups, and the steric hindrance imposed by the bulky iodine (-I) atom. Understanding how the placement of these groups influences reaction outcomes is critical for rational synthetic design. This document, intended for researchers and drug development professionals, provides a comparative analysis of the reactivity of these isomers in two fundamental transformations: Nucleophilic Aromatic Substitution (SₙAr) and the Suzuki-Miyaura Cross-Coupling reaction. We will dissect the causality behind their differential performance, supported by mechanistic principles and established experimental frameworks.

The Isomeric Landscape: A Structural Overview

The relative positions of the iodo, nitro, and methyl ester groups on the benzene ring are the primary determinants of reactivity. Below are the key isomers that will be the focus of our comparative analysis.

Isomer NameStructureKey Features
This compound C₈H₆INO₄Nitro and ester groups are ortho and meta to the iodine, respectively. High steric congestion around the C-I bond.
Methyl 4-iodo-3-nitrobenzoate C₈H₆INO₄Nitro group is ortho to the iodine. Ester group is para. Reduced steric hindrance compared to the 2-iodo isomer.
Methyl 2-iodo-5-nitrobenzoate C₈H₆INO₄Nitro group is para to the iodine. Ester group is meta. Significant activation for SₙAr.
Methyl 5-iodo-2-nitrobenzoate C₈H₆INO₄Nitro group is ortho to the iodine. Ester group is para.
Methyl 4-iodo-2-nitrobenzoate C₈H₆INO₄Nitro group is meta to the iodine. Ester group is para. Poorly activated for SₙAr.

Fundamental Principles Governing Reactivity

The reactivity of these isomers is governed by a push-and-pull of electronic and steric forces. A firm grasp of these principles is essential to predict and rationalize their chemical behavior.

  • Electronic Effects : The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both inductive and resonance effects (-I, -R). It strongly deactivates the benzene ring towards electrophilic substitution but, crucially, activates it for nucleophilic attack.[1][2] This activation is most pronounced at the ortho and para positions relative to the nitro group, as these positions can stabilize the negative charge of the intermediate Meisenheimer complex.[3][4] The methyl ester group (-COOCH₃) is also electron-withdrawing, primarily through an inductive effect, but its influence is less pronounced than that of the nitro group.[5]

  • Steric Effects : The iodine atom is large, and its proximity to other bulky groups like -NO₂ and -COOCH₃ can create significant steric hindrance.[6] This physical crowding can impede the approach of a nucleophile in an SₙAr reaction or, more significantly, hinder the oxidative addition of a palladium catalyst to the carbon-iodine bond, a critical step in cross-coupling reactions.[7][8][9]

G cluster_factors Governing Factors cluster_reactions Reaction Type Electronic Effects Electronic Effects SNAr SNAr Electronic Effects->SNAr Dominant Factor (Activation at o,p-positions) Suzuki Coupling Suzuki Coupling Electronic Effects->Suzuki Coupling Minor Influence (Ring Electronics) Steric Effects Steric Effects Steric Effects->SNAr Influences Rate (Access to C-I) Steric Effects->Suzuki Coupling Critical Factor (Inhibits Oxidative Addition)

Figure 1: Interplay of electronic and steric effects on reactivity.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction is a cornerstone of aromatic chemistry, proceeding via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4][10] For this reaction to be efficient, the aromatic ring must be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group (iodine).

Figure 2: Simplified SₙAr addition-elimination mechanism.

Reactivity Prediction:

  • Highly Reactive (★★★★★):

    • Methyl 2-iodo-5-nitrobenzoate: The nitro group is para to the iodine, providing maximum resonance stabilization for the Meisenheimer complex. This isomer is expected to be highly reactive.

    • Methyl 4-iodo-3-nitrobenzoate & Methyl 5-iodo-2-nitrobenzoate: The nitro group is ortho to the iodine, also providing strong activation. Reactivity should be high, potentially slightly lower than the para-activated isomer if the nucleophile is bulky.

  • Moderately Reactive (★★★☆☆):

    • This compound: The nitro group is meta to the iodine. In this case, the primary activation comes from the combined inductive withdrawal of the ortho-ester and meta-nitro groups. While less potent than ortho/para nitro activation, the ring is still sufficiently electron-poor to react, albeit under more forcing conditions.

  • Least Reactive (★☆☆☆☆):

    • Methyl 4-iodo-2-nitrobenzoate: The nitro group is meta to the iodine, and there is no other group providing strong ortho or para activation relative to the leaving group. This isomer is predicted to be the least reactive towards SₙAr.

Table 1: Predicted Relative Reactivity in SₙAr Reactions
Isomer-NO₂ Position to -IActivation LevelPredicted Reactivity
Methyl 2-iodo-5-nitrobenzoateparaVery High★★★★★
Methyl 4-iodo-3-nitrobenzoateorthoHigh★★★★☆
Methyl 5-iodo-2-nitrobenzoateorthoHigh★★★★☆
This compoundmetaModerate★★★☆☆
Methyl 4-iodo-2-nitrobenzoatemetaLow★☆☆☆☆
Protocol: General Procedure for SₙAr with an Amine Nucleophile

This protocol provides a self-validating framework for comparing the reactivity of the isomers under identical conditions.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Add isomer (1.0 eq) and solvent (e.g., DMSO) to separate vials. B 2. Add amine nucleophile (1.2 eq) and base (e.g., K₂CO₃, 2.0 eq). A->B C 3. Seal vials and heat to 80-120 °C with stirring. B->C D 4. Monitor progress by TLC or LC-MS at set time points (e.g., 1h, 4h, 12h). C->D E 5. Quench, extract, and isolate crude product. D->E F 6. Determine conversion/yield by ¹H NMR or LC analysis. E->F

Figure 3: Experimental workflow for comparative SₙAr reactivity.

  • Setup : In parallel reaction vials, dissolve each Methyl iodo-nitrobenzoate isomer (0.5 mmol, 1.0 equiv) in a polar aprotic solvent such as DMSO or DMF (2 mL).

  • Reagent Addition : To each vial, add the amine nucleophile (e.g., morpholine, 0.6 mmol, 1.2 equiv) followed by a suitable base (e.g., anhydrous K₂CO₃, 1.0 mmol, 2.0 equiv).

  • Reaction : Seal the vials and place them in a preheated reaction block at a constant temperature (e.g., 100 °C).

  • Monitoring : After specific time intervals (e.g., 1, 4, and 12 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to determine the consumption of starting material.

  • Workup : After the reaction is deemed complete (or after a fixed time, e.g., 24 hours), cool the mixtures to room temperature, dilute with water, and extract with an organic solvent.

  • Analysis : Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Analyze the crude product by ¹H NMR to determine the conversion percentage. The relative rates of reaction can be inferred from the conversion at early time points.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation, coupling an organoboron species with an organohalide using a palladium catalyst.[11][12] A critical, and often rate-limiting, step in the catalytic cycle is the oxidative addition of the Pd(0) catalyst into the carbon-halide bond.[13] The efficiency of this step is highly sensitive to steric hindrance around the C-I bond.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L₂) Pd0->OxAdd + Ar-I (Oxidative Addition) Trans Ar-Pd(II)-R(L₂) OxAdd->Trans + R-B(OH)₂ / Base (Transmetalation) Trans->Pd0 Reductive Elimination Product (Ar-R) Product Ar-R

Figure 4: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Reactivity Prediction:

The primary factor here is steric hindrance. Isomers with one or more bulky groups ortho to the iodine will react more slowly as they impede the approach of the palladium catalyst.

  • Highly Reactive (★★★★★):

    • Methyl 4-iodo-2-nitrobenzoate & Methyl 4-iodo-3-nitrobenzoate: Both isomers have no substituents ortho to the iodine atom. The C-I bond is sterically accessible, predicting a high rate of oxidative addition.

  • Moderately Reactive (★★★☆☆):

    • Methyl 2-iodo-5-nitrobenzoate & Methyl 5-iodo-2-nitrobenzoate: These isomers have one substituent (ortho ester or ortho nitro, respectively) adjacent to the iodine. This will slow the reaction compared to the unhindered isomers, but coupling should still be feasible, possibly requiring more forcing conditions or specialized ligands.[7]

  • Least Reactive (★☆☆☆☆):

    • This compound: This isomer is di-substituted at the positions flanking the iodine atom (ortho-ester and ortho-nitro). This creates severe steric congestion around the reaction center, making oxidative addition extremely challenging. This isomer is expected to be the least reactive and may require highly active catalysts (e.g., using bulky, electron-rich phosphine ligands like SPhos or XPhos) and elevated temperatures to proceed at a reasonable rate.[7]

Table 2: Predicted Relative Reactivity in Suzuki-Miyaura Coupling
IsomerOrtho Substituents to -ISteric HindrancePredicted Reactivity
Methyl 4-iodo-2-nitrobenzoateNoneLow★★★★★
Methyl 4-iodo-3-nitrobenzoateNoneLow★★★★★
Methyl 2-iodo-5-nitrobenzoate-COOCH₃Moderate★★★☆☆
Methyl 5-iodo-2-nitrobenzoate-NO₂Moderate★★★☆☆
This compound-COOCH₃ and -NO₂Very High★☆☆☆☆
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is designed to objectively compare isomer reactivity. Rigorous exclusion of oxygen is critical for catalyst stability.[7]

  • Setup : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the iodo-nitrobenzoate isomer (1.0 mmol, 1.0 equiv), the arylboronic acid (e.g., phenylboronic acid, 1.5 mmol, 1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv).[7]

  • Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition : Add a degassed solvent mixture (e.g., 1,4-Dioxane and Water, 4:1 v/v, 5 mL) via syringe.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring : Follow the reaction progress by taking aliquots and analyzing via TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Analysis : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to determine the isolated yield. Comparing yields after a fixed reaction time (e.g., 8 hours) will provide a quantitative measure of relative reactivity.

Conclusion: A Guide to Strategic Synthesis

The reactivity of this compound and its isomers is a clear demonstration of how substituent placement dictates synthetic utility. Their behavior is not uniform but is instead a predictable consequence of fundamental electronic and steric principles.

  • For SₙAr reactions , reactivity is dominated by electronics. Isomers with a nitro group ortho or para to the iodine, such as Methyl 2-iodo-5-nitrobenzoate , are prime candidates for facile substitution.

  • For Suzuki-Miyaura coupling , reactivity is governed by sterics. Isomers with an unencumbered C-I bond, like Methyl 4-iodo-3-nitrobenzoate , are superior substrates. Conversely, the di-ortho-substituted This compound is exceptionally challenging for this transformation.

This guide serves as a framework for researchers to make informed decisions, selecting the appropriate isomer not just for the atoms it contains, but for the specific reactivity profile required for a given synthetic challenge. By understanding these nuances, chemists can save valuable time and resources, designing more efficient and rational routes to complex target molecules.

References

A Researcher's Guide to the Spectroscopic Landscape of Methyl 2-iodo-3-nitrobenzoate and Its Amino Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of a Versatile Scaffold

In the intricate world of medicinal chemistry and materials science, the design of novel molecules hinges on the availability of versatile chemical building blocks. Methyl 2-iodo-3-nitrobenzoate is one such scaffold, a trifunctionalized benzene ring poised for selective chemical transformations. The ortho-iodide provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), the nitro group offers a pathway to amines and other nitrogen-containing functionalities through reduction, and the methyl ester can be readily hydrolyzed or converted to amides. Understanding the precise spectroscopic signature of this parent molecule is paramount for confirming its identity and purity. Furthermore, comparing its spectral data with that of its key derivatives—products of transformations at the iodo and nitro positions—provides invaluable insight into the electronic and structural changes occurring at a molecular level. This guide offers an in-depth spectroscopic comparison, grounded in experimental data and mechanistic principles, to aid researchers in their synthetic endeavors.

Part 1: Spectroscopic Characterization of this compound

The journey begins with a pure, well-characterized starting material. The synthesis and subsequent spectroscopic analysis form a self-validating loop: the predicted structure from the reaction must match the empirical data from the spectrometers.

Synthesis Protocol

A common route to this compound involves the esterification of the parent carboxylic acid. A generalized, reliable protocol is as follows:

  • Dissolution: Suspend 2-iodo-3-nitrobenzoic acid (1.0 eq) in methanol (approx. 0.2 M concentration).

  • Catalysis: Cool the suspension in an ice bath (0-5 °C) and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with vigorous stirring. The acid acts as a catalyst for the Fischer esterification.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude solid is then purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) to yield pure this compound as a solid[1].

Spectroscopic Fingerprint

The identity and purity of the synthesized compound are confirmed by a suite of spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of functional groups. For this compound, the spectrum is dominated by strong absorptions from the nitro and ester groups. Aromatic nitro compounds characteristically exhibit two intense stretching bands.[2][3][4] The ester carbonyl (C=O) and C-O stretches are also prominent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information. The ¹H NMR spectrum reveals the electronic environment of the protons, while ¹³C NMR maps the carbon skeleton. The highly substituted aromatic ring shows three distinct proton signals in the downfield region. Their chemical shifts and coupling patterns are dictated by the combined electronic effects of the three substituents. The ester's methyl group appears as a sharp singlet.

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecule loses an electron to form a molecular ion (M⁺), whose mass confirms the elemental composition. Subsequent fragmentation provides further structural clues, with common losses including the methoxy group (•OCH₃), carbon monoxide (CO), and moieties from the nitro group (NO, NO₂).[5][6]

Part 2: Comparative Analysis with Key Amino Derivatives

To illustrate how spectroscopic data reflects structural changes, we will compare the parent compound with two key derivatives:

  • Derivative A: Methyl 2-amino-3-nitrobenzoate (Iodine replaced by an amine)

  • Derivative B: Methyl 2-iodo-3-aminobenzoate (Nitro group reduced to an amine)

These derivatives represent common and synthetically important transformations.

Workflow for Synthesis and Spectroscopic Analysis

The following diagram illustrates the logical flow from starting material to validated chemical structures.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation S1 Starting Material (e.g., 2-iodo-3-nitrobenzoic acid) S2 Chemical Reaction (Esterification, Reduction, etc.) S1->S2 S3 Work-up & Crude Isolation S2->S3 S4 Purification (Recrystallization / Chromatography) S3->S4 A1 Sample Preparation S4->A1 Pure Compound A2 IR Spectroscopy A1->A2 A3 NMR (¹H & ¹³C) A1->A3 A4 Mass Spectrometry A1->A4 D1 Analyze Spectra A2->D1 A3->D1 A4->D1 D2 Compare with Predicted Structure D1->D2 D3 Structure Confirmed D2->D3

Figure 1: General workflow from chemical synthesis to structural confirmation.

Molecular Structures

The electronic nature of the substituents dramatically influences the spectroscopic data. Iodine is a weakly deactivating halogen, while the nitro group is a powerful electron-withdrawing group. In contrast, the amino group is a strong electron-donating group.

Figure 2: Structures of the parent compound and its amino derivatives.

Comparative IR Data

The most striking changes in the IR spectra occur in the regions associated with the nitro and amino groups.

Compoundν (C=O), cm⁻¹ν (NO₂) asym, cm⁻¹ν (NO₂) sym, cm⁻¹ν (N-H), cm⁻¹
Parent Compound ~1725~1530~1350-
Derivative A ~1710~1525~1345~3400, ~3300
Derivative B ~1705--~3450, ~3350

Analysis of Causality:

  • Derivative A (I → NH₂): The introduction of the electron-donating amino group slightly lowers the C=O stretching frequency due to resonance effects. The key diagnostic feature is the appearance of two N-H stretching bands (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region.

  • Derivative B (NO₂ → NH₂): This transformation results in the complete disappearance of the strong, characteristic NO₂ stretching bands.[7][8] Concurrently, two distinct N-H stretching peaks appear, providing clear evidence of the successful reduction. The C=O frequency is also lowered more significantly due to the powerful electron-donating nature of the amino group at the meta position relative to the ester.

Comparative ¹H NMR Data

The chemical shifts of the aromatic protons are highly sensitive to the electronic nature of the substituents. Electron-withdrawing groups (like NO₂) deshield protons, shifting their signals downfield (to higher ppm), while electron-donating groups (like NH₂) shield them, causing upfield shifts.

CompoundH-4 (ppm)H-5 (ppm)H-6 (ppm)-OCH₃ (ppm)Other
Parent Compound ~8.0 (dd)~7.5 (t)~8.2 (dd)~3.95 (s)-
Derivative A ~7.8 (dd)~7.2 (t)~7.9 (dd)~3.90 (s)~5.5 (s, 2H, NH₂)
Derivative B ~7.1 (dd)~6.8 (t)~7.4 (dd)~3.85 (s)~4.5 (s, 2H, NH₂)

Analysis of Causality:

  • Derivative A (I → NH₂): Replacing iodine with the electron-donating amino group introduces shielding. All aromatic protons shift slightly upfield. A broad singlet corresponding to the two amine protons appears.

  • Derivative B (NO₂ → NH₂): Replacing the potent electron-withdrawing nitro group with a strong electron-donating amino group causes a dramatic upfield shift for all aromatic protons. The signals move into a more crowded region of the spectrum, reflecting the significant increase in electron density in the ring. A broad singlet for the NH₂ protons is also observed.

Comparative Mass Spectrometry Data

The molecular weight and fragmentation patterns change predictably with derivatization.

CompoundMolecular FormulaMWKey Fragmentations (m/z)
Parent Compound C₈H₆INO₄307.04M⁺ (307), M-31 (loss of •OCH₃), M-46 (loss of •NO₂), 77 (phenyl)
Derivative A C₈H₇N₂O₄197.15M⁺ (197), M-31 (loss of •OCH₃), M-46 (loss of •NO₂)
Derivative B C₈H₈INO₂277.06M⁺ (277), M-31 (loss of •OCH₃), M-127 (loss of •I)

Analysis of Causality:

  • Molecular Ion (M⁺): The molecular ion peak directly reflects the change in elemental composition, providing the most straightforward confirmation of the transformation.

  • Fragmentation: While all three compounds can lose the methoxy radical (•OCH₃), the subsequent fragmentation pathways diverge. The parent and Derivative A show a characteristic loss of the nitro group (•NO₂).[6] Derivative B, lacking the nitro group, will not show this fragment but can instead lose an iodine radical (•I), a common fragmentation pathway for iodoaromatics.

Conclusion

The spectroscopic analysis of this compound and its amino derivatives provides a clear and compelling illustration of structure-property relationships. Each functional group imparts a distinct signature on the IR, NMR, and Mass spectra. By transforming one functional group into another, we observe predictable and rational shifts in these signatures. For the synthetic chemist, these comparative data are not merely academic; they are the essential tools used to verify reaction outcomes, confirm the identity of products, and ensure the purity required for subsequent research and development. A thorough understanding of these spectroscopic principles is fundamental to the successful execution of modern organic synthesis.

References

A Comparative Guide to the Biological Activity of Compounds Synthesized from Methyl 2-iodo-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the strategic selection of a starting material is paramount. A versatile scaffold, rich in chemical functionalities, can unlock a diverse array of novel compounds with significant therapeutic potential. Methyl 2-iodo-3-nitrobenzoate is one such scaffold, a trifunctionalized benzene ring poised for a multitude of synthetic transformations. The presence of an iodo group, a nitro moiety, and a methyl ester provides orthogonal chemical handles for the construction of complex molecular architectures. This guide provides a comparative analysis of the biological activities of compounds synthesized from this versatile precursor, supported by established experimental protocols and a discussion of the underlying synthetic strategies.

The Synthetic Versatility of this compound

This compound is a valuable starting material due to the distinct reactivity of its three functional groups. The iodo group is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions to form various heterocyclic systems. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This multi-faceted reactivity allows for the synthesis of a wide range of derivatives with diverse biological properties.

I. Synthesis and Anticancer Activity of a Lenalidomide Analog

A prominent example of the utility of a close structural analog of this compound is in the synthesis of Lenalidomide, a potent immunomodulatory and anticancer drug. While the patented synthesis starts with methyl 2-methyl-3-nitrobenzoate, the synthetic logic is directly applicable. The synthesis involves the bromination of the methyl group, followed by condensation with 3-aminopiperidine-2,6-dione hydrochloride, and subsequent reduction of the nitro group.[1][2]

Synthetic Pathway to a Lenalidomide Analog

G A Methyl 2-methyl-3-nitrobenzoate B Methyl 2-(bromomethyl)-3-nitrobenzoate A->B NBS, AIBN C 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione B->C 3-Aminopiperidine-2,6-dione HCl, Et3N D Lenalidomide (3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione) C->D Pd/C, H2

Caption: Synthetic route to Lenalidomide from a methyl 2-methyl-3-nitrobenzoate precursor.

Anticancer Activity Profile

Lenalidomide is known to exhibit potent anticancer activity against various hematological malignancies, including multiple myeloma and myelodysplastic syndromes. Its mechanism of action is complex, involving the modulation of the tumor microenvironment, inhibition of angiogenesis, and direct cytotoxic effects on tumor cells. The anticancer potential of newly synthesized analogs can be assessed using standard in vitro cytotoxicity assays.

Compound ClassExample CompoundTarget Cancer Cell LinesIn Vitro Activity (IC50)Reference
Immunomodulatory DrugsLenalidomideMultiple Myeloma (e.g., MM.1S)~1-10 µM[1][2]
Nitroaromatic CompoundsVariousJurkat, HL-60, MCF-7< 8.5 µM for active compounds[3][4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[3]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G A Seed cancer cells in 96-well plate B Treat with synthesized compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cytotoxicity assay.

II. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Diverse Bioactive Scaffolds

The iodo group of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions. These reactions enable the introduction of a wide range of substituents, leading to the synthesis of novel compounds with potential antimicrobial and anti-inflammatory activities.

A. Suzuki Coupling: Synthesis of Biaryl Compounds

The Suzuki coupling reaction allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound. By coupling this compound with various arylboronic acids, a library of biaryl compounds can be synthesized. Biaryl scaffolds are present in many biologically active molecules.

G A This compound C Biaryl Compound A->C Pd Catalyst, Base B Arylboronic Acid B->C

Caption: General scheme for the Suzuki coupling reaction.

B. Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction can be used to synthesize a variety of aryl alkynes from this compound, which can serve as precursors to other heterocyclic systems or exhibit biological activity in their own right.

C. Heck Coupling: Synthesis of Substituted Alkenes

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction provides a route to vinyl-substituted aromatic compounds from this compound.

Potential Antimicrobial and Anti-inflammatory Activities
Compound ClassPotential Biological ActivityRepresentative Examples from Literature
BiarylsAntimicrobial, Anti-inflammatoryBenzothiazole derivatives[5]
Aryl AlkynesAnticancer, AntimicrobialThienopyrimidine derivatives[6]
Substituted AlkenesAnti-inflammatoryStilbene analogs[4]
Experimental Protocol: Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a standard technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Prepare Inoculum: Grow the microbial strain in a suitable broth medium to a standardized concentration (e.g., 10^5 CFU/mL).

  • Serial Dilutions: Prepare serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

III. Derivatization via Nitro Group Reduction and Cyclization

The nitro group in this compound can be selectively reduced to an amino group, which can then be utilized in cyclization reactions to generate various heterocyclic compounds. For instance, intramolecular cyclization could lead to the formation of benzisoxazole or benzoxazole derivatives, which are known to possess a broad spectrum of biological activities.

Potential Anti-inflammatory Activity of Heterocyclic Derivatives

Many heterocyclic compounds, including those with benzisoxazole and benzoxazole cores, have demonstrated significant anti-inflammatory properties. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or the suppression of pro-inflammatory cytokine production.

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a simple and sensitive method for measuring nitrite concentration, which is a stable and quantifiable end-product of nitric oxide (NO) production by cells. This assay is commonly used to screen for potential anti-inflammatory agents that inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the absorbance.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Conclusion

This compound is a highly versatile and promising starting material for the synthesis of a diverse range of compounds with significant potential for biological activity. Its utility is demonstrated in the synthesis of complex molecules like Lenalidomide and its potential for generating novel biaryl, aryl alkyne, and heterocyclic scaffolds through well-established synthetic methodologies. While further research is needed to synthesize and evaluate a broader library of compounds derived from this precursor, the established biological activities of the accessible compound classes strongly suggest that this compound is a valuable building block for the discovery of new therapeutic agents. The experimental protocols provided in this guide offer a standardized framework for the biological evaluation of these novel synthetic compounds.

References

Safety Operating Guide

Navigating the Disposal of Methyl 2-Iodo-3-Nitrobenzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of safe chemical handling and disposal. Methyl 2-iodo-3-nitrobenzoate, a halogenated nitroaromatic compound, presents a unique set of challenges for waste management due to the combined hazards of its functional groups. This guide provides a detailed, in-depth protocol for the proper disposal of this compound, grounded in scientific principles and established safety standards. Our aim is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of yourself, your colleagues, and the environment.

Understanding the Hazard Profile of this compound

Key Hazards:

  • Toxicity: Halogenated and nitrated aromatic compounds are often toxic and can be irritants.[4]

  • Environmental Hazard: These compounds can be persistent in the environment and harmful to aquatic life.

  • Potential for Explosivity: Nitroaromatic compounds, especially di- and tri-nitro compounds, can be potentially explosive, particularly when dry or in contact with certain metals.[5][6] While this compound is a mono-nitro compound, it is prudent to handle it with the caution afforded to potentially explosive compounds (PECs).

PropertyValue/InformationSource
Molecular Formula C8H6INO4[5]
Molecular Weight 307.04 g/mol [5]
Physical State Solid (inferred)[1][3]
Appearance Likely a yellow or light-yellow solid (inferred)[1][3]
Melting Point Not specified for the target compound. Methyl 4-iodo-3-nitrobenzoate: 101 - 104 °C. Methyl 2-methyl-3-nitrobenzoate: 62 - 65 °C.[1][3]
Solubility Likely insoluble or sparingly soluble in water; soluble in organic solvents.[1]

Immediate Safety and Handling Precautions

Adherence to strict safety protocols is non-negotiable when handling and preparing this compound for disposal.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and potential violent reactions.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential. Always inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-resistant lab coat should be worn. For larger quantities or increased risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.

General Handling Practices:

  • Avoid Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces.[7]

  • Prevent Shock and Friction: Do not subject the chemical to grinding, shock, or friction.[7]

  • Use Compatible Tools: Avoid using metal spatulas, as some nitro compounds can form sensitive salts with metals.[5][7] Use plastic or ceramic spatulas.

  • Work in a Designated Area: Conduct all disposal-related procedures in a well-ventilated area, preferably a chemical fume hood, and away from other incompatible chemicals.

Disposal Workflow: From Benchtop to Final Disposition

The proper disposal of this compound involves a multi-step process that prioritizes safety and regulatory compliance. The following workflow provides a comprehensive overview of the necessary procedures.

Disposal workflow for this compound.

Experimental Protocol: Reductive Degradation for Small Quantities

For small quantities (typically less than 5 grams) of this compound, a reductive degradation procedure can be employed to convert it into less hazardous compounds before final disposal. This protocol is based on the principle of reducing the nitro group to an amine and potentially cleaving the carbon-iodine bond.

Disclaimer: This procedure should only be performed by trained personnel in a properly equipped laboratory. A thorough risk assessment must be conducted before proceeding.

Materials:

  • This compound waste

  • Ethanol or Methanol

  • Sodium borohydride (NaBH4) or a similar reducing agent (handle with extreme care, as it is water-reactive)

  • Palladium on carbon (Pd/C) catalyst (5% or 10%)

  • Dilute hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • pH indicator strips

  • Appropriate reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

  • Filter funnel and filter paper

Procedure:

  • Dissolution: In a chemical fume hood, carefully dissolve the this compound waste in a minimal amount of ethanol or methanol in the reaction vessel.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C) to the solution.

  • Reduction: While stirring vigorously, slowly and portion-wise add sodium borohydride to the mixture. Caution: The reaction is exothermic and will generate hydrogen gas. Ensure adequate ventilation and do not seal the reaction vessel.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by the disappearance of the yellow color of the nitro compound. The reaction is typically complete within a few hours.

  • Catalyst Removal: Once the reaction is complete, carefully filter the mixture to remove the Pd/C catalyst. The catalyst should be kept wet with water and disposed of as a separate hazardous waste stream, as it can be pyrophoric when dry.

  • Neutralization: Slowly and carefully add dilute hydrochloric acid to the filtrate to quench any remaining sodium borohydride. Once the gas evolution ceases, neutralize the solution to a pH between 6 and 8 by adding a saturated sodium bicarbonate solution. Verify the pH with an indicator strip.

  • Final Waste Collection: The resulting neutralized aqueous solution contains the reduced, less hazardous organic compounds. This solution should be collected in a properly labeled hazardous waste container for halogenated organic waste. Any solid byproducts should be collected and disposed of as solid hazardous waste.

Final Disposal Procedures

Whether you have performed the reductive degradation or are disposing of a larger quantity of the untreated compound, the final steps for disposal are critical and must be done in accordance with your institution's and local regulations.

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for the waste. The original container of the chemical is often a suitable choice.[8]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." If it is a mixture, list all components and their approximate percentages.

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials. Specifically, keep it separate from strong acids, bases, and oxidizing agents.

  • EHS Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste. Never dispose of this chemical down the drain or in the regular trash.[8]

By following this comprehensive guide, you can confidently and safely manage the disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.

References

A Senior Application Scientist's Guide to Handling Methyl 2-iodo-3-nitrobenzoate: A Framework for Proactive Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves navigating the frontiers of chemistry, often with compounds whose toxicological profiles are not fully characterized. Methyl 2-iodo-3-nitrobenzoate is one such chemical. While specific hazard data is limited, its structure—containing both an organoiodine and a nitroaromatic group—demands a proactive and conservative approach to safety. This guide provides a procedural framework for handling this compound, grounded in established safety principles and data from structural analogs. The protocols herein are designed to be integrated into your institution's comprehensive Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[1][2]

Hazard Assessment: Reasoning from First Principles

The absence of a complete toxicological profile for this compound does not mean we work in the dark. By analyzing its constituent parts and related molecules, we can anticipate potential hazards and establish appropriate controls.

  • Nitroaromatic Compounds: This class of chemicals is associated with a range of potential health effects. For example, 1-iodo-3-nitrobenzene, a structural cousin, is known to cause irritation to the skin and eyes and carries a risk of methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[3]

  • Organoiodine Compounds: While iodine is an essential element, many organoiodine compounds can be irritants or possess other toxic properties.

  • Structural Analogs: The Safety Data Sheet for Methyl 4-iodo-3-nitrobenzoate, a closely related isomer, explicitly lists it as a cause of skin irritation, serious eye irritation, and potential respiratory irritation.[4][5][6]

  • Physical Form: As a solid, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[7]

Given this information, our safety protocol must be built on the assumption that this compound is, at a minimum, a potent irritant to the skin, eyes, and respiratory tract, with the potential for systemic toxicity. Every handling step must be designed to prevent these exposures.

The Operational Environment: Engineering Controls as the Primary Barrier

Personal protective equipment is the last line of defense. The first and most critical barrier between the researcher and the chemical is a properly functioning set of engineering controls.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be conducted inside a certified chemical fume hood.[8][9] The fume hood's function is to contain and exhaust dusts and vapors, providing the primary layer of respiratory protection.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Designated Area: It is prudent to establish a designated area within the fume hood for working with this compound to prevent cross-contamination of other experiments.[9]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE must be deliberate and based on the anticipated hazards. The following table summarizes the minimum required PPE for handling this compound.

Protection Type Specification Rationale and Standard Operating Procedure (SOP)
Eye & Face Protection ANSI Z87.1-compliant chemical safety goggles. A full-face shield is required over goggles when handling >10g or during splash-prone procedures (e.g., quenching a reaction).Protects against dust particles and chemical splashes. Standard safety glasses are insufficient. Must comply with OSHA's eye and face protection regulations (29 CFR 1910.133).[7][10]
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against skin contact.[10] The outer glove should be removed immediately upon suspected contamination and the hands inspected before removing the inner glove. For tasks involving solvents, consult the glove manufacturer's chemical resistance guide to ensure an adequate breakthrough time.
Body Protection Flame-resistant (FR) laboratory coat with tight-fitting cuffs, fully fastened.Protects the body and personal clothing from contamination by dust or splashes. Cuffs should be tucked under the inner glove to create a seal.
Respiratory Protection Not required if all work is performed in a certified chemical fume hood.A fume hood provides superior protection by containing the hazard at the source.[8] If a procedure must be performed outside a hood (e.g., a large spill), a NIOSH-approved respirator with N95 particulate filters and organic vapor cartridges is mandatory.[11]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.[10]
Procedural Workflow for Safe Handling

A systematic workflow minimizes error and ensures safety is integrated at every step. The following diagram illustrates the logical progression for handling this compound.

G Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A 1. Verify Fume Hood Certification & Airflow B 2. Assemble All Necessary Apparatus & Reagents A->B C 3. Don Full PPE (Goggles, Lab Coat, Double Gloves) B->C D 4. Weigh & Transfer Compound with Care C->D Enter Fume Hood G 7. Decontaminate Work Area & Glassware in Hood E 5. Perform Chemical Reaction/Procedure D->E F 6. Securely Close Primary Container E->F F->G H 8. Segregate & Label Hazardous Waste G->H I 9. Doff PPE in Correct Order (Outer Gloves -> Gown -> Inner Gloves) H->I J 10. Wash Hands Thoroughly I->J

Caption: Logical workflow from preparation to disposal for this compound.

Spill and Disposal Logistics

Accidents happen. A clear, pre-defined plan for spills and waste disposal is a non-negotiable part of the safety protocol.

A. Spill Response (Small Scale, <5g)

  • Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Assess Ventilation: Ensure the chemical fume hood is operational. If the spill is outside the hood, evacuate the area.

  • Don PPE: Wear the full PPE ensemble as detailed in the table above. If the spill is outside a fume hood, respiratory protection is mandatory.

  • Contain & Clean: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for the initial absorption.

  • Collect: Carefully sweep or scoop the absorbed material and spilled solid into a clearly labeled, sealable container for hazardous waste.[12]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol, acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or Chemical Hygiene Officer.

B. Waste Disposal Plan

Under the EPA's Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for its safe disposal from "cradle to grave."[13][14]

  • Classification: All materials contaminated with this compound must be treated as hazardous waste. This includes empty containers, contaminated gloves, absorbent materials, and reaction residues.[12]

  • Containerization: Use a dedicated, leak-proof, and sealable container for solid hazardous waste. The container must be kept closed except when adding waste.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."

  • Disposal: The sealed waste container must be disposed of through your institution's Environmental Health & Safety (EHS) office according to all federal, state, and local regulations. Do not pour any waste down the drain.[12] Depending on the solvents used, specific EPA hazardous waste codes (e.g., F003, F005) may also apply.[15]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work. This protocol-driven approach, grounded in authoritative standards and scientific reasoning, transforms uncertainty into a manageable and safe operational plan.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-iodo-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-iodo-3-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.